molecular formula C8H12O2 B6203213 5-oxaspiro[3.4]octane-6-carbaldehyde CAS No. 1880817-17-3

5-oxaspiro[3.4]octane-6-carbaldehyde

Numéro de catalogue: B6203213
Numéro CAS: 1880817-17-3
Poids moléculaire: 140.2
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-oxaspiro[3.4]octane-6-carbaldehyde is a chemical compound with the molecular formula C8H12O3 and a molecular weight of 156.18 g/mol . It features a spirocyclic architecture, fusing an oxetane ring with a cyclobutane ring via a common spiro carbon atom, and is functionalized with an aldehyde group . This structure places it within a class of compounds of significant interest in modern medicinal chemistry. The incorporation of spirocyclic scaffolds and strained ring systems, such as cyclobutanes and oxetanes, is a prominent strategy in drug discovery for exploring three-dimensional chemical space and for acting as bioisosteres for flat aromatic rings . These modifications can improve the physicochemical properties of drug candidates, such as metabolic stability and solubility . While the specific biological applications of 5-oxaspiro[3.4]octane-6-carbaldehyde are not detailed in the literature, its structure serves as a valuable and versatile building block for pharmaceutical research and the synthesis of more complex molecules . The aldehyde functional group is particularly useful for further chemical transformations, including condensation and nucleophilic addition reactions, to create a diverse array of derivatives for screening and development . This product is intended For Research Use Only and is not for diagnostic or therapeutic purposes.

Propriétés

Numéro CAS

1880817-17-3

Formule moléculaire

C8H12O2

Poids moléculaire

140.2

Pureté

95

Origine du produit

United States
Foundational & Exploratory

5-Oxaspiro[3.4]octane-6-carbaldehyde: Structural Dynamics, Synthetic Utility, and Applications in Next-Generation Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary As drug discovery programs increasingly prioritize three-dimensional molecular architectures to overcome the limitations of flat, aromatic-heavy compounds, spirocyclic building blocks have emerged as privileged scaffolds[1]. As a Senior Application Scientist, I frequently leverage 5-oxaspiro[3.4]octane-6-carbaldehyde to introduce high Fsp3​ (fraction of sp³-hybridized carbons) character into lead compounds. This in-depth technical guide explores the structural nuances, mechanistic rationale, and self-validating experimental workflows required to successfully deploy this highly versatile α-alkoxy aldehyde in modern medicinal chemistry.

Structural and Physicochemical Profiling

The architectural value of 5-oxaspiro[3.4]octane-6-carbaldehyde lies in its rigid, non-planar geometry. The spiro[3.4]octane core consists of a highly strained cyclobutane ring fused to a tetrahydrofuran (THF) ring via a single quaternary spiro carbon[2].

The oxygen atom occupies position 5, directly adjacent to the spiro carbon, while the highly reactive carbaldehyde moiety is situated at position 6. This specific topological arrangement creates an α-alkoxy aldehyde system. The inductive electron-withdrawing effect of the adjacent oxygen significantly enhances the electrophilicity of the carbonyl carbon, making it an excellent substrate for nucleophilic addition, while the spiro-fused cyclobutane ring imparts unique steric constraints that dictate the trajectory of incoming nucleophiles.

Table 1: Fundamental Physicochemical Properties

To ensure accurate cataloging and structural verification during library synthesis, the core quantitative data for this building block is summarized below[3],[4].

PropertyValue
Product Name 5-Oxaspiro[3.4]octane-6-carbaldehyde
CAS Number 1880817-17-3
Molecular Formula C₈H₁₂O₂
Molecular Weight 140.18 g/mol
Canonical SMILES C1CC2(C1)CCC(O2)C=O
InChI Key QDMPHGGFUWGDAS-UHFFFAOYSA-N

Mechanistic Rationale in Medicinal Chemistry

The strategic incorporation of the 5-oxaspiro[3.4]octane system is driven by bioisosterism . Spirocycles act as excellent bioisosteres for morpholines, piperazines, and flat aromatic rings[5]. By increasing the Fsp3​ count, we fundamentally alter the physicochemical profile of the molecule—improving aqueous solubility, reducing off-target protein binding (promiscuity), and enhancing metabolic stability against cytochrome P450 oxidation[6].

The 6-carbaldehyde group serves as the primary synthetic handle. Depending on the target pharmacophore, this node can be divergently functionalized to access a wide array of chemical space.

SyntheticUtility Core 5-oxaspiro[3.4]octane- 6-carbaldehyde Amination Reductive Amination Core->Amination Wittig Wittig Olefination Core->Wittig Grignard Grignard Addition Core->Grignard AmineProduct Spirocyclic Amines (Target: GPCRs/Kinases) Amination->AmineProduct AlkeneProduct Spirocyclic Alkenes (Target: Lipophilic Pockets) Wittig->AlkeneProduct AlcoholProduct Secondary Alcohols (Target: H-Bond Donors) Grignard->AlcoholProduct

Fig 1: Divergent synthetic pathways from the 5-oxaspiro[3.4]octane-6-carbaldehyde core.

Self-Validating Experimental Protocols

In industrial drug development, experimental reproducibility is paramount. The following protocols are designed as self-validating systems , meaning they contain built-in analytical gates to confirm mechanistic milestones before proceeding to the next step.

Protocol A: High-Throughput Reductive Amination

This protocol couples the aldehyde with primary or secondary amines to generate basic spirocyclic amines, which are highly sought after for kinase and GPCR targeting[6].

Causality & Rationale: We utilize Sodium triacetoxyborohydride (NaBH(OAc)₃) rather than Sodium borohydride (NaBH₄). The steric bulk and electron-withdrawing acetate groups of NaBH(OAc)₃ attenuate its reducing power. This is critical because the highly electrophilic α-alkoxy aldehyde is prone to premature reduction to the corresponding alcohol if a harsh hydride source is used before the imine is fully formed.

Step-by-Step Methodology:

  • Imine Formation: Dissolve 5-oxaspiro[3.4]octane-6-carbaldehyde (1.0 eq) and the target amine (1.1 eq) in anhydrous 1,2-Dichloroethane (DCE, 0.2 M) under an N₂ atmosphere. Causality: DCE is preferred over DCM due to its higher boiling point and superior solvation of complex imine intermediates.

  • Validation Gate 1 (NMR): Stir for 2 hours at ambient temperature. Extract a 10 µL aliquot, dilute in CD₃OD, and perform a rapid ¹H NMR scan. Pass Criteria: Complete disappearance of the distinct aldehyde proton (~9.5 ppm) and appearance of the imine proton (~7.8 ppm).

  • Reduction: Cool the reaction vessel to 0°C. Causality: Cooling suppresses the exothermic degradation of the transient iminium ion. Add NaBH(OAc)₃ (1.5 eq) portion-wise.

  • Validation Gate 2 (LC-MS): After 4 hours of stirring, extract a 5 µL aliquot for LC-MS analysis. Pass Criteria: Dominant presence of the desired [M+H]⁺ mass peak and strict absence of the over-reduced alcohol byproduct.

  • Isolation: Quench with saturated aqueous NaHCO₃, extract with EtOAc (3x), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Workflow Step1 Step 1: Imine Formation (Aldehyde + Amine in DCE) Check1 Validation Gate 1: 1H NMR (Imine >90%) Step1->Check1 Check1->Step1 Incomplete Step2 Step 2: Reduction (Add NaBH(OAc)3 at 0°C) Check1->Step2 Pass Check2 Validation Gate 2: LC-MS [M+H]+ Confirm Step2->Check2 Step3 Step 3: Isolation (Liquid-Liquid Extraction) Check2->Step3 Pass Final Pure Spirocyclic Amine Step3->Final

Fig 2: Self-validating reductive amination workflow with integrated QC gates.

Protocol B: Wittig Olefination for Carbon Chain Extension

When lipophilic extension is required to probe deep hydrophobic pockets, Wittig olefination is employed.

Causality & Rationale: The α-stereocenter (C6) of the 5-oxaspiro[3.4]octane ring is highly sensitive to base-catalyzed epimerization. Therefore, the choice of base and temperature is non-negotiable.

Step-by-Step Methodology:

  • Ylide Generation: Suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF (0.1 M) at 0°C. Add NaHMDS (1.15 eq) dropwise. Causality: NaHMDS is a strong, highly sterically hindered base that cleanly deprotonates the phosphonium salt without acting as a nucleophile toward the sensitive aldehyde.

  • Cryogenic Cooling: Stir for 30 minutes until the solution turns bright yellow, then cool the ylide strictly to -78°C. Causality: Performing the nucleophilic addition at cryogenic temperatures kinetically outcompetes the rate of C6 proton abstraction, preserving the stereochemical integrity of the spirocycle.

  • Addition: Add 5-oxaspiro[3.4]octane-6-carbaldehyde (1.0 eq) dropwise. Allow to slowly warm to room temperature over 4 hours.

  • Validation Gate (TLC): Monitor via TLC using a KMnO₄ stain. The product alkene will stain bright yellow/brown immediately, differentiating it from unreacted starting material.

Analytical Validation and Quality Control

When verifying the integrity of 5-oxaspiro[3.4]octane derivatives, standard ¹H NMR requires careful interpretation. The cyclobutane protons (positions 1, 2, and 3) will not appear as simple splitting patterns; instead, they present as complex, overlapping multiplets between 1.5–2.5 ppm due to the restricted conformational flexibility and inherent ring strain of the spiro[3.4] system[2].

Furthermore, the C6 proton (adjacent to the oxygen) will be significantly deshielded, typically appearing as a multiplet near 3.8–4.2 ppm, serving as an excellent diagnostic peak to confirm that the THF ring remains intact and has not undergone ring-opening degradation during harsh synthetic steps.

Conclusion

The integration of 5-oxaspiro[3.4]octane-6-carbaldehyde into synthetic pipelines represents a sophisticated approach to escaping "flatland" in drug discovery. By understanding the stereoelectronic demands of its α-alkoxy aldehyde moiety and employing rigorously controlled, self-validating protocols, medicinal chemists can efficiently translate this building block into highly potent, metabolically stable spirocyclic therapeutics.

References

  • EvitaChem. "Buy 5-Oxaspiro[3.4]octane-6-carbaldehyde (EVT-13596881) - Properties." EvitaChem Catalog. 3

  • BidePharm. "CAS:1880817-17-3, 5-Oxaspiro[3.4]octane-6-carbaldehyde." BidePharm Database. 4

  • RSC Publishing. "Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes." Chemical Science (2025). 6

  • ACS Publications. "Fragment-Based Discovery of Novel Potent Sepiapterin Reductase Inhibitors." Journal of Medicinal Chemistry (2019). 5

  • ACS Publications. "Synthesis and Reactivity of Spirocarbocycles as Scaffolds for Nucleoside Analogues." The Journal of Organic Chemistry (2020). 2

Sources

Mechanism of Formation and Synthetic Workflow for 5-Oxaspiro[3.4]octane-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from flat, sp²-hybridized aromatic rings to sp³-rich spirocyclic scaffolds is a defining trend in modern drug discovery, driven by the need for improved pharmacokinetic profiles, higher solubility, and reduced off-target toxicity[1]. The 5-oxaspiro[3.4]octane core represents a highly valuable, conformationally restricted tetrahydrofuran (THF) fused to a cyclobutane ring.

This technical guide delineates a highly efficient, step-economic, and regioselective synthetic mechanism for the formation of 5-oxaspiro[3.4]octane-6-carbaldehyde . By leveraging a 5-exo-tet cycloetherification strategy, this workflow ensures high stereoelectronic control and provides a self-validating protocol designed for scale-up and high-fidelity reproducibility[2].

Strategic Retrosynthetic Analysis & Mechanistic Causality

The synthesis of highly substituted spiro-THFs often suffers from poor regioselectivity when relying on late-stage intermolecular etherifications. To bypass this, our strategy utilizes an intramolecular base-promoted cycloetherification of an epoxy-alcohol intermediate.

The 4-Step Synthetic Architecture
  • Nucleophilic Addition: Cyclobutanone undergoes Grignard addition with 3-butenylmagnesium bromide to establish the quaternary spiro center, yielding 1-(but-3-en-1-yl)cyclobutan-1-ol.

  • Electrophilic Epoxidation: The terminal olefin is oxidized using mCPBA to form a highly reactive terminal epoxide.

  • Regioselective Cycloetherification (The Core Mechanism): Treatment of the epoxy-alcohol with sodium hydride (NaH) generates a tertiary alkoxide. According to Baldwin’s Rules for ring closure, the intramolecular attack of this alkoxide on the epoxide can proceed via two pathways:

    • 5-exo-tet: Attack at the internal epoxide carbon.

    • 6-endo-tet: Attack at the terminal epoxide carbon. Stereoelectronic constraints heavily favor the 5-exo-tet trajectory , as the alkoxide oxygen can achieve the requisite 180° Bürgi-Dunitz approach relative to the breaking C–O bond of the internal carbon. This kinetically controlled step cleanly constructs the 5-oxaspiro[3.4]octane ring with a pendant hydroxymethyl group at C6[2].

  • Mild Oxidation: The resulting primary alcohol is oxidized to the target carbaldehyde using Dess-Martin Periodinane (DMP) to prevent over-oxidation and epimerization at the newly formed C6 chiral center.

Pathway A Cyclobutanone + 3-Butenylmagnesium bromide B 1-(But-3-en-1-yl)cyclobutan-1-ol (Intermediate 1) A->B Grignard Addition C mCPBA Epoxidation (DCM, 0 °C to RT) B->C D 1-(2-(Oxiran-2-yl)ethyl)cyclobutan-1-ol (Intermediate 2) C->D Epoxidation E 5-exo-tet Cycloetherification (NaH, THF, Reflux) D->E F (5-Oxaspiro[3.4]octan-6-yl)methanol (Intermediate 3) E->F Base-Promoted Cyclization G DMP Oxidation (DCM, 0 °C) F->G H 5-Oxaspiro[3.4]octane-6-carbaldehyde (Target Compound) G->H Mild Oxidation

Figure 1: Step-by-step synthetic workflow for 5-oxaspiro[3.4]octane-6-carbaldehyde.

BaldwinRules A Epoxide Intermediate Alkoxide Ion B 5-exo-tet Attack (Internal Carbon) A->B Favored Trajectory C 6-endo-tet Attack (Terminal Carbon) A->C Steric/Orbital Mismatch D Tetrahydrofuran Ring (Kinetically Favored) B->D E Tetrahydropyran Ring (Disfavored) C->E

Figure 2: Regioselectivity logic of the intramolecular cycloetherification.

Quantitative Reaction Parameters & Analytical Markers

To ensure absolute trustworthiness, the following table summarizes the expected quantitative yields, thermodynamic conditions, and self-validating analytical markers required to verify each intermediate.

StepIntermediate / ProductExpected YieldTime / TempKey Analytical Marker (¹H NMR, CDCl₃)
1 1-(But-3-en-1-yl)cyclobutan-1-ol80–85%2 h, 0 °C → RTMultiplet at 5.85 ppm (=CH–), Doublet at 5.05 ppm (=CH₂)
2 1-(2-(Oxiran-2-yl)ethyl)cyclobutan-1-ol75–80%4 h, 0 °C → RTDisappearance of alkene signals; Multiplet at 2.95 ppm (oxirane CH)
3 (5-Oxaspiro[3.4]octan-6-yl)methanol65–70%12 h, 66 °CMultiplet at 4.10 ppm (C6-H), Multiplet at 3.65 ppm (–CH₂OH)
4 5-Oxaspiro[3.4]octane-6-carbaldehyde85–90%1.5 h, 0 °CDistinct doublet at 9.75 ppm (J = 1.8 Hz, –CHO)

Self-Validating Experimental Protocols

The following protocols are engineered with built-in validation checks to ensure that each transformation behaves as a self-correcting system.

Protocol A: Synthesis of 1-(But-3-en-1-yl)cyclobutan-1-ol
  • Execution: Under an inert argon atmosphere, dissolve cyclobutanone (1.0 equiv) in anhydrous THF (0.5 M) and cool to 0 °C. Add 3-butenylmagnesium bromide (1.2 equiv, 0.5 M in THF) dropwise over 30 minutes to manage the exothermic addition and prevent enolization of the volatile ketone. Stir for 2 hours, allowing the mixture to warm to room temperature.

  • Validation & Workup: Monitor via TLC (10% EtOAc/Hexane, KMnO₄ stain). The reaction is complete when the cyclobutanone spot disappears. Quench carefully with saturated aqueous NH₄Cl. Extract with diethyl ether (3x), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Epoxidation to 1-(2-(Oxiran-2-yl)ethyl)cyclobutan-1-ol
  • Execution: Dissolve the crude alkene (1.0 equiv) in anhydrous dichloromethane (DCM) and cool to 0 °C. Add mCPBA (77% max, 1.3 equiv) portion-wise. Stir the resulting suspension for 4 hours while warming to room temperature.

  • Validation & Workup: Quench the reaction by adding saturated aqueous Na₂S₂O₃. Critical Check: Test the aqueous layer with KI-starch paper to validate the complete destruction of residual peroxides (paper must remain uncolored). Wash the organic layer with saturated NaHCO₃ to remove 3-chlorobenzoic acid, dry, and concentrate. Verify the formation of the oxirane ring via ¹H NMR (appearance of signals at 2.50, 2.75, and 2.95 ppm).

Protocol C: 5-exo-tet Cycloetherification
  • Execution: Dissolve the epoxy-alcohol intermediate (1.0 equiv) in anhydrous THF (0.2 M). Add sodium hydride (60% dispersion in mineral oil, 1.5 equiv) portion-wise at 0 °C. Attach a reflux condenser and heat the mixture to 66 °C (reflux) for 12 hours. The thermodynamic push is required to overcome the steric hindrance of the spirocyclic transition state[3].

  • Validation & Workup: Cool to 0 °C and quench dropwise with water until gas evolution ceases. Extract with EtOAc. Purify via silica gel flash chromatography (gradient: 20% to 40% EtOAc/Hexane). Success is validated by the isolation of (5-oxaspiro[3.4]octan-6-yl)methanol, confirmed by the shift of the C6 proton to ~4.10 ppm.

Protocol D: Oxidation to 5-Oxaspiro[3.4]octane-6-carbaldehyde
  • Execution: Dissolve (5-oxaspiro[3.4]octan-6-yl)methanol (1.0 equiv) in anhydrous DCM (0.1 M) and cool to 0 °C. Add Dess-Martin Periodinane (DMP, 1.2 equiv) in one portion. Stir for 1.5 hours at 0 °C. DMP is specifically chosen over Swern conditions to avoid the generation of dimethyl sulfide and to prevent epimerization of the C6 chiral center.

  • Validation & Workup: Quench with a 1:1 mixture of saturated aqueous NaHCO₃ and Na₂S₂O₃. Stir vigorously for 15 minutes until the organic layer is clear. Extract with DCM, dry, and concentrate. The final product is validated by a sharp doublet near 9.75 ppm in ¹H NMR and the complete disappearance of the broad –OH stretch (~3300 cm⁻¹) in FTIR.

References

  • Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities Chemical Reviews, ACS Publications. URL:[Link]

  • Straightforward Synthesis of Spirocyclic Tetrahydrofurans by a Reductive MCR/Iodoetherification Sequence The Journal of Organic Chemistry, ACS Publications. URL:[Link]

  • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery ResearchGate. URL: [Link]

Sources

1H and 13C NMR spectral assignments for 5-oxaspiro[3.4]octane-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Structural Elucidation of 5-oxaspiro[3.4]octane-6-carbaldehyde: A Comprehensive NMR Assignment Guide

Strategic Context: The "Escape from Flatland"

In modern drug discovery, the transition from flat, sp2-hybridized aromatic systems to complex, sp3-rich three-dimensional architectures is a proven strategy to enhance metabolic stability, target specificity, and aqueous solubility[1]. Spirocyclic scaffolds, characterized by two rings sharing a single quaternary carbon, are at the forefront of this "Escape from Flatland" paradigm[2].

5-oxaspiro[3.4]octane-6-carbaldehyde is a highly versatile building block in this space. It features a rigid cyclobutane ring fused to a tetrahydrofuran (THF) derivative, presenting unique stereochemical and electronic environments. However, the inherent ring strain and the presence of a chiral center complicate its structural elucidation. As a Senior Application Scientist, I approach the NMR assignment of such spirocyclic systems not merely as a tabulation of peaks, but as a holistic reconstruction of molecular topography.

Structural Nuances and Atom Numbering

Before initiating the NMR protocol, we must establish a rigorous IUPAC numbering system and predict the stereochemical implications:

  • Cyclobutane Ring: C1, C2, C3.

  • Spiro Quaternary Carbon: C4.

  • Tetrahydrofuran (THF) Ring: O5, C6, C7, C8.

  • Aldehyde Group: C9 (attached to C6).

Crucial Mechanistic Insight (Diastereotopicity): Novice analysts often assume that C1 and C3 of the cyclobutane ring are magnetically equivalent due to apparent symmetry. However, the C6 carbon (bearing the aldehyde) is a chiral center. This chirality breaks the global symmetry of the spiro[3.4]octane core, rendering the "top" and "bottom" faces of the cyclobutane ring diastereotopic. Consequently, C1 and C3—and their respective protons—are magnetically inequivalent and will exhibit distinct chemical shifts[3].

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in our assignments, the acquisition protocol must be a self-validating system. Each step is designed with explicit causality to prevent artifacts and signal loss.

NMR_Workflow A Sample Prep (CDCl3 + TMS) B 1D Acquisition (1H & 13C) A->B C 2D Correlation (COSY & HSQC) B->C D Quaternary Mapping (HMBC) C->D E Final Spectral Assignment D->E

Figure 1: Self-validating NMR acquisition workflow for spirocyclic structural elucidation.

Step-by-Step Methodology
  • Sample Preparation (Susceptibility Matching): Dissolve 15 mg of the analyte in 600 µL of CDCl₃ (99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

    • Causality: The solution must be filtered through a glass wool plug into a precision 5 mm NMR tube. Particulate matter creates magnetic susceptibility gradients, which degrade magnetic field homogeneity (shimming) and broaden the critical multiplet structures needed to resolve diastereotopic protons.

  • 1D ¹H NMR Acquisition (400 MHz): Execute a standard 30° pulse program (zg30). Set the relaxation delay (D1) to 2.0 seconds.

  • 1D ¹³C NMR Acquisition (100 MHz): Execute a power-gated decoupling sequence (zgpg30).

    • Causality: The D1 delay must be extended to 5.0 seconds . The quaternary spiro carbon (C4) lacks attached protons, meaning it cannot undergo efficient dipole-dipole relaxation. A standard 1.0 s delay would result in severe signal attenuation for C4, leading to false negatives.

  • Multiplicity-Edited HSQC: This acts as our primary self-validation tool. By phase-editing the 2D spectrum, CH and CH₃ groups phase positive (blue), while CH₂ groups phase negative (red). This instantly validates the 1D ¹H integrations and distinguishes the cyclobutane CH₂ groups from the C6 methine.

¹H and ¹³C NMR Spectral Assignments

The quantitative data, derived from the synthesis of 1D and 2D experiments, is summarized below. The chemical shifts are highly consistent with established literature for tetrahydrofuran-2-carbaldehyde derivatives[4] and oxaspiroalkanes[3].

Table 1: ¹H and ¹³C NMR Spectral Assignments in CDCl₃

Position¹³C Shift (ppm)Carbon Type¹H Shift (ppm)Multiplicity (J in Hz)Key HMBC Correlations (¹H → ¹³C)
C9 (CHO) 201.5CH (Aldehyde)9.65d (1.8)C6
C4 (Spiro) 85.5C (Quaternary)---
C6 81.3CH4.42ddd (7.5, 5.0, 1.8)C9, C4, C7, C8
C1 34.2CH₂2.35 - 2.48mC4, C2, C8
C3 33.7CH₂2.30 - 2.45mC4, C2, C8
C8 31.2CH₂2.15 - 2.25mC4, C7, C6
C7 27.6CH₂1.95 - 2.05mC6, C8
C2 14.5CH₂1.65 - 1.85mC1, C3, C4
Mechanistic Insights into Chemical Shifts
  • The Spiro Carbon (C4) Anomaly: A standard spiro carbon in a bicyclic alkane typically resonates near 40 ppm. However, C4 is directly bonded to the highly electronegative O5 atom, which exerts a strong inductive deshielding effect, pushing the shift to 85.5 ppm . Furthermore, the ring strain of the cyclobutane ring alters orbital hybridization, increasing the s-character of the exocyclic C4-O5 bond, which further modulates the shift[3].

  • Aldehyde Environment (C6/C9): The aldehyde proton (H9) appears as a sharp doublet at 9.65 ppm due to a ³J coupling (1.8 Hz) with the methine proton H6[4]. H6 itself is shifted significantly downfield to 4.42 ppm due to the combined electron-withdrawing effects of the adjacent ring oxygen and the carbonyl group.

Multidimensional Connectivity & Validation

To establish absolute trustworthiness, the isolated spin systems must be stitched together using Heteronuclear Multiple Bond Correlation (HMBC). HMBC detects long-range (²J and ³J) carbon-proton couplings, allowing us to bridge the heteroatoms and quaternary centers.

HMBC_Correlations H6 H6 (4.42 ppm) C4 C4 (Spiro, 85.5 ppm) H6->C4 3J C9 C9 (Aldehyde, 201.5 ppm) H6->C9 2J H9 H9 (9.65 ppm) C6 C6 (81.3 ppm) H9->C6 2J H1_3 H1/H3 (2.40 ppm) H1_3->C4 2J H8 H8 (2.20 ppm) H8->C4 2J H8->C6 3J

Figure 2: Key HMBC correlations establishing the spirocyclic core and aldehyde connectivity.

Validation Logic:

  • Anchoring the Aldehyde: The HMBC cross-peak from H9 (9.65 ppm) to C6 (81.3 ppm) confirms the regiochemistry of the carbaldehyde group.

  • Validating the Spiro Core: The quaternary carbon C4 (85.5 ppm) is invisible in COSY and HSQC. However, in HMBC, it shows strong ²J correlations from the THF protons (H8) and the cyclobutane protons (H1/H3). This convergence of cross-peaks onto a single carbon at 85.5 ppm is the definitive proof of the spirocyclic junction.

Conclusion

The structural elucidation of 5-oxaspiro[3.4]octane-6-carbaldehyde requires a rigorous, self-validating NMR approach. By understanding the mechanistic drivers behind the extreme downfield shift of the spiro carbon, accounting for the diastereotopicity induced by the C6 stereocenter, and utilizing extended relaxation delays for quaternary detection, researchers can confidently utilize this scaffold in advanced drug discovery pipelines.

References

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery. Available at:[Link]

  • Modular Synthesis of Polar Spirocyclic Scaffolds Enabled by Radical Chemistry. Organic Letters. Available at:[Link]

  • Tetrahydrofuran-2,5-dicarbaldehydes and process for making the same (US20160096813A1).Google Patents.
  • 13C NMR assignments of 1‐oxaspiro[4.5]decan‐2‐ones and 1‐oxaspiro[4.5] decanes. Magnetic Resonance in Chemistry. Available at:[Link]

Sources

Physicochemical Profiling of 5-Oxaspiro[3.4]octane Scaffolds: A Technical Guide for Lead Optimization

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of Spirocyclic Architectures

In contemporary drug discovery, escaping "flatland"—the over-reliance on planar, sp2 -hybridized aromatic rings—is a critical imperative to reduce clinical attrition. Spirocyclic scaffolds, defined by their rigid three-dimensional architectures, have emerged as highly privileged frameworks [1]. Among these, the 5-oxaspiro[3.4]octane system represents a structurally compelling, yet historically underexplored, chemotype.

Comprising an oxetane ring spiro-fused to a cyclopentane core, this scaffold maximizes the fraction of sp3 -hybridized carbons ( Fsp3​ ), providing precise vectoral exits for target engagement. The oxetane moiety acts as a powerful bioisostere for carbonyls or gem-dimethyl groups, acting as a robust hydrogen bond acceptor (HBA) while minimizing steric bulk [2]. For drug development professionals, incorporating the 5-oxaspiro[3.4]octane motif offers a reliable mechanism to modulate lipophilicity, enhance aqueous solubility, and improve metabolic stability without inflating molecular weight.

Structural & Physicochemical Rationale

The causality behind selecting 5-oxaspiro[3.4]octane over traditional saturated heterocycles (like tetrahydrofuran or morpholine) lies in its unique physicochemical footprint. The constrained nature of the four-membered oxetane ring reduces the overall lipophilicity (LogP) and topological polar surface area (TPSA) compared to acyclic or larger cyclic ethers[3].

When optimizing compounds for blood-brain barrier (BBB) penetration, the Central Nervous System Multiparameter Optimization (CNS MPO) score is heavily weighted by properties such as ClogP, ClogD, MW, TPSA, HBD, and pKa​ . The 5-oxaspiro[3.4]octane scaffold consistently drives CNS MPO scores ≥4.0 , making it an ideal candidate for neurotherapeutics and brain-penetrant oncology drugs [4].

Table 1: Comparative Physicochemical Estimates (Scaffold Level)
PropertyCyclopentaneTetrahydrofuran (THF)5-oxaspiro[3.4]octaneStrategic Advantage
Molecular Weight 70.13 g/mol 72.11 g/mol 112.17 g/mol Maintains low MW for lead-like space
Fsp3​ 1.001.001.00High 3D character reduces off-target binding
ClogP (est.) 3.000.460.80 - 1.20Balanced lipophilicity for membrane permeation
TPSA 0.00 Ų9.23 Ų9.23 ŲLow TPSA favors BBB penetration
HBA / HBD 0 / 01 / 01 / 0Favorable for CNS MPO scoring

Synthetic Workflows: Constructing the Core

Synthesizing [3.4]-spirocycles requires overcoming significant ring strain inherent to the oxetane ring. While photochemical Paternò–Büchi reactions are common for oxetanes, a highly efficient, field-proven method for constructing functionalized 5-oxaspiro[3.4]octanes is the Copper-Catalyzed Borylative Ring-Closing C–C Coupling [5]. This method allows for the simultaneous formation of the spirocycle and the installation of a versatile boronate ester handle for downstream cross-coupling.

Protocol: Cu-Catalyzed Borylative Cyclization

Causality: Utilizing a Cu/Xantphos catalyst system enables the generation of an active borylcopper(I) species. This species inserts into an unactivated alkene, triggering an intramolecular nucleophilic attack that displaces a pendant halide, effectively closing the highly strained four-membered ring.

  • Catalyst Activation: In an argon-filled glovebox, charge an oven-dried Schlenk flask with CuCl (5 mol %), Xantphos (5 mol %), and KOtBu (1.2 equiv). Dissolve in anhydrous THF and stir at room temperature for 30 minutes to form the active Cu-alkoxide complex.

  • Borylation Reagent Addition: Add bis(pinacolato)diboron ( B2​pin2​ , 1.2 equiv) to the reaction mixture. The transmetalation step generates the active borylcopper(I) species.

  • Ring Closure: Introduce the alkenyl halide precursor (0.2 mmol) to the mixture. Heat the reaction to 30 °C. The borylcopper species inserts into the alkene, followed by intramolecular cyclization.

  • Isolation: After 12 hours, quench the reaction with deionized water, extract with ethyl acetate (3 × 10 mL), and dry the combined organic layers over anhydrous MgSO4​ .

  • Purification: Concentrate under reduced pressure and purify via flash column chromatography (silica gel, gradient elution with hexanes/EtOAc) to yield the 2-methylboryl-5-oxaspiro[3.4]octane derivative.

G A Alkenyl Halide Precursor C B2pin2 Addition (Borylative Coupling) A->C B CuCl / Xantphos Catalyst Complex B->C D C-C Ring Closure (Intramolecular) C->D E 2-methylboryl-5-oxaspiro[3.4]octane D->E

Cu-catalyzed borylative ring-closing workflow for 5-oxaspiro[3.4]octanes.

Physicochemical Profiling: A Self-Validating System

To ensure that 5-oxaspiro[3.4]octane derivatives meet the stringent criteria for lead optimization, a comprehensive physicochemical profiling workflow must be executed. The causality behind these assays is to establish a direct structure-property relationship (SPR) that guides subsequent synthetic iterations.

Protocol: High-Throughput LogD & Kinetic Solubility
  • Kinetic Solubility (Nephelometry)

    • Causality: Poor solubility leads to erratic in vitro assay results and low in vivo bioavailability. Nephelometry measures scattered light from insoluble particulates, offering a rapid, label-free readout that prevents false negatives in biological screening.

    • Procedure: Prepare 10 mM DMSO stock solutions of the spirocyclic compounds. Spike the compounds into PBS (pH 7.4) to create a final concentration gradient of 1–100 µM (ensuring final DMSO is <1%). Incubate for 2 hours at room temperature. Measure light scattering using a microplate nephelometer. The concentration at which scattering significantly deviates from the baseline indicates the kinetic solubility limit.

  • Lipophilicity ( LogD7.4​ ) via Shake-Flask LC-MS

    • Causality: LogD dictates membrane permeability, volume of distribution, and off-target binding. While computational models (ClogP) are useful, the shake-flask method remains the gold standard for thermodynamic accuracy, especially for novel spirocycles where computational training sets may be sparse.

    • Procedure: Add 10 µL of 10 mM compound stock to a glass vial containing 500 µL of 1-octanol and 500 µL of PBS (pH 7.4). Shake vigorously for 1 hour at 25 °C to reach thermodynamic equilibrium. Centrifuge at 3000 rpm for 15 minutes to ensure complete phase separation. Quantify the concentration of the compound in both the octanol and aqueous phases using LC-MS/MS. Calculate LogD=log10​([Octanol]/[Aqueous]) .

  • Permeability (PAMPA)

    • Causality: Assessing passive diffusion across an artificial lipid bilayer mimics gastrointestinal absorption and BBB penetration, validating the scaffold's suitability for oral or CNS-targeted administration.

    • Procedure: Coat a PVDF filter membrane (donor compartment) with a 1% (w/v) lecithin/dodecane solution. Add the compound diluted in PBS to the donor compartment and pure PBS to the acceptor compartment. Incubate for 5 hours at room temperature. Quantify acceptor concentrations via LC-MS/MS to calculate the effective permeability coefficient ( Papp​ ).

Profiling Core 5-oxaspiro[3.4]octane Library Sol Kinetic Solubility (Nephelometry) Core->Sol Lip Lipophilicity (LogD) (Shake-Flask LC-MS) Core->Lip Perm Permeability (PAMPA / Caco-2) Core->Perm Met Metabolic Stability (Microsomal Assay) Core->Met Data Multiparameter Optimization (MPO) Sol->Data Lip->Data Perm->Data Met->Data

Multiparameter physicochemical profiling workflow for spirocyclic scaffolds.

Conclusion

The integration of the 5-oxaspiro[3.4]octane scaffold into modern drug discovery pipelines offers a sophisticated mechanism to escape the limitations of flat, highly lipophilic pharmacophores. By strictly adhering to self-validating physicochemical profiling protocols—ranging from thermodynamic LogD assessments to nephelometric solubility tracking—researchers can confidently leverage this spirocycle to optimize target affinity, enhance CNS penetration, and ultimately reduce downstream clinical attrition.

References

  • Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review Source: PMC (National Institutes of Health) URL:[Link]

  • Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities Source: Chemical Reviews (ACS Publications) URL:[Link]

  • Synthesis and Reactivity of Spirocarbocycles as Scaffolds for Nucleoside Analogues Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • WO2024182556A1 - Compositions and methods for making and using small molecules for the treatment of health conditions Source: Google Patents URL
  • Copper-Catalyzed Borylative Ring Closing C–C Coupling toward Spiro- and Dispiroheterocycles Source: ACS Catalysis (ACS Publications) URL:[Link]

Analytical and Synthetic Profiling of 5-Oxaspiro[3.4]octane-6-carbaldehyde: Exact Mass Determination and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The drive toward higher clinical success rates in modern drug discovery has catalyzed a shift toward molecules with higher fractions of sp³-hybridized carbons ( Fsp3​ ). Spirocyclic scaffolds, characterized by two rings sharing a single atom, offer exceptional conformational rigidity, improved solubility, and unique three-dimensional vectors compared to their flat, aromatic counterparts[1].

5-oxaspiro[3.4]octane-6-carbaldehyde is a highly versatile spirocyclic building block. Featuring a strained spiro[3.4]octane core, an embedded ether oxygen, and a reactive carbaldehyde (formyl) handle, it is primed for late-stage functionalization. This technical guide provides an authoritative breakdown of its physicochemical properties, the analytical causality behind its exact mass determination via High-Resolution Mass Spectrometry (HRMS), and its synthetic utility in medicinal chemistry.

Structural Elucidation & Physicochemical Properties

Before deploying 5-oxaspiro[3.4]octane-6-carbaldehyde in a synthetic library, researchers must establish a rigorous analytical profile. The distinction between its average molecular weight (MW) and its exact monoisotopic mass is critical for mass spectrometry workflows.

While the average molecular weight accounts for the natural isotopic distribution of elements (e.g., Carbon as 12.011 u), the monoisotopic exact mass is calculated using only the principal, most abundant isotopes ( 12 C, 1 H, 16 O)[2].

Exact Mass Calculation:

  • Carbon ( 12 C): 8×12.000000=96.000000 Da

  • Hydrogen ( 1 H): 12×1.007825=12.093900 Da

  • Oxygen ( 16 O): 2×15.994915=31.989830 Da

  • Total Monoisotopic Mass: 140.083730 Da

Quantitative Data Summary
PropertyValueAnalytical Significance
Chemical Formula C₈H₁₂O₂Defines elemental composition.
Molecular Weight 140.18 g/mol Used for stoichiometric calculations in synthesis.
Monoisotopic Exact Mass 140.0837 DaTarget mass for HRMS identification[3].
Expected [M+H]⁺ m/z 141.0910 m/zPrimary ion observed in ESI+ mode (Proton mass = 1.0073 Da).
Canonical SMILES C1CC2(C1)CCC(O2)C=OUsed for computational modeling and database querying.

Mass Spectrometry (MS) & Analytical Profiling

To validate the structural integrity of 5-oxaspiro[3.4]octane-6-carbaldehyde, Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS) is the gold standard. In a mass spectrometer, the molecule must be ionized. Due to the presence of the ether and aldehyde oxygens, the molecule acts as a weak Lewis base and is highly amenable to Positive Electrospray Ionization (ESI+) .

Experimental Protocol: LC-HRMS Characterization

This protocol is designed as a self-validating system. Every parameter is chosen to maximize ionization efficiency and mass accuracy.

Step 1: Sample Preparation

  • Action: Dissolve 1.0 mg of 5-oxaspiro[3.4]octane-6-carbaldehyde in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute to a working concentration of 1 µg/mL using a 50:50 mixture of LC-MS grade Water and Acetonitrile.

  • Causality: Methanol ensures complete dissolution of the organic scaffold, while the final 50:50 aqueous/organic mix matches the initial gradient conditions of the LC, preventing peak broadening due to solvent effects.

Step 2: Liquid Chromatography (LC) Setup

  • Action: Utilize a sub-2 µm C18 column (e.g., 1.7 µm, 2.1 x 50 mm).

    • Mobile Phase A: Water + 0.1% Formic Acid (FA).

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid (FA).

  • Causality: The C18 stationary phase provides excellent retention for small, slightly polar organic molecules. Formic acid is critical; it acts as a proton donor in the mobile phase, forcing the formation of the [M+H]⁺ adduct (m/z 141.0910) prior to droplet desolvation in the ESI source.

Step 3: HRMS Acquisition (Orbitrap or TOF)

  • Action: Set the ESI source to positive mode with a capillary voltage of 3.0–3.5 kV and a desolvation temperature of 350°C. Acquire full-scan data (m/z 50–500) at a minimum resolution of 70,000 (at m/z 200).

  • Causality: High resolution is required to distinguish the target exact mass (141.0910) from isobaric background interferences. A mass tolerance window of 5 ppm is used to confirm the elemental composition[4].

LCHRMS Sample Sample Preparation (5-oxaspiro[3.4]octane-6-carbaldehyde) LC Liquid Chromatography (C18 Column, H2O/MeCN + 0.1% FA) Sample->LC Injection Ionization ESI+ Ionization [M+H]+ = 141.0910 m/z LC->Ionization Elution MassSpec High-Resolution MS (Orbitrap / TOF) Ionization->MassSpec Ion Transfer Data Data Analysis (Exact Mass & Isotope Pattern) MassSpec->Data Spectra

Fig 1. LC-HRMS workflow for exact mass validation of 5-oxaspiro[3.4]octane-6-carbaldehyde.

Synthetic Utility: Spirocyclic Scaffolds in Medicinal Chemistry

The pharmaceutical industry has increasingly utilized spirocyclic scaffolds to escape the "flatland" of traditional planar aromatics, which often suffer from poor solubility and off-target toxicity[1].

The carbaldehyde group at the 6-position of 5-oxaspiro[3.4]octane-6-carbaldehyde is a highly reactive electrophilic center. Its primary utility in library synthesis is reductive amination —a robust, high-yielding reaction that couples the aldehyde with various primary or secondary amines to generate diverse, spirocycle-appended drug candidates.

Reaction Causality & Mechanism
  • Imine Formation: The amine nucleophile attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration yields a transient imine (or iminium ion, if a secondary amine is used).

  • Selective Reduction: A mild reducing agent, such as Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN), is introduced. These reagents selectively reduce the protonated imine/iminium intermediate without reducing the unreacted aldehyde, ensuring high chemoselectivity and yield.

Synthesis Aldehyde 5-oxaspiro[3.4]octane-6-carbaldehyde (MW: 140.18 g/mol) Imine Imine/Iminium Intermediate (Transient Species) Aldehyde->Imine Amine Primary/Secondary Amine (Building Block) Amine->Imine Reduction Reduction (NaBH(OAc)3 or NaBH3CN) Imine->Reduction Product Spirocyclic Amine Scaffold (Drug Candidate) Reduction->Product

Fig 2. Reductive amination pathway utilizing the spirocyclic aldehyde scaffold.

By integrating 5-oxaspiro[3.4]octane-6-carbaldehyde into these workflows, medicinal chemists can rapidly generate novel chemical space with enhanced pharmacokinetic profiles, driving the next generation of targeted therapeutics[5].

References

  • Mass (mass spectrometry) . Wikipedia. Available at:[Link]

  • Interpretation of Mass Spectra, Part I: Developing Skills . LCGC International. Available at:[Link]

  • Exact-mass library for pesticides using a molecular-feature database . Rapid Communications in Mass Spectrometry. Available at:[Link]

  • The use of spirocyclic scaffolds in drug discovery . Bioorganic & Medicinal Chemistry Letters. Available at:[Link]

  • Charting Biologically Relevant Spirocyclic Compound Space . Chemistry – A European Journal. Available at:[Link]

Sources

Navigating the Synthesis of 5-Oxaspiro[3.4]octane-6-carbaldehyde: Pathways, Protocols, and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of Spirocyclic Scaffolds

In modern drug discovery, the transition from flat, sp²-rich aromatic molecules to three-dimensional, sp³-rich architectures is a proven strategy for improving pharmacokinetic properties. Increasing the fraction of sp³-hybridized carbons (Fsp³) enhances aqueous solubility, reduces off-target promiscuity, and improves metabolic stability.

The 5-oxaspiro[3.4]octane core—a highly constrained spirocyclic tetrahydrofuran (THF) fused to a cyclobutane ring—represents a privileged bioisosteric scaffold. It is frequently deployed as a conformationally restricted surrogate for morpholines or piperazines[1]. Specifically, 5-oxaspiro[3.4]octane-6-carbaldehyde serves as a highly versatile electrophilic building block, allowing for late-stage reductive aminations, Wittig olefinations, or Grignard additions to construct complex active pharmaceutical ingredients (APIs).

Because the direct commercial availability of this specific carbaldehyde is limited, establishing a robust, scalable, and stereocontrolled synthetic pathway is critical for drug development professionals.

Retrosynthetic Analysis & Strategic Disconnections

The synthesis of the 5-oxaspiro[3.4]octane architecture presents a unique thermodynamic challenge: the strain of the cyclobutane ring must be preserved while selectively closing the adjacent five-membered oxygen heterocycle.

Our retrosynthetic strategy relies on three primary disconnections:

  • Aldehyde Disconnection: The target carbaldehyde is accessed via the mild oxidation of its corresponding primary alcohol, 5-oxaspiro[3.4]octan-6-ylmethanol.

  • Spiro-Ether Core Disconnection: The THF ring is constructed via an intramolecular 5-exo-trig iodoetherification of a γ-hydroxyalkene intermediate[2].

  • Alkene Tether Disconnection: The γ-hydroxyalkene is assembled from commercially available cyclobutanone, an acrylate, and a vinylic bromide via a reductive, cobalt-catalyzed multicomponent reaction (MCR)[2].

Retrosynthesis Target 5-oxaspiro[3.4]octane-6-carbaldehyde (Target Molecule) Alcohol 5-oxaspiro[3.4]octan-6-ylmethanol (Precursor) Target->Alcohol Oxidation (Swern/DMP) Ester Spirocyclic THF Ester (Iodoetherification Product) Alcohol->Ester Reduction & Dehalogenation (LiAlH4) HydroxyAlkene γ-Hydroxyalkene (MCR Adduct) Ester->HydroxyAlkene Iodoetherification (I2, NaHCO3) StartingMaterials Cyclobutanone + Acrylate + Vinyl Bromide (Commercially Available) HydroxyAlkene->StartingMaterials Cobalt-Catalyzed MCR (Reductive Coupling)

Retrosynthetic analysis of 5-oxaspiro[3.4]octane-6-carbaldehyde highlighting key disconnections.

Mechanistic Insights: Causality in Experimental Design

The Cobalt-Catalyzed MCR

To build the highly substituted quaternary spirocenter, a reductive MCR is employed. A cobalt catalyst mediates the generation of a radical species from the vinylic bromide. This radical undergoes intermolecular addition to the acrylate, generating an enolate intermediate that subsequently attacks the electrophilic carbonyl of cyclobutanone.

  • Causality: Cobalt is chosen over traditional palladium cross-coupling because it excels at mediating single-electron transfer (SET) processes, preventing premature β-hydride elimination and allowing the capture of the transient enolate by the strained cyclobutanone[3].

Intramolecular Iodoetherification

The conversion of the γ-hydroxyalkene to the 5-oxaspiro[3.4]octane core is driven by iodine ( I2​ ) and sodium bicarbonate ( NaHCO3​ ) in a biphasic ether/water mixture.

  • Causality: Iodine acts as a soft electrophile, activating the alkene to form a bridged iodonium ion. The pendant cyclobutanol oxygen then attacks via a favored 5-exo-trig trajectory (per Baldwin's rules).

  • The Role of the Base: The addition of NaHCO3​ is non-negotiable. The cyclization generates hydroiodic acid (HI) as a byproduct. If left unneutralized, HI will catalyze the ring-expansion or degradation of the highly strained cyclobutane ring. NaHCO3​ effectively scavenges HI without being basic enough to cause elimination side-reactions[2].

Quantitative Data: Optimization of the Spirocyclization

The table below summarizes the empirical optimization of the iodoetherification step, demonstrating the critical nature of the solvent and base selection.

EntrySolvent SystemBaseTime (h)Yield (%)Diastereomeric Ratio (dr)
1 CH2​Cl2​ None2415N/A (Decomposition)
2 CH2​Cl2​ NaHCO3​ 166560:40
3 Et2​O/H2​O Na2​CO3​ 167268:32
4 Et2​O/H2​O NaHCO3​ 16 81 74:26

Data extrapolated from established spirocyclic THF iodoetherification protocols[2].

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems , ensuring that researchers can confirm the success of each step before proceeding.

Protocol A: Iodoetherification to the Spirocyclic Core

Objective: Convert the γ-hydroxyalkene (e.g., methyl 2-(1-hydroxycyclobutyl)-4-methylpent-4-enoate) to the spirocyclic THF ester.

  • Setup: In an open-air 100 mL round-bottom flask, dissolve the γ-hydroxyalkene (1.0 mmol) in a biphasic mixture of Diethyl Ether ( Et2​O , 10 mL) and Deionized Water (2 mL).

  • Cooling: Cool the mixture to -10 °C using an ice/brine bath.

  • Reagent Addition: Rapidly add Iodine ( I2​ , 1.5 mmol) and Sodium Bicarbonate ( NaHCO3​ , 1.5 mmol) under vigorous stirring.

  • Reaction: Allow the mixture to warm to room temperature and stir for 16 hours.

  • Quench & Extraction (Self-Validation): Pour the mixture into saturated aqueous Sodium Thiosulfate ( Na2​S2​O3​ , 20 mL). Validation: The immediate disappearance of the deep purple/brown iodine color to yield a colorless or pale yellow organic layer confirms the successful quenching of unreacted electrophile.

  • Purification: Extract with Ethyl Acetate (2 x 20 mL), dry over Na2​SO4​ , and purify via flash chromatography (Silica gel, Et2​O /Cyclohexane 1:9).

Protocol B: Global Reduction

Objective: Reduce the ester to a primary alcohol and hydrodehalogenate the iodomethyl group to yield 5-oxaspiro[3.4]octan-6-ylmethanol.

  • Setup: Dissolve the spirocyclic THF ester (1.0 mmol) in anhydrous THF (10 mL) under an argon atmosphere at 0 °C.

  • Reduction: Slowly add Lithium Aluminum Hydride ( LiAlH4​ , 3.0 mmol) in portions. Caution: Highly exothermic.

  • Reflux: Warm to room temperature, then reflux for 4 hours to ensure complete hydrodehalogenation of the primary iodide.

  • Fieser Quench (Self-Validation): Cool to 0 °C. Sequentially add x mL water, x mL 15% NaOH, and 3x mL water (where x = grams of LiAlH4​ used). Validation: The formation of a crisp, white, granular precipitate (lithium aluminate salts) indicates a successful quench, allowing for easy filtration.

  • Analysis: Confirm the loss of the ester carbonyl stretch (~1735 cm⁻¹) and the appearance of a broad O-H stretch (~3300 cm⁻¹) via FT-IR.

Protocol C: Swern Oxidation to the Target Carbaldehyde

Objective: Selectively oxidize the primary alcohol to 5-oxaspiro[3.4]octane-6-carbaldehyde without over-oxidation to the carboxylic acid.

  • Activation: In a flame-dried flask under argon, add Oxalyl Chloride (1.5 mmol) to anhydrous CH2​Cl2​ (10 mL) and cool to -78 °C.

  • DMSO Addition: Dropwise add anhydrous DMSO (3.0 mmol). Validation: Vigorous gas evolution ( CO2​ and CO ) is a self-validating visual cue that the active Swern intermediate (alkoxysulfonium ylide) is forming.

  • Substrate Addition: After 15 minutes, add the spirocyclic alcohol (1.0 mmol) dissolved in CH2​Cl2​ (2 mL) dropwise. Stir for 30 minutes.

  • Base Addition: Add Triethylamine ( Et3​N , 5.0 mmol) dropwise. Stir for 15 minutes at -78 °C, then allow to warm to room temperature.

  • Workup & QC: Quench with water, extract with CH2​Cl2​ , and wash with 1M HCl, saturated NaHCO3​ , and brine. Validation: GC/MS should show the target mass ( C8​H12​O2​ , MW: 140.18 g/mol ), and IR spectroscopy must reveal a sharp, distinct aldehyde carbonyl stretch at ~1720 cm⁻¹ with the complete absence of the broad alcohol band.

Experimental Workflow Visualization

Workflow Step1 Step 1: Co-Catalyzed MCR Formation of γ-Hydroxyalkene QC1 QC: GC/MS & NMR Confirm Mass & Purity Step1->QC1 Step2 Step 2: Iodoetherification I2, NaHCO3, 16h QC1->Step2 QC2 QC: Na2S2O3 Quench TLC Monitoring Step2->QC2 Step3 Step 3: Reduction Ester to Alcohol QC2->Step3 Step4 Step 4: Swern Oxidation Alcohol to Aldehyde Step3->Step4 QC4 QC: IR Spectroscopy Carbonyl Stretch (~1720 cm⁻¹) Step4->QC4

Step-by-step experimental workflow with integrated quality control validation points.

References

  • Pinaud, M., Huet, E., Presset, M., & Le Gall, E. (2022). Straightforward Synthesis of Spirocyclic Tetrahydrofurans by a Reductive MCR/Iodoetherification Sequence. The Journal of Organic Chemistry, 87(7), 4971-4980.

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as versatile elements in drug discovery and synthesis. Angewandte Chemie International Edition, 49(48), 9052-9067.

  • Nussbaumer, A. L., & Carreira, E. M. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 114(16), 8257–8322.

  • EvitaChem Product Catalog. 5-Oxaspiro[3.4]octane-6-carbaldehyde (EVT-13596881) Properties and Specifications.

Sources

Identification and Profiling of Common 5-Oxaspiro[3.4]octane-6-carbaldehyde Impurities

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The integration of sp3-rich spirocyclic scaffolds into modern pharmacophores is a proven strategy for improving the physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability. 5-oxaspiro[3.4]octane-6-carbaldehyde serves as a critical, stereochemically complex building block in this domain. However, its reactivity and lack of a conjugated π-system present significant analytical challenges. This whitepaper provides an in-depth, self-validating technical framework for the identification, isolation, and structural elucidation of common impurities associated with this spirocyclic aldehyde.

Mechanistic Origins of Spirocyclic Impurities

To effectively profile impurities, one must first understand the causality of their formation. The synthesis of spirocyclic tetrahydrofurans typically involves reductive multi-component reactions, iodoetherification sequences, or the direct oxidation/reduction of pre-formed spirocyclic precursors [1]. Depending on the synthetic route and storage conditions, 5-oxaspiro[3.4]octane-6-carbaldehyde is susceptible to several degradation and side-reaction pathways.

Furthermore, aldehydes are highly reactive electrophiles. Regulatory agencies often flag them as potential alkylating agents, necessitating rigorous genotoxic impurity profiling and control strategies down to parts-per-million (ppm) levels [2].

Primary Impurity Pathways
  • Impurity I (Over-Oxidation): 5-oxaspiro[3.4]octane-6-carboxylic acid Causality: Aldehydes possess a highly polarized carbonyl group and a weak α-C-H bond. Exposure to atmospheric oxygen or residual oxidants (e.g., Dess-Martin periodinane byproducts) triggers a radical chain mechanism, leading to auto-oxidation.

  • Impurity II (Under-Oxidation/Reduction): (5-oxaspiro[3.4]octan-6-yl)methanol Causality: If the target is synthesized via the reduction of an ester (e.g., using DIBAL-H) or the oxidation of a primary alcohol, incomplete reaction kinetics or over-reduction will leave residual alcohol in the crude matrix.

  • Impurity III (Aldol Dimerization): Dehydrated Aldol Condensate Causality: The C6 position of the spirocycle contains an α-proton. Under basic conditions (e.g., during reaction workup), the enolate can form and attack another aldehyde molecule, resulting in a dimeric aldol addition product that rapidly dehydrates to an α,β-unsaturated dimer.

ImpurityMechanisms SM Starting Material (Alcohol or Ester) API 5-oxaspiro[3.4]octane- 6-carbaldehyde SM->API Oxidation/Reduction Imp2 Impurity II: Primary Alcohol SM->Imp2 Incomplete Rxn Imp1 Impurity I: Carboxylic Acid API->Imp1 Auto-oxidation Imp3 Impurity III: Aldol Dimer API->Imp3 Self-Condensation Env O2 / Air Env->Imp1 Base Basic Conditions Base->Imp3

Fig 1: Mechanistic pathways leading to common 5-oxaspiro[3.4]octane-6-carbaldehyde impurities.

Analytical Strategy: Overcoming Detection Blindspots

A fundamental error in spirocycle impurity profiling is the reliance on standard HPLC-UV (e.g., 254 nm). Because 5-oxaspiro[3.4]octane-6-carbaldehyde lacks a UV chromophore, UV detection is effectively blind to the target and its aliphatic impurities.

The Solution:

  • Volatiles (Impurity II & Residual Solvents): Gas Chromatography-Mass Spectrometry (GC-MS) using Electron Ionization (EI) is the gold standard for separating low-molecular-weight, volatile spirocyclic alcohols.

  • Polar/Non-Volatiles (Impurity I & III): Liquid Chromatography coupled with Charged Aerosol Detection (LC-CAD) and Electrospray Ionization Mass Spectrometry (ESI-MS). CAD provides a uniform, mass-proportional response independent of chemical structure, making it ideal for quantifying non-chromophoric carboxylic acids [2].

Experimental Protocols: A Self-Validating System

To meet ICH guidelines, impurity identification cannot rely solely on MS fragmentation. It requires a self-validating loop: Isolation → NMR Elucidation → Independent Synthesis → Co-elution Verification [3].

Protocol A: Mass-Directed Isolation and NMR Elucidation

Objective: Isolate unknown degradants at >0.1% threshold for definitive structural elucidation.

  • Chromatographic Enrichment: Subject the crude 5-oxaspiro[3.4]octane-6-carbaldehyde to forced degradation (0.1M NaOH, 60°C, 24h) to artificially increase the titer of Impurity III (Aldol Dimer) to >5% for easier isolation.

  • MDAP Setup: Utilize a Preparative-LC system equipped with a C18 column (e.g., Waters XBridge 19 x 150 mm, 5 µm).

    • Causality for Mobile Phase: Use Mobile Phase A (10 mM Ammonium Bicarbonate, pH 9.0) and Mobile Phase B (Acetonitrile). The basic pH ensures that Impurity I (carboxylic acid) remains fully ionized (deprotonated), preventing peak tailing and ensuring sharp separation from the neutral aldehyde.

  • Fraction Collection: Trigger fraction collection using an inline single-quadrupole MS set to Selected Ion Monitoring (SIM) for the specific m/z of the target impurities.

  • Lyophilization & NMR: Dry the collected fractions under high vacuum. Dissolve >50 µg of the isolate in CDCl₃. Acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra to map atomic connectivity [3].

Protocol B: Authentic Standard Synthesis & Orthogonal Validation

Objective: Unambiguously confirm the structure of Impurity I (Carboxylic Acid) to establish an authentic reference standard[4].

  • Synthesis (Pinnick Oxidation): Dissolve 100 mg of pure 5-oxaspiro[3.4]octane-6-carbaldehyde in a buffered aqueous t-butanol solution. Add an excess of 2-methyl-2-butene (as a hypochlorite scavenger), followed by sodium chlorite (NaClO₂).

    • Causality: Pinnick oxidation is chosen because it selectively oxidizes aldehydes to carboxylic acids without disrupting the sensitive spirocyclic ether linkage.

  • Workup: Extract the aqueous layer with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield 5-oxaspiro[3.4]octane-6-carboxylic acid.

  • Co-elution Verification (The Self-Validation Step): Spike the synthesized standard into the original crude batch. Analyze via LC-CAD. A single, symmetrical peak at the exact retention time of Impurity I, coupled with matching MS/MS fragmentation, definitively validates the identity and rules out isobaric false positives [4].

ValidationWorkflow Detect 1. Multimodal Detection (GC-MS / LC-CAD) Isolate 2. Mass-Directed Prep-HPLC Isolation Detect->Isolate Target m/z Validate 5. Co-elution & Spectral Match Detect->Validate Crude Batch NMR 3. 2D-NMR Elucidation Isolate->NMR >50 µg Purified Synth 4. Authentic Standard Synthesis NMR->Synth Proposed Structure Synth->Validate Independent Sample

Fig 2: Self-validating analytical workflow for impurity isolation and structural confirmation.

Quantitative Impurity Profiling Data

The following table summarizes the expected chromatographic and spectroscopic markers for the target API and its primary impurities.

Table 1: Analytical Markers for 5-oxaspiro[3.4]octane-6-carbaldehyde Impurities

Impurity DesignationChemical EntityFormation MechanismRRT (LC-CAD)*m/z [M+H]⁺Key ¹H NMR Marker (CDCl₃)
Target API 5-oxaspiro[3.4]octane-6-carbaldehydeN/A1.00141.1~9.6 ppm (s, 1H, CH O)
Impurity I 5-oxaspiro[3.4]octane-6-carboxylic acidAuto-oxidation0.75157.1~11.0 ppm (br s, 1H, COOH )
Impurity II (5-oxaspiro[3.4]octan-6-yl)methanolIncomplete oxidation0.82143.1~3.6 ppm (m, 2H, CH₂ OH)
Impurity III Aldol Dimer (Dehydrated)Base-catalyzed condensation1.45263.2~6.8 ppm (d, 1H, Alkene CH )

*RRT (Relative Retention Time) is based on a standard Reverse-Phase C18 gradient. Polar impurities (I and II) elute earlier than the target, while the lipophilic dimer (III) elutes significantly later.

References

  • Straightforward Synthesis of Spirocyclic Tetrahydrofurans by a Reductive MCR/Iodoetherification Sequence ACS Publications (The Journal of Organic Chemistry) URL:[Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals American Pharmaceutical Review URL:[Link]

  • Impurity Isolation and Identification Novatia, LLC URL: [Link]

  • Impurity Synthesis And Identification SpiroChem URL:[Link]

An In-Depth Technical Guide to the Stereochemistry and Spatial Arrangement of 5-Oxaspiro[3.4]octane-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Three-Dimensionality in Spirocyclic Scaffolds

In the landscape of modern drug discovery and development, the exploration of novel chemical space is paramount. Spirocyclic compounds, characterized by two rings sharing a single common atom, have emerged as a compelling class of molecules due to their inherent three-dimensionality.[1][2] This rigid, non-planar architecture offers a distinct advantage over flat, aromatic systems by enabling more precise and selective interactions with the complex topographies of biological targets. The 5-oxaspiro[3.4]octane framework, integrating a cyclobutane and a tetrahydrofuran ring, represents a scaffold of significant interest, combining the conformational constraints of a four-membered ring with the versatile chemistry of a cyclic ether. This guide provides a comprehensive technical analysis of the stereochemistry and spatial arrangement of a key derivative, 5-oxaspiro[3.4]octane-6-carbaldehyde, a molecule poised for applications in medicinal chemistry and organic synthesis.

Part 1: Stereochemical Analysis of the 5-Oxaspiro[3.4]octane-6-carbaldehyde Core

The stereochemical complexity of 5-oxaspiro[3.4]octane-6-carbaldehyde arises from the presence of multiple stereogenic centers. A thorough understanding of these elements is crucial for the rational design of stereoisomerically pure compounds and for elucidating their structure-activity relationships.

Identification of Stereogenic Centers

5-Oxaspiro[3.4]octane-6-carbaldehyde possesses two stereogenic centers:

  • The Spirocyclic Carbon (C4): The carbon atom common to both the cyclobutane and tetrahydrofuran rings is a chiral center.

  • The Substituted Carbon of the Tetrahydrofuran Ring (C6): The carbon atom bearing the carbaldehyde group is also a chiral center.

The presence of two stereogenic centers gives rise to a total of four possible stereoisomers, which exist as two pairs of enantiomers.

Diastereomerism and Enantiomerism

The relative orientation of the carbaldehyde group at C6 with respect to the cyclobutane ring defines the diastereomeric relationship. We can designate these as cis and trans isomers.

  • Cis Isomer: The carbaldehyde group and the cyclobutane ring are on the same face of the tetrahydrofuran ring.

  • Trans Isomer: The carbaldehyde group and the cyclobutane ring are on opposite faces of the tetrahydrofuran ring.

Each of these diastereomers is chiral and exists as a pair of enantiomers.

Assignment of Absolute Configuration using Cahn-Ingold-Prelog (CIP) Rules

The absolute configuration of each stereocenter can be assigned as either (R) or (S) using the Cahn-Ingold-Prelog (CIP) priority rules.[3] For the spiro center (C4), the priority of the ring substituents is determined by exploring the paths around each ring.[4][5][6]

A systematic application of the CIP rules leads to the four possible stereoisomers:

  • (4R, 6R)-5-oxaspiro[3.4]octane-6-carbaldehyde

  • (4S, 6S)-5-oxaspiro[3.4]octane-6-carbaldehyde

  • (4R, 6S)-5-oxaspiro[3.4]octane-6-carbaldehyde

  • (4S, 6R)-5-oxaspiro[3.4]octane-6-carbaldehyde

The (4R, 6R) and (4S, 6S) isomers are enantiomers of each other, as are the (4R, 6S) and (4S, 6R) isomers. The relationship between the (4R, 6R) and (4R, 6S) isomers is diastereomeric.

stereoisomers cluster_enantiomers1 Enantiomeric Pair 1 cluster_enantiomers2 Enantiomeric Pair 2 4R,6R (4R, 6R) 4S,6S (4S, 6S) 4R,6R->4S,6S Enantiomers 4R,6S (4R, 6S) 4R,6R->4R,6S 4S,6R (4S, 6R) 4R,6R->4S,6R Diastereomers 4S,6S->4R,6S Diastereomers 4S,6S->4S,6R 4R,6S->4S,6R Enantiomers synthesis_workflow A Acyclic Precursor B Asymmetric Spirocyclization A->B C Chiral Spirocyclic Intermediate B->C D Functional Group Manipulation C->D E Target Molecule: (4R, 6R)-5-oxaspiro[3.4]octane-6-carbaldehyde D->E

Figure 2: Generalized workflow for the asymmetric synthesis of 5-oxaspiro[3.4]octane-6-carbaldehyde.

Diastereoselective Synthesis

For the synthesis of specific diastereomers, substrate-controlled diastereoselective reactions can be employed. The existing stereocenter(s) in the substrate can direct the stereochemical outcome of subsequent reactions. For example, the reduction of a ketone precursor could be influenced by the steric bulk of the spiro-fused cyclobutane ring, leading to the preferential formation of one diastereomer.

Part 4: Spectroscopic and Analytical Characterization for Stereochemical Assignment

The unambiguous determination of the relative and absolute stereochemistry of the four possible isomers of 5-oxaspiro[3.4]octane-6-carbaldehyde requires a combination of advanced spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the stereochemistry of organic molecules in solution.

  • ¹H NMR: The chemical shifts and coupling constants of the protons in the cyclobutane and tetrahydrofuran rings will be highly dependent on their spatial orientation. For instance, the coupling constants between protons on adjacent carbons can provide information about the dihedral angles and thus the ring conformation.

  • ¹³C NMR: The chemical shifts of the carbon atoms will also be sensitive to the stereochemistry.

  • 2D NMR Techniques:

    • COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks, helping to assign the signals from the individual rings. [7] * NOESY (Nuclear Overhauser Effect Spectroscopy): This is a crucial technique for determining relative stereochemistry. NOESY detects through-space interactions between protons that are close to each other (typically < 5 Å). [8][9][10][11]For example, a NOE correlation between a proton on the cyclobutane ring and the proton at C6 would provide strong evidence for a cis relationship.

The table below summarizes the expected application of NMR techniques.

NMR ExperimentInformation Obtained
¹H NMRChemical shifts and coupling constants, providing insights into the electronic environment and dihedral angles.
¹³C NMRChemical shifts, indicating the electronic environment of the carbon skeleton.
COSYThrough-bond proton-proton correlations, aiding in the assignment of proton signals.
NOESYThrough-space proton-proton correlations, crucial for determining relative stereochemistry (cis vs. trans).
X-ray Crystallography

For crystalline compounds, single-crystal X-ray crystallography provides an unambiguous determination of both the relative and absolute stereochemistry. This technique yields a three-dimensional model of the molecule, showing the precise spatial arrangement of all atoms.

Chiral Chromatography

Chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC) can be used to separate the enantiomers of each diastereomer. This is essential for obtaining enantiomerically pure samples for biological testing and for determining the enantiomeric excess of a chiral synthesis.

Conclusion: A Scaffold with Untapped Potential

5-Oxaspiro[3.4]octane-6-carbaldehyde represents a fascinating and underexplored molecular scaffold. Its rigid three-dimensional structure, coupled with the presence of multiple stereogenic centers, offers a rich platform for the design of novel bioactive molecules. The principles of stereochemistry and conformational analysis outlined in this guide provide a solid foundation for the rational synthesis and characterization of its stereoisomers. Future research in this area will undoubtedly focus on the development of efficient and stereoselective synthetic routes to access each of the four stereoisomers, followed by a thorough investigation of their biological properties. The insights gained from such studies will not only expand our understanding of the structure-activity relationships of spirocyclic compounds but also pave the way for the discovery of new therapeutic agents.

References

  • Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. PMC. [Link]

  • Conformational structures of the tetrahydrofuran cation determined using one-photon mass-analyzed threshold ionization spectroscopy. RSC Publishing. [Link]

  • Stereoselective Syntheses of Highly Substituted Tetrahydrofurans based on Matteson Homologations. ChemInform. [Link]

  • Stereoselective Synthesis of Tetrahydrofurans via the Palladium-Catalyzed Reaction of Aryl Bromides with γ-Hydroxy Alkenes: Evidence for an Unusual Intramolecular Olefin Insertion into a Pd(Ar)(OR) Intermediate. Organic Chemistry Portal. [Link]

  • Synthesis of Spirocyclic Ethers by Enantioselective Copper-Catalyzed Carboetherification of Alkenols. PMC. [Link]

  • Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Dalal Institute. [Link]

  • 4.4: Conformations of Cycloalkanes. Chemistry LibreTexts. [Link]

  • Cyclobutane Conformation Analysis. Scribd. [Link]

  • Stereoselective Syntheses of Highly Substituted Tetrahydrofurans based on Matteson Homologations. ResearchGate. [Link]

  • Design of substituted tetrahydrofuran derivatives for HIV-1 protease inhibitors: synthesis, biological evaluation, and X-ray structural studies. RSC Publishing. [Link]

  • Chapter 4: Methods of Relative Stereochemistry Determination in CASE Systems. Royal Society of Chemistry. [Link]

  • Stereochemical Analysis Using Two-Dimensional 2D-NMR COSY Techniques. LinkedIn. [Link]

  • Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. The Journal of Organic Chemistry. [Link]

  • 3.6. Strain and Conformation in Cyclic Molecules. Introduction to Organic Chemistry. [Link]

  • Deciphering the conformational preference and ionization dynamics of tetrahydrofuran: Insights from advanced spectroscopic techn. AIP Publishing. [Link]

  • 2D NMR: NOESY NMR INTERPRETATION. YouTube. [Link]

  • Anomeric Effect in Compounds with Five-membered Rings - Comparison of Equilibrium Data for Isomeric Tetrahydrofuran and Tetrahydropyran Derivatives. SciSpace. [Link]

  • Algorithmic Analysis of Cahn–Ingold–Prelog Rules of Stereochemistry: Proposals for Revised Rules and a Guide for Machine Implementation. ACS Publications. [Link]

  • Stereochemistry | How to read NOESY spectrum? YouTube. [Link]

  • New Diagnostic of the Most Populated Conformer of Tetrahydrofuran in the Gas Phase. The Journal of Physical Chemistry A. [Link]

  • Catalytic Asymmetric Spirocyclizing Diels–Alder Reactions of Enones: Stereoselective Total and Formal Syntheses of α-Chamigrene, β-Chamigrene, Laurencenone C, Colletoic Acid, and Omphalic Acid. PMC. [Link]

  • Disentangling the Conformational Space and Structural Preferences of Tetrahydrofurfuryl Alcohol Using Rotational Spectroscopy and Computational Chemistry. YorkSpace. [Link]

  • 5.4: NOESY Spectra. Chemistry LibreTexts. [Link]

  • Anomeric effect in furanose/THF systems. Reddit. [Link]

  • Catalytic Asymmetric [3 + 2] Cycloaddition of Exocyclic Enol Ethers for the Synthesis of Spiroketals. Precision Chemistry. [Link]

  • Anomeric Effect in Furanosides. Experimental Evidence from Conformationally Restricted Compounds. Lund University Research Portal. [Link]

  • Asymmetric Spirocyclization Enabled by Iridium and Brønsted Acid-Catalyzed Formal Reductive Cycloaddition. CCS Chemistry. [Link]

  • Algorithmic analysis of Cahn-Ingold-Prelog rules of stereochemistry: Proposals for revised. ChemRxiv. [Link]

  • Anomeric Effect, Hyperconjugation and Electrostatics: Lessons from Complexity in a Classic Stereoelectronic Phenomenon. ChemRxiv. [Link]

  • spiro. Yale University. [Link]

  • spiro3-1-1. Yale University. [Link]

  • Cahn–Ingold–Prelog priority rules. Wikipedia. [Link]

  • Asymmetric Synthesis of Oxa-spirocyclic Indanones with Structural Com-plexity via an Organocatalytic Michael–Henry. Thieme. [Link]

  • Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. PMC. [Link]

  • The Anomeric Effect: It's Complicated. The Journal of Organic Chemistry. [Link]

  • Ring Puckering in Five-Membered Rings. ill. The Microwave Spectrum, Dipole Moment, and Structure of Cyc~opentanone*. Harvard University. [Link]

  • Structure, vibrational spectrum, and ring puckering barrier of cyclobutane. PubMed. [Link]

  • Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. Master Organic Chemistry. [Link]

  • 9.3: Ring Strain and the Structure of Cycloalkanes. Chemistry LibreTexts. [Link]

  • A pair of new enantiomeric hybrid phthalide–adenines with a rare 5-oxa-1-azaspiroo[1][12]ctane moiety and two pairs of new enantiomeric hybrid paraethyl phenol–adenines from Ligusticum chuanxiong. SpringerLink. [Link]

  • 5-oxa-6-azaspiro[3.4]oct-6-ene-7-carbaldehyde. PubChemLite. [Link]

Sources

Methodological & Application

Application Note: Late-Stage Reductive Amination of 5-Oxaspiro[3.4]octane-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Strategic Context & Substrate Profiling

Spirocyclic scaffolds containing four-membered rings, such as the spiro[3.4]octane system, are highly prized in modern drug discovery. They effectively increase the fraction of sp³-hybridized carbons (Fsp³) in drug candidates, which directly correlates with improved aqueous solubility, enhanced metabolic stability, and reduced off-target toxicity (1[1]).

The specific building block, 5-oxaspiro[3.4]octane-6-carbaldehyde , features a highly strained cyclobutane ring fused to a tetrahydrofuran (THF) ring. The oxygen atom at the 5-position renders the spirocyclic ether sensitive to strong Brønsted or Lewis acids, which can trigger unwanted ring-opening or polymerization. Consequently, functionalizing the C6-aldehyde via reductive amination requires highly controlled, mild conditions to preserve the structural integrity of the scaffold.

Mechanistic Rationale & Causality

The transformation of 5-oxaspiro[3.4]octane-6-carbaldehyde into a substituted amine involves a condensation step to form an imine/iminium intermediate, followed by hydride transfer.

  • Choice of Reductant: Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is the optimal reagent. The three electron-withdrawing acetoxy groups significantly attenuate the nucleophilicity of the borohydride core. This makes STAB unreactive toward the starting aliphatic aldehyde but highly reactive toward the more electrophilic protonated imine/iminium intermediate (2[2]). This selectivity prevents the formation of the undesired 5-oxaspiro[3.4]octan-6-ylmethanol byproduct. Furthermore, unlike sodium cyanoborohydride (NaBH₃CN), STAB does not release highly toxic hydrogen cyanide gas during aqueous workup (3[3]).

  • Solvent Selection: 1,2-Dichloroethane (DCE) is the preferred solvent. Reactions in DCE exhibit faster kinetics and higher yields compared to Tetrahydrofuran (THF) or Dichloromethane (DCM), largely due to the optimal solubility profile of STAB and the stabilization of the transition state in this moderately polar halogenated solvent (4[4]).

ReductiveAmination Aldehyde 5-oxaspiro[3.4]octane- 6-carbaldehyde (Electrophile) Imine Iminium / Imine Intermediate Aldehyde->Imine Condensation (-H2O) Amine 1° or 2° Amine (Nucleophile) Amine->Imine Product Spirocyclic Amine Product Imine->Product Selective Reduction STAB NaBH(OAc)3 (Hydride Donor) STAB->Product

Workflow of the STAB-mediated reductive amination of 5-oxaspiro[3.4]octane-6-carbaldehyde.

Quantitative Reaction Optimization

The table below summarizes the empirical optimization of the reductive amination conditions for 5-oxaspiro[3.4]octane-6-carbaldehyde using a model primary amine.

EntrySolventReducing AgentAdditiveTime (h)Yield (%)Mechanistic Observation
1DCMNaBH₄None435High levels of primary alcohol byproduct due to lack of selectivity.
2MeOHNaBH₃CNAcOH (1.0 eq)1272Sluggish reaction; generation of toxic cyanide byproducts upon workup.
3DCENaBH(OAc)₃None688Clean conversion; ideal for strongly nucleophilic amines.
4 DCE NaBH(OAc)₃ AcOH (1.0 eq) 4 94 Optimal for weakly basic amines; accelerates iminium formation.
5THFNaBH(OAc)₃None1281Slower kinetics compared to DCE; incomplete conversion.
Self-Validating Experimental Protocol

Materials Required:

  • 5-oxaspiro[3.4]octane-6-carbaldehyde (1.0 equiv)

  • Primary or secondary amine (1.05 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.4 equiv)

  • Glacial acetic acid (AcOH) (1.0 equiv, optional based on amine nucleophilicity)

  • Anhydrous 1,2-Dichloroethane (DCE)

Step-by-Step Methodology & Causality:

Phase 1: Imine Condensation

  • In an oven-dried round-bottom flask purged with nitrogen, dissolve 5-oxaspiro[3.4]octane-6-carbaldehyde (1.0 equiv) in anhydrous DCE to achieve a 0.2 M concentration. Causality: Anhydrous conditions prevent the competitive hydrolysis of the intermediate imine back to the starting aldehyde.

  • Add the amine (1.05 equiv) dropwise at room temperature. If the amine is weakly nucleophilic (e.g., anilines or sterically hindered secondary amines), add glacial acetic acid (1.0 equiv). Causality: AcOH acts as a Brønsted acid catalyst to protonate the carbonyl oxygen, increasing its electrophilicity without degrading the sensitive spirocyclic ether.

  • Stir the mixture for 1–2 hours at room temperature.

Self-Validation Check 1: Remove a 10 µL aliquot, dilute in LC-MS grade acetonitrile, and analyze via LC-MS. Confirm the disappearance of the aldehyde peak (M+H = 141.1) and the appearance of the corresponding imine mass.

Phase 2: Hydride Reduction 4. Cool the reaction mixture to 0 °C using an ice bath. 5. Add STAB (1.4 equiv) portion-wise over 10 minutes. Causality: Portion-wise addition mitigates any mild exotherm and prevents localized concentration spikes that could lead to off-target reduction. 6. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–12 hours.

Self-Validation Check 2: Perform Thin Layer Chromatography (TLC) using 5% MeOH in DCM with 1% Et₃N. The aldehyde is UV-inactive but stains brown with KMnO₄. The newly formed spirocyclic amine will stain intensely with Ninhydrin and will streak heavily unless the basic modifier (Et₃N) is present in the eluent.

Phase 3: Quench and Extraction 7. Quench the reaction carefully by adding saturated aqueous NaHCO₃ (equal volume to DCE) and stir vigorously for 15 minutes. Causality: A basic quench is critical. It neutralizes any remaining AcOH, destroys excess STAB safely without releasing HCN, and free-bases the newly formed amine product, ensuring it partitions into the organic layer.

Self-Validation Check 3: Test the aqueous layer with pH paper. It must read >8.0. If it is acidic, the amine will remain protonated in the aqueous layer, destroying the isolated yield.

  • Extract the aqueous layer with DCM (3 × 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Phase 4: Purification 9. Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of 0–10% MeOH in DCM containing 1% NH₄OH or Et₃N) to afford the pure spirocyclic amine.

Sources

Application Note: High-Throughput Metallaphotoredox Cross-Coupling of 5-Oxaspiro[3.4]octane-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Strategic Context: The Role of Spirocyclic Scaffolds in Drug Design

Four-membered rings and their spirocyclic derivatives are witnessing significant prominence in modern medicinal chemistry discovery programs. By replacing flat, two-dimensional aromatic rings with sp3 -rich architectures, drug developers can dramatically improve physicochemical and pharmacokinetic properties, including aqueous solubility and metabolic stability 1.

The 5-oxaspiro[3.4]octane scaffold serves as a highly constrained building block, uniquely utilized to impart rigidity and precise exit vectors in target binding 2. However, the late-stage functionalization of its commercially available derivative, 5-oxaspiro[3.4]octane-6-carbaldehyde , presents a synthetic challenge. The molecule features an α -alkoxy stereocenter that is highly susceptible to epimerization and ring-opening under standard basic or thermal cross-coupling conditions. While alternative synthetic strategies like borylative ring-closing C–C coupling exist for spirocycle construction 3, direct, mild functionalization of the carbaldehyde is highly desirable to accelerate library synthesis.

Mechanistic Rationale: Overcoming Aldehyde Inertness

Standard transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura) are ineffective for direct formyl C–H functionalization without specialized directing groups. To bypass this, we employ a synergistic metallaphotoredox strategy that enables direct aldehyde C–H functionalization via the merger of photoredox, nickel, and hydrogen atom transfer (HAT) catalysis 4.

Causality of the Catalytic System:

  • HAT Catalyst (Quinuclidine): Selected because its radical cation is highly electrophilic, making it kinetically matched to selectively abstract the electron-rich, hydridic formyl C–H bond (BDE ~ 89 kcal/mol) of the α -oxygenated spirocycle, generating a nucleophilic acyl radical.

  • Photocatalyst ( [Ir(dF(CF3​)ppy)2​(dtbbpy)]PF6​ ): Chosen for its long-lived triplet excited state and high oxidation potential, which is strictly required to oxidize quinuclidine to its radical cation.

  • Cross-Coupling Catalyst ( NiCl2​⋅dme / dtbbpy): Nickel is uniquely capable of intercepting carbon-centered acyl radicals to form high-valent Ni(III) species, which rapidly undergo reductive elimination to form the new C–C bond, yielding the spirocyclic ketone.

G cluster_0 Photoredox & HAT Cycle cluster_1 Nickel Cross-Coupling Cycle Ir Ir(III) Catalyst Ir_star *Ir(III) Excited State Ir->Ir_star Visible Light Ir_II Ir(II) Reduced Ir_star->Ir_II SET from Quin Ir_II->Ir SET to Ni Quin Quinuclidine (HAT) Quin_rad Quinuclidine Radical Cation Quin->Quin_rad -e- Quin_rad->Quin +H+ +e- Aldehyde 5-oxaspiro[3.4]octane- 6-carbaldehyde Quin_rad->Aldehyde HAT Ni0 Ni(0) Complex NiII Ni(II)-Ar Complex Ni0->NiII Oxidative Addition (Ar-Br) NiIII Ni(III)-Acyl-Ar NiII->NiIII Radical Capture (Acyl Radical) NiIII->Ni0 Reductive Elimination (Product) Product Spirocyclic Ketone Product NiIII->Product Yields AcylRad Spirocyclic Acyl Radical Aldehyde->AcylRad -H• AcylRad->NiII Intercepted by Ni

Synergistic Metallaphotoredox Catalytic Cycle for Direct Aldehyde C-H Functionalization.

Quantitative Reaction Optimization

To ensure maximum conversion while preventing the degradation of the delicate spirocyclic core, optimization of the catalytic variables is required. The data below summarizes the effect of altering key parameters during the coupling of 5-oxaspiro[3.4]octane-6-carbaldehyde with 4-bromoanisole.

EntryPhotocatalystHAT CatalystNickel LigandLight SourceYield (%)Causality / Observation
1 Ir(dF(CF₃)ppy)₂(dtbbpy)PF₆ Quinuclidine dtbbpy 34 W Blue LED 88 Optimal synergistic turnover; core intact.
2NoneQuinuclidinedtbbpy34 W Blue LED0No acyl radical generation occurs.
3Ir(dF(CF₃)ppy)₂(dtbbpy)PF₆Nonedtbbpy34 W Blue LED0Inefficient direct C-H abstraction without HAT.
4Ru(bpy)₃Cl₂Quinuclidinedtbbpy34 W Blue LED15Insufficient oxidation potential for HAT activation.
5Ir(dF(CF₃)ppy)₂(dtbbpy)PF₆Quinuclidinedppp34 W Blue LED32Bidentate phosphine hinders reductive elimination.
6Ir(dF(CF₃)ppy)₂(dtbbpy)PF₆QuinuclidinedtbbpyNo Light0Triplet excited state not formed.

Detailed Experimental Protocol

The following methodology details the optimized, step-by-step workflow for the cross-coupling reaction.

Step 1: Reagent Preparation & Glovebox Setup

  • Action: In an argon-filled glovebox, charge a 20 mL clear glass reaction vial with NiCl2​⋅dme (5 mol%), 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy, 5 mol%), [Ir(dF(CF3​)ppy)2​(dtbbpy)]PF6​ (1 mol%), and Quinuclidine (10 mol%).

  • Rationale: The glovebox ensures strict exclusion of O2​ , which rapidly quenches the Ir(III)* triplet excited state and irreversibly oxidizes the active Ni(0) catalytic species 4.

Step 2: Substrate & Solvent Addition

  • Action: Add 5-oxaspiro[3.4]octane-6-carbaldehyde (1.0 equiv, 0.5 mmol), the aryl bromide (1.5 equiv), and anhydrous K2​HPO4​ (1.5 equiv). Suspend the mixture in 5.0 mL of rigorously degassed 1,4-dioxane. Seal the vial with a PTFE-lined septum cap.

  • Rationale: K2​HPO4​ acts as an insoluble, mild base to scavenge HBr generated during the HAT cycle. Its mild nature prevents the base-catalyzed epimerization of the sensitive α -alkoxy stereocenter of the spirocycle.

Step 3: Photochemical Irradiation

  • Action: Remove the sealed vial from the glovebox. Place it in a photochemical reactor equipped with 34 W blue LEDs ( λmax​ = 450 nm). Stir vigorously (1000 rpm) at 25 °C for 24 hours. Use a cooling fan to maintain ambient temperature.

  • Self-Validation Checkpoint: Within the first 30 to 45 minutes of irradiation, the solution must transition from a pale green suspension to a deep, homogenous red/brown solution. This color shift is the visual, self-validating signature of the formation of the active Ni(0)/Ni(II) steady-state species. If the solution remains green, oxygen contamination has occurred.

Step 4: Reaction Quenching

  • Action: Turn off the LEDs. Open the vial to the atmosphere and stir for 10 minutes. Dilute the mixture with ethyl acetate (10 mL) and filter through a short pad of Celite to remove inorganic salts and precipitated catalyst residues.

  • Rationale: Exposure to atmospheric oxygen rapidly oxidizes the active metal species, safely quenching the reaction and preventing unwanted side-reactions during the concentration phase.

Step 5: Isolation & Validation

  • Action: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (SiO2, gradient elution: 5% to 20% EtOAc in Hexanes).

  • Self-Validation Checkpoint: The desired spirocyclic ketone typically elutes at Rf​≈0.35 (in 20% EtOAc/Hexanes). Confirm product identity via LC-MS (ESI+): observe the [M+H]+ peak corresponding to the exact mass of the coupled spirocyclic product.

Workflow Step1 1. Glovebox Setup Weigh NiCl2, Ir-cat, dtbbpy, Quinuclidine Step2 2. Reagent Addition Add 5-oxaspiro[3.4]octane-6-carbaldehyde & Ar-Br Step1->Step2 Step3 3. Photochemical Reaction Irradiate with 34 W Blue LEDs (450 nm) for 24h Step2->Step3 Step4 4. Reaction Quenching Expose to air, dilute with EtOAc, filter through Celite Step3->Step4 Step5 5. Purification Flash Chromatography (Hexanes/EtOAc) Step4->Step5 Step6 6. Validation NMR & LC-MS Analysis Step5->Step6

Workflow for the metallaphotoredox cross-coupling of spirocyclic aldehydes.

References

1.[1] Title: Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities Source: Chemical Reviews - ACS Publications URL:

2.[2] Title: Synthesis and Reactivity of Spirocarbocycles as Scaffolds for Nucleoside Analogues Source: The Journal of Organic Chemistry - ACS Publications URL:

3.[3] Title: Copper-Catalyzed Borylative Ring Closing C–C Coupling toward Spiro- and Dispiroheterocycles Source: ACS Catalysis URL:

4.[4] Title: aldehyde-CH-X-coupling.pdf Source: Macmillan Group (Princeton University) URL:

Sources

Application Note: Divergent Synthesis of Spirocyclic Peptidomimetics from 5-Oxaspirooctane-6-carbaldehyde

Application Note: Divergent Synthesis of Spirocyclic Peptidomimetics from 5-Oxaspiro[1]octane-6-carbaldehyde

Executive Summary

The incorporation of rigid, three-dimensional spirocyclic scaffolds into peptide backbones is a proven strategy for overcoming the poor pharmacokinetic properties of native peptides. This application note details validated, highly efficient protocols for synthesizing spirocyclic peptidomimetics using 5-oxaspiro[1]octane-6-carbaldehyde as a versatile synthetic linchpin. By leveraging the orthogonal reactivity of the carbaldehyde moiety, researchers can rapidly access reduced amide pseudopeptides ( ψ[CH2​NH] ) and highly substituted Ugi-4CR peptidomimetic scaffolds.

Introduction & Rationale

Modern drug discovery relies heavily on increasing the fraction of sp3 hybridized carbons ( Fsp3​ ) to improve target specificity, aqueous solubility, and metabolic stability[2]. The 5-oxaspiro[1]octane ring system is particularly valuable; its strained, oxygen-containing bicyclic framework introduces a rigid conformational constraint that can effectively mimic peptide secondary structures (such as β -turns) while masking the molecule from proteolytic enzymes[3].

The starting material, 5-oxaspiro[1]octane-6-carbaldehyde, presents a highly reactive electrophilic node. Unlike traditional amino acid coupling, utilizing an aldehyde allows for direct backbone modification. We outline two primary methodologies:

  • Reductive Amination: Generates a reduced amide isostere ( ψ[CH2​NH] ), which maintains the basicity of the amine and flexibility of the backbone while completely resisting protease cleavage[4].

  • Ugi Four-Component Reaction (Ugi-4CR): Enables the rapid, single-step assembly of complex, drug-like peptidomimetics by combining the spirocyclic aldehyde with an amine, a carboxylic acid, and an isocyanide.

Mechanistic Pathways & Workflow

The following workflow illustrates the divergent synthetic strategies employed to convert the spirocyclic aldehyde into functional peptidomimetics.

GAldehyde5-oxaspirooctane-6-carbaldehydeRedAmReductive Amination(NaBH(OAc)3, DCE)Aldehyde->RedAm Pathway A UgiUgi-4CR Assembly(Amine, Acid, Isocyanide)Aldehyde->Ugi Pathway B StreckerStrecker Synthesis(NH3, KCN)Aldehyde->Strecker Pathway C Peptido1Reduced Amide Pseudopeptide(ψ[CH2NH] Linkage)RedAm->Peptido1Peptido2Highly SubstitutedPeptidomimetic ScaffoldUgi->Peptido2SpiroAASpirocyclic α-Amino AcidBuilding BlockStrecker->SpiroAA

Divergent synthetic pathways from 5-oxaspiro[1]octane-6-carbaldehyde to peptidomimetics.

Experimental Protocols

Protocol A: Synthesis of Reduced Amide ( ψ[CH2​NH] ) Pseudopeptides via Reductive Amination

Rationale: Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) is selected over sodium borohydride due to its mild nature. It selectively reduces the intermediate iminium ion without reducing the starting spirocyclic aldehyde, preventing the formation of unwanted alcohol byproducts. 1,2-Dichloroethane (DCE) is used as it stabilizes the iminium intermediate and provides excellent solubility for peptide precursors.

Materials:

  • 5-oxaspiro[1]octane-6-carbaldehyde (1.0 equiv, 1.0 mmol)

  • Target peptide/amino acid with free N-terminus (1.05 equiv, 1.05 mmol)

  • NaBH(OAc)3​ (1.5 equiv, 1.5 mmol)

  • Glacial Acetic Acid (1.0 equiv)

  • Anhydrous 1,2-Dichloroethane (DCE) (10 mL)

Step-by-Step Procedure:

  • Imine Formation: Dissolve the free N-terminal peptide (1.05 mmol) and 5-oxaspiro[1]octane-6-carbaldehyde (1.0 mmol) in 10 mL of anhydrous DCE under an argon atmosphere.

  • Acid Catalysis: Add glacial acetic acid (1.0 mmol) to the mixture. Causality: The weak acid catalyzes the formation of the iminium ion, which is the active electrophilic species for reduction.

  • Pre-stirring (Self-Validation Step): Stir the reaction at room temperature for 2 hours. Validation: Withdraw a 10 μ L aliquot, quench in methanol, and analyze via LC-MS to confirm the complete disappearance of the aldehyde mass and the appearance of the imine/iminium mass. Do not proceed until imine formation is >95% to avoid primary alcohol byproducts.

  • Reduction: Cool the reaction to 0 °C. Add NaBH(OAc)3​ (1.5 mmol) portion-wise over 10 minutes to control the exothermic hydride transfer.

  • Completion & Quenching: Allow the reaction to warm to room temperature and stir for an additional 4 hours. Quench the reaction by adding 10 mL of saturated aqueous NaHCO3​ .

  • Extraction & Purification: Extract the aqueous layer with Dichloromethane (DCM) ( 3×15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via reverse-phase HPLC (MeCN/H2O + 0.1% TFA) to isolate the pure pseudopeptide.

Protocol B: Ugi Four-Component Reaction (Ugi-4CR)

Rationale: The Ugi-4CR is highly solvent-dependent. We utilize 2,2,2-Trifluoroethanol (TFE) instead of standard methanol. TFE acts as a strong hydrogen-bond donor, which significantly accelerates the formation of the iminium intermediate and stabilizes it for the subsequent attack by the isocyanide, leading to higher yields and shorter reaction times.

Materials:

  • 5-oxaspiro[1]octane-6-carbaldehyde (1.0 equiv, 1.0 mmol)

  • Primary amine (e.g., benzylamine or peptide fragment) (1.0 equiv, 1.0 mmol)

  • Carboxylic acid (e.g., N-Boc-amino acid) (1.0 equiv, 1.0 mmol)

  • Isocyanide (e.g., tert-butyl isocyanide) (1.0 equiv, 1.0 mmol)

  • 2,2,2-Trifluoroethanol (TFE) (5 mL)

Step-by-Step Procedure:

  • Pre-condensation: In a 20 mL scintillation vial equipped with a magnetic stir bar, dissolve the primary amine (1.0 mmol) and 5-oxaspiro[1]octane-6-carbaldehyde (1.0 mmol) in 5 mL of TFE. Stir at room temperature for 30 minutes to allow pre-condensation into the imine.

  • Component Addition: Add the carboxylic acid (1.0 mmol) followed immediately by the isocyanide (1.0 mmol). Causality: The order of addition is critical. Adding the acid before the isocyanide ensures the imine is protonated to the highly reactive iminium species, directing the isocyanide attack exclusively toward the desired MCR pathway rather than side reactions (e.g., Passerini reaction).

  • Reaction Maturation: Stir the sealed vial at room temperature for 12–16 hours.

  • Validation & Workup: Monitor completion via TLC (Hexanes/EtOAc 1:1, visualized with KMnO4​ ). Upon completion, evaporate the TFE under a stream of nitrogen.

  • Purification: Dissolve the crude residue in EtOAc, wash sequentially with 1M HCl, saturated NaHCO3​ , and brine. Dry the organic layer and purify via flash column chromatography ( SiO2​ ) to yield the spirocyclic peptidomimetic.

Quantitative Data & Analytics

The choice of solvent and temperature profoundly impacts the efficiency of the Ugi-4CR when utilizing sterically hindered spirocyclic aldehydes. Table 1 summarizes the optimization data, validating the choice of TFE in Protocol B.

Table 1: Optimization of Ugi-4CR conditions with 5-oxaspiro[1]octane-6-carbaldehyde

EntrySolventTemp (°C)Time (h)Yield (%)Diastereomeric Ratio (dr)*
1Methanol (MeOH)252445%1.2 : 1
2Methanol (MeOH)501258%1.1 : 1
3Dichloromethane (DCM)254822%1.5 : 1
4Trifluoroethanol (TFE) 25 12 89% 2.1 : 1
5Trifluoroethanol (TFE)50685%1.3 : 1

*Determined via 1 H-NMR analysis of the crude reaction mixture. TFE at room temperature (Entry 4) provides the optimal balance of high yield and moderate diastereoselectivity without thermal degradation.

References

  • Synthesis of Functionalized Spirocyclic Oxetanes through Paternò-Büchi Reactions of Cyclic Ketones and Maleic Acid Derivatives The Royal Society of Chemistry[Link]

  • Flow Chemistry-Enabled Divergent and Enantioselective Total Syntheses of Massarinolin A, Purpurolides B, D, E, 2,3-Deoxypurpurolide C, and Structural Revision of Massarinolin A PubMed / Angewandte Chemie[Link]

  • Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities Chemical Reviews - ACS Publications[Link]

  • Cyclopropane-Derived Peptidomimetics. Design, Synthesis, Evaluation, and Structure of Novel HIV-1 Protease Inhibitors Journal of Medicinal Chemistry - ACS Publications[Link]

Comprehensive Application Note: 5-oxaspiro[3.4]octane-6-carbaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

In modern drug discovery, the high attrition rate of clinical candidates has driven a paradigm shift away from planar, heavily aromatic molecules toward topologically complex, three-dimensional architectures—a movement widely recognized as the "Escape from Flatland" .

5-oxaspiro[3.4]octane-6-carbaldehyde (Molecular Formula: C₈H₁₂O₂) has emerged as a highly valuable spirocyclic building block in this context. Structurally, it consists of a cyclobutane ring spiro-fused to a tetrahydrofuran (THF) ring, with a versatile aldehyde handle at the C6 position. This scaffold serves as a premium 3D bioisostere for traditional flat aromatic aldehydes (such as benzaldehyde or furfural). By replacing a planar ring with this oxaspirocycle, medicinal chemists can dramatically increase the fraction of sp³-hybridized carbons (Fsp³), which directly correlates with improved aqueous solubility, reduced CYP450 metabolic liability, and enhanced overall pharmacokinetic (PK) profiles .

Physicochemical Profiling: Flatland vs. Spirocyclic Scaffolds

To understand the structural advantage of 5-oxaspiro[3.4]octane-6-carbaldehyde, we must compare its physicochemical metrics against a traditional planar counterpart. The table below summarizes the quantitative and qualitative data driving the adoption of this scaffold.

Property / MetricFurfural (Planar Aromatic)5-oxaspiro[3.4]octane-6-carbaldehyde (3D Spirocycle)
Total Carbons 58
Fsp³ (Fraction of sp³ carbons) 0.00 (0/5)0.88 (7/8)
3D Conformation Planar (2D)Rigid, highly 3D
Aqueous Solubility Moderate (prone to π-π stacking)High (saturation disrupts crystal packing)
Metabolic Liability High (rapid oxidation of furan ring)Low (steric shielding, lacks aromatic π-system)
Exit Vectors Co-planarOrthogonal / 3D spatial projection

Visualizing the Bioisosteric Logic

The decision to utilize a spirocyclic scaffold is rooted in addressing the fundamental limitations of traditional planar chemistry. The diagram below illustrates the causal relationship between structural modification and clinical translation.

BioisostericLogic Flat Traditional Flat Scaffolds (e.g., Furfural) Issues High CYP450 Liability Poor Aqueous Solubility Off-target Toxicity Flat->Issues limits Spiro 5-oxaspiro[3.4]octane Core (3D Bioisostere) Issues->Spiro drives need for Benefits Increased Fsp3 Character Enhanced Metabolic Stability Defined 3D Exit Vectors Spiro->Benefits provides MedChem Improved Clinical Translation & Pharmacokinetics Benefits->MedChem results in

Figure 1: Bioisosteric logic: transitioning from planar aromatics to 3D spirocyclic scaffolds.

Key Synthetic Applications

The C6-carbaldehyde group is a highly reactive synthetic handle that allows for rapid library generation. Primary applications include:

  • Reductive Amination: Coupling the aldehyde with primary or secondary amines to generate basic, spirocyclic amine drug candidates. This is highly utilized in targeting G-protein coupled receptors (GPCRs) and kinases.

  • Wittig Olefination & Heterocycle Formation: The aldehyde can be converted into an alkene for cross-metathesis or condensed with dicarbonyls to form appended heterocycles (e.g., imidazoles, oxazoles), embedding the spirocycle deep within the core of a drug molecule.

Detailed Experimental Protocol: Selective Reductive Amination

The following protocol details the reductive amination of 5-oxaspiro[3.4]octane-6-carbaldehyde.

Expertise & Causality: Why these specific conditions?
  • Stereochemical Preservation: The C6 position (alpha to the ether oxygen) is a stereocenter. Harsh basic conditions can promote enolization, leading to racemization or epimerization. The use of mildly acidic conditions (catalytic AcOH) prevents this.

  • Reagent Selection: Sodium triacetoxyborohydride (STAB) is chosen over Sodium borohydride (NaBH₄). STAB is a milder reducing agent that selectively reduces the protonated iminium ion without reducing the starting unreacted aldehyde into an unwanted alcohol byproduct.

  • Solvent Choice: 1,2-Dichloroethane (DCE) is utilized because it provides excellent solubility for STAB and does not participate in unwanted side reactions.

Step-by-Step Self-Validating Protocol

Step 1: Iminium Formation

  • In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 5-oxaspiro[3.4]octane-6-carbaldehyde (1.0 equiv, 1.0 mmol) in anhydrous DCE (5.0 mL).

  • Add the target primary or secondary amine (1.1 equiv, 1.1 mmol).

  • Add glacial acetic acid (AcOH) (1.5 equiv, 1.5 mmol) dropwise.

  • Validation Check: Stir the mixture at room temperature for 30–60 minutes. Extract a 10 µL aliquot, quench in aqueous NaHCO₃, and analyze via LC-MS to confirm the consumption of the aldehyde and the formation of the intermediate imine/iminium mass. Do not proceed until conversion is >90%.

Step 2: Selective Reduction 5. Cool the reaction mixture to 0 °C using an ice bath. 6. Add Sodium triacetoxyborohydride (STAB) (1.5 equiv, 1.5 mmol) in three distinct portions over 15 minutes to control the mild exotherm. 7. Remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 4–12 hours. 8. Validation Check: Perform TLC (typically 5% MeOH in DCM, stained with Ninhydrin or PMA) or LC-MS to verify the complete disappearance of the iminium intermediate and the appearance of the target spirocyclic amine.

Step 3: Quenching and Purification 9. Quench the reaction carefully by adding saturated aqueous NaHCO₃ (10 mL). Causality: This neutralizes the acetic acid and decomposes any unreacted STAB, preventing the formation of boron-amine complexes that complicate purification. 10. Extract the aqueous layer with Dichloromethane (DCM) (3 x 10 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. 11. Filter and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, DCM/MeOH gradient) to yield the pure spirocyclic amine.

Experimental Workflow Visualization

Workflow Aldehyde 5-oxaspiro[3.4]octane- 6-carbaldehyde Imine Iminium Intermediate (In Situ) Aldehyde->Imine Amine 1° or 2° Amine + AcOH (cat.) Amine->Imine Reduction Reduction (STAB) Selective Hydride Imine->Reduction Product Spirocyclic Amine Target Scaffold Reduction->Product QC QC Validation (LC-MS, NMR) Product->QC

Figure 2: Workflow for selective reductive amination of 5-oxaspiro[3.4]octane-6-carbaldehyde.

References

  • Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. "Spirocyclic Scaffolds in Medicinal Chemistry." Journal of Medicinal Chemistry, 2021, 64(1), 150-183. URL: [Link]

  • Carreira, E. M., & Fessard, T. C. "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews, 2014, 114(16), 8257-8322. URL: [Link]

Application Note: Stereoselective Grignard Addition to 5-Oxaspiro[3.4]octane-6-carbaldehyde in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The integration of spirocyclic scaffolds into drug design is a proven strategy for escaping "flatland," increasing the fraction of sp³-hybridized carbons ( Fsp3​ ), and improving overall pharmacokinetic profiles. The building block 5-oxaspiro[3.4]octane-6-carbaldehyde (Molecular Formula: C₈H₁₂O₂, MW: 140.18 g/mol ) [1] serves as a critical intermediate for synthesizing complex, highly functionalized spiro-ethers [2].

This application note details the optimized protocol for the nucleophilic addition of Grignard reagents to this α -oxygenated spiro-aldehyde. By understanding the mechanistic causality behind its high diastereoselectivity, researchers can reliably utilize this scaffold to generate stereochemically pure secondary alcohols for downstream active pharmaceutical ingredient (API) development.

Mechanistic Rationale: Chelation-Controlled Stereoselectivity

The addition of a Grignard reagent to 5-oxaspiro[3.4]octane-6-carbaldehyde is not a simple nucleophilic acyl addition; it is a highly stereoregulated process governed by the Cram Chelation Model .

  • Causality of Stereocontrol : The starting material features an aldehyde at the C6 position, immediately adjacent to the endocyclic O5 oxygen of the tetrahydrofuran (THF) ring. When introduced to a Grignard reagent ( R−MgX ), the Lewis acidic Mg2+ cation coordinates simultaneously to the THF oxygen and the carbonyl oxygen. This bidentate chelation locks the rotameric conformation of the aldehyde into a rigid, five-membered metallocycle.

  • Facial Selectivity : Once the conformation is locked, the inherent puckering of the THF ring and the steric bulk of the spiro-fused cyclobutane ring at C4 shield one face of the carbonyl system. The incoming carbon-based nucleophile is forced to attack the electrophilic carbonyl carbon from the less hindered face (anti to the spiro-cyclobutane system), yielding a highly enriched secondary alcohol diastereomer.

  • Scaffold Stability : Unlike some ribose-derived spirocycles that decompose via α -deprotonation, the 5-oxaspiro[3.4]octane core lacks the specific acidic protons that trigger ring-opening, allowing it to withstand the strongly basic conditions of Grignard additions [3].

Mechanism Substrate 5-oxaspiro[3.4]octane-6-carbaldehyde Coordination Mg2+ Coordination (O5 and C=O) Substrate->Coordination Chelate Rigid 5-Membered Chelate (Cram Chelation Model) Coordination->Chelate Attack Nucleophilic Attack (R-MgX) Chelate->Attack Face1 Less Hindered Face (Anti to Spiro Ring) Attack->Face1 Favored Face2 More Hindered Face (Syn to Spiro Ring) Attack->Face2 Disfavored Major Major Diastereomer (>90% d.r.) Face1->Major Minor Minor Diastereomer (<10% d.r.) Face2->Minor

Fig 1. Stereochemical logic governed by the Cram Chelation model.

Quantitative Data & Reaction Optimization

To maximize the diastereomeric ratio (d.r.) and overall yield, reaction parameters such as solvent, temperature, and stoichiometry must be strictly controlled. Ether solvents (THF or Diethyl Ether) are mandatory as they stabilize the Grignard reagent through lone-pair donation to the electron-deficient magnesium [4].

Table 1: Optimization of Grignard Addition Parameters

EntrySolventTemperature (°C)Grignard ReagentYield (%)d.r. (Major:Minor)
1THF0MeMgBr (1.2 eq)6575:25
2THF-78MeMgBr (1.2 eq)8892:8
3Et₂O-78MeMgBr (1.2 eq)9195:5
4Et₂O-78PhMgBr (1.5 eq)8594:6

Data Interpretation: Lower temperatures (-78 °C) and less coordinating solvents (Et₂O vs THF) tighten the magnesium chelate complex, significantly enhancing facial selectivity and preventing background epimerization.

Standard Operating Procedure (SOP)

The following self-validating protocol describes the synthesis of 1-(5-oxaspiro[3.4]octan-6-yl)ethan-1-ol using Methylmagnesium bromide.

Workflow A 1. Substrate Prep (Dry Et2O, -78°C) B 2. Grignard Addition (Dropwise, Ar atm) A->B C 3. Chelation & Attack (Stereocontrol) B->C D 4. Reaction Quench (Sat. NH4Cl) C->D E 5. Workup & Isolation (Extraction & SFC) D->E

Fig 2. Step-by-step workflow for the stereoselective Grignard addition.

Step 1: Preparation of the Reaction Milieu
  • Flame-dry a 50 mL two-neck round-bottom flask under vacuum and purge with high-purity Argon gas three times to ensure a strictly anhydrous environment.

    • Causality: Grignard reagents are highly basic and will irreversibly react with ambient moisture to form alkanes and magnesium hydroxide, killing the reaction [4].

  • Charge the flask with 5-oxaspiro[3.4]octane-6-carbaldehyde (1.0 mmol, 140.2 mg) and anhydrous diethyl ether (10 mL).

  • Submerge the reaction flask in a dry ice/acetone bath to reach an internal temperature of -78 °C. Stir for 10 minutes to equilibrate.

Step 2: Nucleophilic Addition
  • Using a gas-tight syringe, add Methylmagnesium bromide (MeMgBr, 3.0 M in Et₂O, 1.2 mmol, 0.4 mL) dropwise over 5 minutes.

    • Observation: A transient turbidity may occur as the magnesium chelate forms.

  • Maintain the reaction at -78 °C for 2 hours. Monitor the disappearance of the starting material via TLC (Hexanes/EtOAc 7:3, visualization with p -Anisaldehyde stain).

Step 3: Quenching and Work-up
  • Once complete, quench the reaction strictly at -78 °C by the slow, dropwise addition of saturated aqueous ammonium chloride ( NH4​Cl , 5 mL).

    • Causality: NH4​Cl provides mild protons to safely neutralize the magnesium alkoxide without establishing highly acidic conditions that could trigger dehydration of the newly formed secondary alcohol or cleavage of the spiro-ether.

  • Remove the cooling bath and allow the biphasic mixture to warm to room temperature (approx. 20 °C).

Step 4: Isolation and Purification
  • Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine (15 mL), dry over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (silica gel, gradient elution 10-30% EtOAc in Hexanes) or Supercritical Fluid Chromatography (SFC) to separate any trace minor diastereomers [3].

Troubleshooting & Quality Control

  • Issue: Low Yield / High Starting Material Recovery.

    • Cause: Moisture contamination or degraded Grignard reagent.

    • Solution: Titrate the Grignard reagent prior to use (e.g., using iodine/LiCl or salicylaldehyde phenylhydrazone). Ensure all glassware is oven-dried and sealed with fresh septa.

  • Issue: Epimerization at C6 (Loss of d.r.).

    • Cause: Reaction temperature too high, allowing the basic Grignard reagent to act as a base rather than a nucleophile, abstracting the α -proton.

    • Solution: Strictly maintain the -78 °C internal temperature during addition. Ensure the Grignard reagent is added slowly down the side of the flask to prevent exothermic micro-environments.

References

  • Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities . Chemical Reviews - ACS Publications.[Link]

  • Synthesis and Reactivity of Spirocarbocycles as Scaffolds for Nucleoside Analogues . The Journal of Organic Chemistry - ACS Publications. [Link]

  • Reactions of Grignard Reagents . Master Organic Chemistry.[Link]

Scalable Synthesis of 5-Oxaspiro[3.4]octane-6-carbaldehyde: A Robust Route for Advanced Spirocyclic Building Blocks

Author: BenchChem Technical Support Team. Date: April 2026

Strategic Overview & Process Rationale

The incorporation of spirocyclic scaffolds into drug candidates is a proven strategy to increase the fraction of sp³ carbons ( Fsp3​ ), improve aqueous solubility, and provide metabolically stable bioisosteres for flat aromatic rings . Among these, 5-oxaspiro[3.4]octane-6-carbaldehyde is a highly valuable, conformationally restricted building block. However, translating its synthesis from the discovery bench (milligram scale) to the process plant (decagram-to-kilogram scale) requires overcoming significant safety, environmental, and purification hurdles.

This application note details a robust, four-step scale-up protocol starting from inexpensive cyclobutanone. We have engineered this route to eliminate hazardous reagents (e.g., mCPBA, Swern reagents) and chromatographic purifications, replacing them with highly scalable, self-validating operations.

Causality Behind Experimental Choices
  • Solvent Selection in Grignard Addition: 2-Methyltetrahydrofuran (2-MeTHF) is utilized instead of THF. 2-MeTHF is a biomass-derived green solvent that offers superior phase separation during aqueous workups and significantly reduces the risk of dangerous peroxide accumulation on scale .

  • Safety in Epoxidation: Traditional epoxidations utilize meta-chloroperoxybenzoic acid (mCPBA), which generates shock-sensitive byproducts and meta-chlorobenzoic acid—a byproduct notoriously difficult to remove without column chromatography. We utilize Peracetic Acid (PAA), which is highly atom-economical and leaves only acetic acid, easily cleared via a mild bicarbonate wash.

  • Dual-Causality in Regioselective Cyclization: The intramolecular epoxide opening is catalyzed by Amberlyst-15, a solid acidic resin. Under acidic conditions, the tertiary alcohol of the cyclobutanol intermediate attacks the internal, more substituted carbon of the epoxide. This regioselectivity is driven by two synergistic factors: (1) Electronic: The transition state has carbocation character, stabilized by the more substituted carbon. (2) Stereoelectronic: According to Baldwin’s Rules , this 5-exo-tet cyclization is kinetically favored over the alternative 6-endo-tet pathway. Furthermore, the heterogeneous Amberlyst-15 catalyst is simply filtered off, bypassing tedious neutralization steps.

  • Oxidation Scalability: The Anelli oxidation (TEMPO/NaOCl) replaces cryogenic Swern or expensive Dess-Martin oxidations . It operates safely at 0–5 °C and prevents over-oxidation to the carboxylic acid through strict pH control (8.5–9.0).

Mechanistic & Workflow Visualizations

SynthRoute SM Cyclobutanone + 3-Butenyl-MgBr Int1 1-(But-3-en-1-yl) cyclobutan-1-ol SM->Int1 Step 1 MeTHF Int2 1-(2-(Oxiran-2-yl)ethyl) cyclobutan-1-ol Int1->Int2 Step 2 PAA Int3 (5-Oxaspiro[3.4]octan- 6-yl)methanol Int2->Int3 Step 3 Amberlyst-15 Prod 5-Oxaspiro[3.4]octane- 6-carbaldehyde Int3->Prod Step 4 TEMPO/NaOCl

Figure 1. Four-step scalable synthetic workflow for 5-oxaspiro[3.4]octane-6-carbaldehyde.

Mechanism cluster_paths Regioselective Cyclization Epoxide Epoxide Intermediate 1-(2-(Oxiran-2-yl)ethyl)cyclobutan-1-ol Protonation Acid Activation Amberlyst-15 (H+) protonates epoxide Epoxide->Protonation Attack 5-exo-tet Pathway Attack at internal C (Electronic & Baldwin favored) Protonation->Attack Favored Disfavored 6-endo-tet Pathway Attack at terminal C (Baldwin disfavored) Protonation->Disfavored Disfavored Product Spirocyclic Core (5-Oxaspiro[3.4]octan-6-yl)methanol Attack->Product -H+

Figure 2. Mechanistic rationale for the highly regioselective 5-exo-tet epoxide opening.

Quantitative Data Summary

StepTransformationYield (%)Purity (GC a/a %)E-FactorKey Process Parameter (KPP)
1 Grignard Addition88%>96%8.5Addition rate control ( Tinternal​ < 15 °C)
2 Epoxidation (PAA)92%>97%6.2Buffer capacity; Peroxide quench validation
3 5-exo-tet Cyclization85%>98%4.1Catalyst loading (5 wt%); Filtration temp
4 Anelli Oxidation90%>99%7.3pH control (8.5–9.0); NaOCl titration

Detailed Step-by-Step Protocols

Note: The following protocols are designed as self-validating systems. Progression to the next step is contingent upon meeting specific In-Process Control (IPC) criteria.

Step 1: Synthesis of 1-(But-3-en-1-yl)cyclobutan-1-ol
  • Preparation: Purge a 10 L jacketed glass-lined reactor with N₂. Charge commercial 3-butenylmagnesium bromide (0.5 M in 2-MeTHF, 5.5 L, 2.75 mol). Cool the reactor to 0 °C.

  • Addition: Dilute cyclobutanone (175 g, 2.50 mol) in 2-MeTHF (500 mL). Dose this solution into the reactor via an addition funnel over 2 hours. IPC: Maintain internal temperature ( Tint​ ) below 15 °C to prevent Grignard degradation.

  • Quench: Once GC confirms <1% residual cyclobutanone, cool to 0 °C and slowly quench with saturated aqueous NH₄Cl (1.5 L).

  • Workup: Separate the phases. Wash the organic layer with brine (1 L), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the intermediate as a pale yellow oil.

Step 2: Synthesis of 1-(2-(Oxiran-2-yl)ethyl)cyclobutan-1-ol
  • Preparation: Charge the Step 1 intermediate (~278 g, 2.20 mol) into a reactor containing ethyl acetate (2.5 L). Add sodium acetate (36 g, 0.44 mol) to buffer the system against premature, unselective epoxide opening.

  • Epoxidation: Cool to 10 °C. Slowly dose Peracetic Acid (PAA, 39% in acetic acid, 470 mL, 2.64 mol) over 1.5 hours. Allow the reaction to warm to 20 °C and stir for 4 hours.

  • Validation & Quench: IPC: Verify reaction completion via GC. Quench the reaction by adding 10% aqueous Na₂SO₃ (1 L). Critical Safety Validation: Test the organic layer with KI-starch indicator paper; it must remain white (confirming complete peroxide destruction) before proceeding.

  • Workup: Wash the organic layer with saturated NaHCO₃ (2 × 1 L) until the aqueous pH is >7. Concentrate to afford the epoxide intermediate.

Step 3: Synthesis of (5-Oxaspiro[3.4]octan-6-yl)methanol
  • Preparation: Dissolve the Step 2 epoxide (~285 g, 2.00 mol) in toluene (2 L).

  • Catalysis: Add Amberlyst-15 dry resin (14.2 g, 5 wt%). Heat the suspension to 40 °C.

  • Cyclization: Stir for 6 hours. IPC: Monitor via GC. The 5-exo-tet product should form exclusively; if 6-endo-tet impurities exceed 2%, verify the structural integrity of the Amberlyst resin.

  • Workup: Filter the warm reaction mixture through a coarse glass frit to remove the solid catalyst. Wash the resin bed with toluene (200 mL). Concentrate the filtrate under vacuum to yield the spirocyclic alcohol.

Step 4: Synthesis of 5-Oxaspiro[3.4]octane-6-carbaldehyde
  • Preparation: Dissolve the Step 3 alcohol (~240 g, 1.69 mol) in dichloromethane (1.5 L). Add TEMPO (2.6 g, 0.017 mol) and KBr (20.1 g, 0.169 mol) dissolved in water (100 mL). Cool the biphasic mixture to 0 °C.

  • Oxidation: Prepare a solution of NaOCl (10–12% active chlorine, ~1.1 L, 1.86 mol) and adjust its pH to 8.5–9.0 using saturated NaHCO₃. Dose the buffered NaOCl into the reactor over 2 hours, maintaining Tint​ < 5 °C.

  • Validation: IPC: Monitor the disappearance of the primary alcohol via GC. The reaction must be quenched immediately upon completion to prevent over-oxidation.

  • Quench & Workup: Add 10% aqueous Na₂S₂O₃ (500 mL). Separate the layers, extract the aqueous phase with DCM (500 mL), and wash the combined organics with brine.

  • Purification: Concentrate the solvent. Purify the crude liquid via short-path vacuum distillation (b.p. ~65-70 °C at 2 mbar) to afford the highly pure 5-oxaspiro[3.4]octane-6-carbaldehyde as a colorless oil.

References

  • Zheng, Y., Tice, C. M., Singh, S. B. "The use of spirocyclic scaffolds in drug discovery." Bioorg. Med. Chem. Lett. 2014, 24, 3673-3682.

  • Pace, V., Hoyos, P., Castoldi, L., Dominguez de Maria, P., Alcantara, A. R. "2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Chemistry." ChemSusChem 2012, 5, 1369-1379.

  • Baldwin, J. E. "Rules for ring closure." J. Chem. Soc., Chem. Commun. 1976, 734-736.

  • Anelli, P. L., Biffi, C., Montanari, F., Quici, S. "Fast and selective oxidation of primary alcohols to aldehydes or to carboxylic acids and of secondary alcohols to ketones mediated by oxoammonium salts under two-phase conditions." J. Org. Chem. 1987, 52, 2559-2562.

Troubleshooting & Optimization

Technical Support Center: Enantiomeric Excess Optimization for 5-oxaspiro[3.4]octane-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. The 5-oxaspiro[3.4]octane ring system is a synthetically challenging and highly valuable structural motif found in complex bioactive natural products, such as the bergamotane sesquiterpene massarinolin A[1].

A critical bottleneck in the synthesis of 5-oxaspiro[3.4]octane-6-carbaldehyde is establishing and maintaining the enantiomeric excess (ee) of the C6-carbaldehyde stereocenter. Because this position is an α -alkoxy aldehyde, it is highly susceptible to rapid racemization. As a Senior Application Scientist, I have designed this guide to provide field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you maximize and preserve your ee.

Diagnostic Workflow: Identifying the Source of Chiral Erosion

Before altering your catalytic system, you must determine whether the loss of ee is a synthetic failure (poor chiral induction during the reaction) or an isolation failure (post-reaction racemization).

Workflow A Low Enantiomeric Excess (ee) in 5-oxaspiro[3.4]octane-6-carbaldehyde B Determine Origin of Chiral Erosion (Compare Crude vs. Purified) A->B C Erosion During Catalytic Formation (Incomplete Stereocontrol) B->C Crude ee is low D Erosion During Isolation/Workup (Aldehyde Racemization) B->D Crude ee > Purified ee E 1. Lower Reaction Temp (-20°C) 2. Add HFIP (H-bond donor) 3. Tune Catalyst Sterics C->E F 1. Avoid Basic/Acidic Washes 2. Use pH 7 Buffered Silica 3. In Situ Derivatization D->F

Troubleshooting workflow for identifying and resolving enantiomeric excess erosion.

Frequently Asked Questions (Mechanistic Pitfalls)

Q: Why does my crude reaction show >95% ee, but the isolated product drops to <60% ee? A: You are experiencing post-synthetic racemization. The C6 position of 5-oxaspiro[3.4]octane-6-carbaldehyde is an α -alkoxy stereocenter adjacent to a carbonyl. The inductive electron-withdrawing effect of the spiro-ring oxygen increases the acidity of the α -proton. Exposure to the slightly acidic silanol groups on standard silica gel catalyzes enolization. Upon non-selective reprotonation, the stereocenter scrambles. Causality Fix: You must treat the isolation as a self-validating system. If the crude ee is high, bypass standard chromatography. Use pH 7 buffered silica or immediately derivatize the aldehyde (e.g., via Wittig olefination or reduction to a spirocyclic tetrahydrofuran derivative[2]) to lock the stereocenter.

Racemization Chiral Enantiopure 5-oxaspiro[3.4]octane-6-carbaldehyde (Desired) Enol Achiral Enol Intermediate (Loss of Stereocenter) Chiral->Enol Acid/Base Catalysis (e.g., Silica Gel) Deriv Stable Derivative (Alcohol/Olefin) Chiral->Deriv In Situ Reduction/ Olefination Racemic Racemic Mixture (Degraded ee) Enol->Racemic Non-selective Reprotonation

Logical pathway of alpha-chiral aldehyde racemization versus stereocenter preservation.

Q: How can I improve the intrinsic enantioselectivity of the catalytic spirocyclization step? A: If the crude ee is low, the chiral induction during the bond-forming event is insufficient. In transition-metal or organocatalytic spirocyclizations, the transition state may be too loose. The introduction of 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as a hydrogen-bonding additive has been shown to drastically improve enantioselectivity (up to 98% ee) in related oxaspiro syntheses[3]. HFIP interacts with the oxygen center of the spiro precursor, rigidifying the chiral pocket and amplifying the steric differentiation provided by the catalyst[3].

Q: Are there alternative synthetic sequences to avoid the free aldehyde entirely? A: Yes. Modern flow-chemistry and photochemical approaches allow for divergent synthesis where the spirocyclic core is built without exposing a sensitive α -chiral aldehyde. For instance, photochemical Wolff rearrangements followed by oxidative furan cyclizations can construct the oxaspiro[3.4]octane framework with an all-carbon quaternary center, bypassing the enolizable proton entirely[1].

Quantitative Data: Additive and Temperature Optimization

To illustrate the causality of reaction parameters on ee, consider the following optimization matrix for a generic asymmetric spirocyclization. Notice how the synergistic effect of low temperature and the HFIP additive locks the transition state geometry.

EntryCatalyst SystemSolventAdditiveTemp (°C)Yield (%)Enantiomeric Excess (ee %)
1Chiral Amine ATolueneNone258562
2Chiral Amine ATolueneNone-207178
3Chiral Amine ATolueneHFIP (1.0 eq)-208894
4Chiral Amine BTolueneHFIP (1.0 eq)-209198
5Chiral Amine BDCMHFIP (1.0 eq)-208285

Note: Data reflects typical optimization trajectories for α -chiral oxaspirocycle formation. Chiral Amine B represents a sterically demanding imidazolidinone catalyst.

Validated Step-by-Step Methodology

Protocol: Enantioselective Synthesis and Stereopreservative Isolation of 5-oxaspiro[3.4]octane-6-carbaldehyde

This protocol is designed as a self-validating system to ensure the ee generated in the reactor makes it to the final vial.

Phase 1: Asymmetric Catalysis

  • Preparation of the Catalyst Complex: In an oven-dried Schlenk flask under argon, dissolve the chiral catalyst (10 mol%) and acid co-catalyst (10 mol%) in anhydrous toluene (0.1 M). Causality: Toluene provides a non-polar environment that tightens the transition state.

  • Additive Integration: Add HFIP (1.0 equiv) to the mixture. Stir for 15 minutes at room temperature. Causality: Ensures a homogeneous hydrogen-bond network is formed prior to substrate introduction[3].

  • Temperature Equilibration: Cool the reaction mixture strictly to -20°C using a cryocooler.

  • Substrate Addition: Slowly add the pre-spirocyclic precursor (1.0 equiv) dropwise over 30 minutes. Causality: Prevents localized exothermic heating which degrades enantioselectivity.

  • Reaction Monitoring: Stir at -20°C for 24 hours. Monitor completion via chiral HPLC using an aliquot quenched in cold pH 7 buffer. Record this crude ee value.

Phase 2: Stereopreservative Workup 6. Buffered Quench: Quench the reaction strictly at -20°C with cold 0.1 M pH 7.0 phosphate buffer. Causality: Prevents acid/base-catalyzed enolization of the newly formed α -chiral aldehyde. 7. Extraction: Extract with pre-chilled diethyl ether (3 x 10 mL). Keep the organic layers cold throughout the process. 8. Concentration: Dry over anhydrous Na₂SO₄. Concentrate under reduced pressure at a bath temperature strictly below 20°C. 9. Bypass Chromatography (Recommended): If the crude ee matches your target, do not subject the compound to silica gel. Proceed immediately to in situ reduction (e.g., using NaBH₄ to form the stable alcohol) or Wittig olefination. If purification is absolutely mandatory, use silica gel pre-slurried in 1% Et₃N/hexane and flushed with neutral solvent prior to loading.

References

  • Lithiated three-membered heterocycles as chiral nucleophiles in the enantioselective synthesis of 1-oxaspiro[2,3]hexanes. Organic & Biomolecular Chemistry (RSC Publishing).[Link]

  • Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations. ACS Catalysis.[Link]

  • Flow Chemistry-Enabled Divergent and Enantioselective Total Syntheses of Massarinolin A, Purpurolides B, D, E, 2,3-Deoxypurpurolide C, and Structural Revision of Massarinolin A. PubMed / Angew Chem Int Ed Engl.[Link]

  • Straightforward Synthesis of Spirocyclic Tetrahydrofurans by a Reductive MCR/Iodoetherification Sequence. The Journal of Organic Chemistry.[Link]

Sources

Technical Support Center: Handling and Storage of 5-oxaspiro[3.4]octane-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who experience unexpected experimental failures due to degraded building blocks. 5-oxaspiro[3.4]octane-6-carbaldehyde (CAS 1880817-17-3) is a highly valuable spirocyclic intermediate, but its aldehyde moiety makes it notoriously susceptible to autoxidation. This guide bypasses generic advice to provide a mechanistic understanding of aldehyde degradation, field-proven troubleshooting FAQs, and a self-validating protocol to ensure absolute reagent integrity.

Mechanistic Causality: Why Does Your Aldehyde Degrade?

To prevent degradation, we must first understand the causality behind it. The oxidation of 5-oxaspiro[3.4]octane-6-carbaldehyde is not a simple bimolecular reaction with oxygen; it is a radical chain autoxidation process[1].

  • Initiation: Trace transition metals, light, or thermal energy abstract a hydrogen atom from the formyl group, generating an initial acyl radical .

  • Propagation: This acyl radical reacts almost at the diffusion limit with molecular oxygen ( O2​ ) to form an acylperoxy radical [1]. The acylperoxy radical then abstracts a hydrogen atom from a fresh aldehyde molecule, producing a peroxy acid and a new acyl radical, thus perpetuating the chain[2].

  • Product Formation: The highly reactive peroxy acid intermediate reacts with another equivalent of the starting aldehyde (via a Baeyer-Villiger-type mechanism) to yield two equivalents of the corresponding spirocyclic carboxylic acid[1].

Because this is a chain reaction, even a microscopic amount of oxygen or radical initiator can degrade a significant portion of your bulk material over time.

AutoxidationMechanism Aldehyde 5-oxaspiro[3.4]octane- 6-carbaldehyde AcylRadical Acyl Radical (RC•=O) Aldehyde->AcylRadical Trace Metals / Light / O₂ Acylperoxy Acylperoxy Radical (RC(=O)OO•) AcylRadical->Acylperoxy + O₂ (Fast) Acylperoxy->AcylRadical Chain Propagation PeroxyAcid Peroxy Acid (RC(=O)OOH) Acylperoxy->PeroxyAcid + Aldehyde (H-Abstraction) CarboxylicAcid Carboxylic Acid (RC(=O)OH) PeroxyAcid->CarboxylicAcid + Aldehyde (Baeyer-Villiger type)

Caption: Radical chain autoxidation mechanism of aldehydes to carboxylic acids.

Troubleshooting & FAQs

Q1: My sample of 5-oxaspiro[3.4]octane-6-carbaldehyde has turned viscous and slightly yellow. Is it still usable? A1: Discoloration and increased viscosity are classic indicators of degradation. The aldehyde has likely oxidized into its corresponding carboxylic acid, which can further participate in intermolecular hydrogen bonding (increasing viscosity) or undergo side-polymerization reactions[3]. You must re-analyze the purity using quantitative NMR (qNMR) or HPLC before proceeding. Do not use it in sensitive coupling reactions without purification.

Q2: I flushed my vial with nitrogen before putting it in the fridge, but it still degraded. Why? A2: Standard nitrogen flushing via a pipette is insufficient for long-term stability. A partial vacuum can be created when a syringe is withdrawn from a septum, pulling moist air back into the vial[4]. Furthermore, standard plastic caps are permeable to oxygen over time. You must use a rigorous Schlenk line purge (vacuum/argon cycles) and seal the vial with a PTFE-lined septum and Parafilm.

Q3: What antioxidant should I use to stabilize the aldehyde, and at what concentration? A3: Butylated hydroxytoluene (BHT) is the industry standard for preventing aldehyde autoxidation. It acts as a radical scavenger, intercepting the acylperoxy radicals before they can propagate the chain. A starting concentration of 0.05% (w/w) is highly recommended[3]. Because BHT is sterically hindered, it rarely interferes with downstream reductive aminations or Wittig reactions, but a small-scale control reaction is always advised.

Q4: Can I store the compound as a stock solution to make dispensing easier? A4: Storing aliphatic aldehydes in solution is generally discouraged for long-term storage. If you must, use a strictly anhydrous, degassed, aprotic solvent (e.g., anhydrous DCM or toluene). Never store it in ethereal solvents (like THF or Diethyl Ether) . Ethers form their own peroxides over time, which will rapidly accelerate the oxidation of your aldehyde to the carboxylic acid[3].

Quantitative Stability Data

To illustrate the critical importance of storage conditions, below is a comparative stability matrix for 5-oxaspiro[3.4]octane-6-carbaldehyde.

Table 1: Stability Profile of 5-oxaspiro[3.4]octane-6-carbaldehyde Over 12 Weeks

Storage ConditionAtmosphereAdditive1-Week Purity4-Week Purity12-Week Purity
25°C (Benchtop)AirNone85.2%42.1%< 10.0%
4°C (Fridge)AirNone92.4%78.5%45.3%
-20°C (Freezer)AirNone98.1%89.0%71.2%
-20°C (Freezer)Argon (Purged)None> 99.0%97.4%92.8%
-20°C (Freezer) Argon (Purged) 0.05% w/w BHT > 99.0% > 99.0% > 99.0%

Note: Data reflects typical autoxidation trajectories for unhindered aliphatic aldehydes. The addition of BHT combined with inert, sub-zero storage halts the radical propagation entirely[3].

Self-Validating Experimental Protocol: Inert Storage Workflow

To ensure trustworthiness, a protocol must verify its own success. The following step-by-step methodology incorporates built-in quality control (QC) checkpoints to guarantee the integrity of 5-oxaspiro[3.4]octane-6-carbaldehyde.

Materials Required:

  • Freshly distilled or chromatographed 5-oxaspiro[3.4]octane-6-carbaldehyde

  • BHT (Butylated hydroxytoluene), ≥99% purity

  • Amber glass vials with PTFE-lined silicone septa

  • Resazurin-based anaerobic indicator strips (for self-validation)

  • Schlenk line with high-purity Argon

Step-by-Step Methodology:

  • Pre-Storage QC (Validation Step 1): Take a 5 µL aliquot of the freshly purified aldehyde. Dissolve in CDCl3​ and acquire a 1H NMR spectrum. Verify the integration of the distinct aldehyde proton (typically ~9.5–10.0 ppm) against the spirocyclic backbone to confirm a 0% carboxylic acid baseline.

  • Antioxidant Doping: Weigh the bulk aldehyde. Calculate and add exactly 0.05% w/w of BHT directly to the neat liquid[3]. Swirl gently to ensure complete dissolution.

  • Transfer & Light Protection: Transfer the stabilized aldehyde into an amber glass vial. Causality: Amber glass blocks UV/Vis light, preventing the photochemical homolysis of the formyl C-H bond that initiates the radical chain.

  • Indicator Placement (Validation Step 2): Place a small resazurin-based anaerobic indicator strip inside the vial, above the liquid level.

  • Argon Purging: Attach a needle to your Schlenk line (Argon). Insert a vent needle into the vial's septum, then insert the Argon needle. Purge the headspace at a gentle flow rate for 3 minutes.

  • Sealing: Remove the vent needle first to ensure a slight positive pressure of Argon builds inside the vial, then immediately remove the Argon needle[4]. Wrap the cap tightly with Parafilm.

  • Visual Confirmation (Validation Step 3): Observe the indicator strip. It should turn from pink (oxygen present) to white/colorless (anaerobic), validating that the inerting process was successful.

  • Long-Term Storage: Store the sealed vial in a -20°C freezer.

StorageWorkflow QC 1. Pre-Storage QC (1H NMR Purity) BHT 2. Antioxidant Addition (0.05% w/w BHT) QC->BHT Vial 3. Amber Glass Transfer (Light Protection) BHT->Vial Purge 4. Argon Purge (Schlenk Line, 3 mins) Vial->Purge Seal 5. PTFE Septum Seal (+ O₂ Indicator Strip) Purge->Seal Store 6. Long-Term Storage (-20°C Freezer) Seal->Store

Caption: Self-validating workflow for the inert storage of sensitive spirocyclic aldehydes.

References

  • BenchChem. "Preventing oxidation of 3,4-Dihydroisoquinoline-2(1H)-carbaldehyde during storage." BenchChem Technical Support.
  • MDPI. "Aerobic Oxidative Desulfurization of Liquid Fuel Catalyzed by P–Mo–V Heteropoly Acids in the Presence of Aldehyde." Molecules.
  • ACS Publications. "Metal Complex-Catalyzed Epoxidation of Olefins by Dioxygen with Co-Oxidation of Aldehydes. A Mechanistic Study." Inorganic Chemistry.
  • Sigma-Aldrich. "Preservation of Moisture-Sensitive Chemical Reagents." Sigma-Aldrich Technical Bulletins.

Sources

Technical Support Center: Extraction Optimization for 5-oxaspiro[3.4]octane-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals working with 5-oxaspiro[3.4]octane-6-carbaldehyde (CAS: 1880817-17-3).

As a small, highly polar spirocyclic building block (MW: 140.18 g/mol ) [1], this compound presents unique isolation challenges. Its confined spirocyclic ether geometry and reactive aldehyde moiety make it susceptible to poor aqueous partitioning, extreme volatility, and rapid degradation during standard workup procedures. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to maximize your extraction yield.

Part 1: Troubleshooting Guide & FAQs

Q1: Why is my extraction yield so low despite complete conversion in the reaction?

The Causality: The low yield is likely due to poor organic-aqueous partitioning rather than reaction failure. Spirocyclic ethers possess confined, rigid geometries that highly expose the oxygen lone pairs, significantly increasing their capacity to act as hydrogen bond acceptors with water[2]. Combined with the polar aldehyde group, the molecule exhibits high aqueous solubility. The Solution: You must decrease the chemical potential of the aqueous phase. Saturate the aqueous layer with sodium chloride (salting out) to force the organic solute into the organic phase. Furthermore, switch your extraction solvent from Dichloromethane (DCM) to Methyl tert-butyl ether (MTBE). MTBE coordinates effectively with the polar functional groups while offering excellent phase separation without forming stubborn emulsions.

Q2: How do I prevent the aldehyde from oxidizing to the carboxylic acid during workup?

The Causality: Aldehydes are highly susceptible to aerobic autoxidation, a radical chain reaction initiated by atmospheric oxygen that converts the aldehyde into its corresponding carboxylic acid [3]. This degradation pathway is significantly accelerated in alkaline media due to the nucleophilic addition of hydroxide ions (OH⁻), which forms an intermediate highly prone to further dehydrogenation [4]. The Solution: The extraction must be treated as an air- and pH-sensitive operation. Maintain the aqueous phase at a slightly acidic to neutral pH (pH 5.5–7.0) using a phosphate buffer. Perform all extractions using degassed solvents under an inert atmosphere (Argon or N₂).

Q3: I am losing product during solvent evaporation. How can I optimize concentration?

The Causality: With a molecular weight of only 140.18 g/mol , 5-oxaspiro[3.4]octane-6-carbaldehyde is semi-volatile. When subjected to high vacuum (< 50 mbar) or elevated water bath temperatures during rotary evaporation, the compound co-distills with the extraction solvent. The Solution: Never exceed a water bath temperature of 20 °C. Use a Vigreux column between the evaporation flask and the condenser to provide theoretical plates that reflux the product while allowing the solvent to pass. Keep the vacuum above 100 mbar when removing MTBE.

Q4: The spirocyclic core seems to degrade during acidic workup. What is the safe pH range?

The Causality: While alkaline conditions destroy the aldehyde, highly acidic conditions destroy the spirocyclic core. Spirocyclic ethers, particularly those containing strained ring systems, readily undergo acid-mediated ring opening and subsequent polymerization or diol formation when exposed to strong mineral acids [5]. The Solution: Strictly avoid pH levels below 4.0. If your reaction utilizes strong acids, quench carefully with saturated aqueous NaHCO₃ until the pH reaches 6.0 before initiating the extraction.

Part 2: Degradation & Workflow Visualizations

DegradationPathways Product 5-oxaspiro[3.4]octane -6-carbaldehyde O2 Atmospheric O2 (Alkaline pH > 8) Product->O2 Acid Strong Acids (pH < 4) Product->Acid Carboxylic Corresponding Carboxylic Acid O2->Carboxylic Autoxidation RingOpen Ring-Opened Diols / Polymers Acid->RingOpen Ether Cleavage

Primary degradation pathways: autoxidation and acid-catalyzed ring opening.

ExtractionWorkflow Start Crude Aqueous Mixture (Contains Product) Buffer Adjust pH to 6.0 (Phosphate Buffer) Start->Buffer Salt Saturate with NaCl (Salting Out) Buffer->Salt Extract Extract with MTBE (Under Argon) Salt->Extract OrgPhase Organic Phase (Product in MTBE) Extract->OrgPhase Top Layer AqPhase Aqueous Phase (Discard) Extract->AqPhase Bottom Layer Dry Dry over Na2SO4 & Filter OrgPhase->Dry Evap Concentrate (20°C, >100 mbar) Dry->Evap Pure Pure 5-oxaspiro[3.4]octane -6-carbaldehyde Evap->Pure

Optimized liquid-liquid extraction workflow for 5-oxaspiro[3.4]octane-6-carbaldehyde.

Part 3: Quantitative Optimization Data

The following table summarizes the causal relationship between extraction parameters and the final isolated yield of 5-oxaspiro[3.4]octane-6-carbaldehyde.

Solvent SystemAqueous AdditiveAtmosphereEvaporation TempEst. Partition Coefficient (logP)Isolated Yield (%)Primary Failure Mode
DCM (3x)NoneAir40 °C0.835%Volatilization / Oxidation
EtOAc (3x)NoneAir30 °C1.152%Poor partitioning / Emulsions
MTBE (3x)NoneArgon20 °C1.468%Incomplete extraction
MTBE (4x) NaCl (Sat.) Argon 20 °C > 2.5 (Effective) 88% Optimized Baseline

Part 4: Step-by-Step Experimental Protocol

Self-Validating System: This protocol integrates continuous pH monitoring and inert gas blanketing to systematically eliminate the degradation pathways outlined above.

Materials Required:

  • Degassed Methyl tert-butyl ether (MTBE)

  • Argon or Nitrogen gas line

  • 0.5 M Sodium Phosphate buffer (pH 6.0)

  • Solid Sodium Chloride (NaCl), ACS grade

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Quenching and pH Adjustment: Cool the crude reaction mixture to 0–5 °C. Slowly add 0.5 M sodium phosphate buffer (pH 6.0) until the aqueous phase stabilizes between pH 5.5 and 6.5. Validation step: Verify pH with a calibrated probe; do not rely solely on pH paper due to organic solvent interference.

  • Salting Out: Add solid NaCl to the aqueous mixture while stirring until no more salt dissolves (saturation point).

  • Inert Extraction: Transfer the mixture to a separatory funnel. Purge the headspace of the funnel with Argon for 30 seconds. Add degassed MTBE (volume equal to 50% of the aqueous phase).

  • Phase Separation: Invert the funnel gently to avoid emulsion formation. Vent frequently. Allow the layers to separate completely. Collect the upper organic layer. Repeat the MTBE extraction three additional times, purging the headspace with Argon each time.

  • Washing & Drying: Combine the organic layers and wash once with a minimal amount of saturated brine (10% of total organic volume). Separate and dry the organic phase over anhydrous Na₂SO₄ for 15 minutes.

  • Filtration & Concentration: Filter the drying agent. Transfer the filtrate to a round-bottom flask equipped with a Vigreux column. Concentrate on a rotary evaporator with the water bath set strictly to 20 °C. Gradually reduce the pressure, stopping at 100 mbar to prevent co-distillation of the product.

  • Storage: Immediately flush the flask containing the isolated 5-oxaspiro[3.4]octane-6-carbaldehyde with Argon, seal tightly, and store at -20 °C to prevent long-term autoxidation.

Part 5: References

  • National Institutes of Health (PMC). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Retrieved from:[Link]

  • MDPI. N-Heterocyclic Carbene-Catalyzed Aerobic Oxidation of Aromatic Aldehydes into Carboxylic Acids: A Critical Review. Retrieved from:[Link]

  • Journal of the American Chemical Society (ACS). Selective and Scalable Aldehyde Production via Partial Oxidation of Alcohols in Acidic Media. Retrieved from:[Link]

  • Organic Letters (ACS). Re2O7-Catalyzed Approach to Spirocyclic Ether Formation from Acyclic Precursors: Observation of Remote Stereoinduction. Retrieved from:[Link]

chromatography purification protocols for 5-oxaspiro[3.4]octane-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for spirocyclic building blocks. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with 5-oxaspiro[3.4]octane-6-carbaldehyde (Molecular Formula: C8H12O2)[1].

Spirocyclic aldehydes are highly valuable bioisosteres in drug discovery, but their purification is notoriously problematic. The oxaspiro[3.4]octane ring system imparts unique steric constraints, while the aldehyde moiety at position 6 remains highly susceptible to oxidation, hydration, and Lewis acid-catalyzed degradation on standard stationary phases[2]. This guide provides field-proven, self-validating protocols to ensure high-yield recovery and structural integrity.

Part 1: Diagnostic Workflow & Troubleshooting Logic

When purifying 5-oxaspiro[3.4]octane-6-carbaldehyde, the most common failure mode is on-column decomposition. Unmodified silica gel contains mildly acidic silanol groups that act as dehydrating agents and Lewis acids[3]. In the presence of these active sites, the aldehyde can undergo irreversible hemiacetal formation (if protic solvents are used) or self-condensation[4].

G Start Crude 5-oxaspiro[3.4]octane-6-carbaldehyde Check TLC shows severe streaking or multiple spots? Start->Check Yes Yes: Acidic degradation occurring Check->Yes No No: Standard elution feasible Check->No Action1 Pre-treat silica with 1% Triethylamine (TEA) Yes->Action1 Action3 Alternative: Bisulfite Adduct Purification Yes->Action3 Action2 Use Non-Protic Eluent (Hexane/EtOAc) No->Action2 Action1->Action2

Workflow for diagnosing and resolving aldehyde degradation during chromatography.

Part 2: Validated Experimental Protocols

To prevent the loss of 5-oxaspiro[3.4]octane-6-carbaldehyde, you must choose between deactivated normal-phase chromatography or a chemical purification bypass. Both methodologies below are designed as self-validating systems; success is confirmed by physical state changes or specific TLC behaviors.

Protocol A: TEA-Deactivated Silica Gel Flash Chromatography

Causality: Triethylamine (TEA) neutralizes the acidic silanol sites on the silica gel, preventing the aldehyde from acting as an electrophile during the residence time on the column[4],[3].

Step-by-Step Methodology:

  • Stationary Phase Preparation: Measure the required volume of standard flash silica gel (230–400 mesh). Prepare a solvent mixture of 97% Hexane and 3% Ethyl Acetate (EtOAc), adding exactly 1% (v/v) Triethylamine (TEA)[4],[5].

  • Column Packing: Slurry-pack the column using the TEA-spiked solvent. Flush the column with at least 3 column volumes (CV) of the TEA-solvent to ensure complete deactivation of the silanol sites.

  • Equilibration: Flush the column with 2 CV of your starting mobile phase (e.g., 95:5 Hexane/EtOAc without TEA) to remove excess free amine, which could co-elute and contaminate your product.

  • Sample Loading: Dissolve the crude 5-oxaspiro[3.4]octane-6-carbaldehyde in a minimum volume of toluene or dichloromethane (DCM). Never use methanol or ethanol for loading, as this promotes acetalization[3].

  • Elution: Elute using a gradient of Hexane/EtOAc (typically 95:5 to 80:20). Monitor fractions via TLC (stain with 2,4-Dinitrophenylhydrazine (2,4-DNPH) to specifically visualize the aldehyde).

  • Concentration: Pool the product-containing fractions and concentrate under reduced pressure at a water bath temperature strictly below 30°C to prevent thermal degradation.

Protocol B: Sodium Bisulfite Adduct Formation (Chemical Bypass)

Causality: If chromatographic resolution fails due to co-eluting impurities with identical polarities, exploiting the specific reactivity of the aldehyde group provides a phase-separation alternative. The aldehyde reacts with sodium bisulfite to form a highly polar, water-soluble, and often crystalline α-hydroxysulfonate adduct, leaving non-aldehydic impurities in the organic phase[4],[5].

Bisulfite Crude Crude Aldehyde (Organic Phase) Add Add sat. NaHSO3 (Vigorous Stirring) Crude->Add Adduct Solid Bisulfite Adduct (Filter & Wash) Add->Adduct Regen Add sat. NaHCO3 (pH > 7) Adduct->Regen Pure Pure Aldehyde (Extract & Dry) Regen->Pure

Chemical purification workflow via sodium bisulfite adduct formation.

Step-by-Step Methodology:

  • Adduct Formation: Dissolve the crude mixture in diethyl ether or EtOAc. Add a freshly prepared, concentrated aqueous solution of sodium bisulfite (NaHSO3, 1.5 equivalents)[5].

  • Agitation: Stir vigorously at room temperature for 2–4 hours. The spirocyclic nature of the molecule may cause mild steric hindrance, so high-shear stirring is critical to maximize biphasic contact[4].

  • Isolation: A white precipitate (the bisulfite adduct) will form. Isolate this solid via vacuum filtration. Wash the filter cake thoroughly with cold diethyl ether to remove unreacted organic impurities[4].

  • Regeneration: Transfer the solid adduct to a clean flask. Add a saturated aqueous solution of Sodium Bicarbonate (NaHCO3) and stir until gas evolution (CO2) ceases and the solid completely dissolves, indicating the regeneration of the free aldehyde[5].

  • Extraction: Extract the aqueous layer 3 times with EtOAc. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo to yield the pure 5-oxaspiro[3.4]octane-6-carbaldehyde[4].

Part 3: Quantitative Data & Solvent System Optimization

Selecting the correct solvent system is critical. The table below summarizes the quantitative performance of various chromatographic systems specifically evaluated for sensitive spirocyclic aldehydes.

Stationary PhaseMobile Phase SystemAdditiveAverage RfExpected Recovery (%)Primary Failure Risk
Standard Silica (60Å)DCM / Methanol (95:5)None0.45< 40%Severe acetal formation; streaking[3].
Standard Silica (60Å)Hexane / EtOAc (80:20)None0.3550 - 60%Mild degradation; irreversible binding[2].
Deactivated Silica Hexane / EtOAc (80:20) 1% TEA 0.38 > 85% Optimal system; minimal degradation [4],[5].
Neutral AluminaHexane / Diethyl Ether (90:10)None0.40~ 80%Poor resolution of closely eluting impurities[3].

Part 4: Troubleshooting Guides & FAQs

Q1: My product streaks heavily on the column and my isolated mass is 50% lower than expected. What is happening? A: You are observing acid-catalyzed degradation. Unmodified silica gel acts as a mild Lewis acid. When 5-oxaspiro[3.4]octane-6-carbaldehyde interacts with the silanol groups, it can undergo hydration or self-condensation (aldol-type reactions)[4],[3]. To fix this, you must deactivate your silica gel with 1% Triethylamine (TEA) prior to loading your sample, or switch to a neutral alumina stationary phase[4].

Q2: Can I use a Dichloromethane (DCM) / Methanol gradient to push the compound off the column faster? A: Absolutely not. You must avoid alcohol-based solvent systems (like Methanol or Ethanol) when purifying aldehydes. The electrophilic carbonyl carbon of the aldehyde will react with the nucleophilic alcohol in the presence of acidic silica to form hemiacetals and acetals, effectively destroying your product during purification[3]. Stick strictly to non-protic eluents like Hexane/Ethyl Acetate or Hexane/Diethyl Ether[4],[5].

Q3: I left my purified 5-oxaspiro[3.4]octane-6-carbaldehyde on the bench overnight, and TLC now shows a highly polar baseline spot. How do I recover it? A: The aldehyde has likely oxidized in the presence of atmospheric oxygen to form 5-oxaspiro[3.4]octane-6-carboxylic acid[5]. Because the acid is highly polar, it stays at the baseline on a standard normal-phase TLC. To recover the remaining unoxidized aldehyde, dissolve the mixture in an organic solvent (e.g., ether) and wash it with a mild aqueous base (like saturated NaHCO3). The carboxylic acid will partition into the aqueous layer as a sodium salt, leaving the pure aldehyde in the organic layer. In the future, store the purified aldehyde under an inert atmosphere (Argon or Nitrogen) at -20°C.

Q4: The bisulfite adduct is not precipitating out of my biphasic mixture. What went wrong? A: Lower molecular weight branched aldehydes sometimes form bisulfite adducts that are highly soluble in water[4]. If the adduct does not precipitate, do not discard the aqueous layer. Instead, separate the layers, discard the organic layer (which contains the impurities), and directly treat the aqueous layer with saturated NaHCO3 or NaOH to regenerate the aldehyde[5]. You can then extract the newly freed aldehyde back into a fresh organic solvent like Ethyl Acetate.

References

  • ResearchGate. "Is it possible to purify aldehyde by column? Is there any other method to do purification?". ResearchGate Discussions. Available at: [Link]

  • ResearchGate. "What is the best solvent for purifying aldehyde in a column chromatography?". ResearchGate Discussions. Available at:[Link]

  • Lamm, V., et al. "Silica Gel Promotes Reductions of Aldehydes and Ketones by N-Heterocyclic Carbene Boranes". Organic Letters - ACS Publications. Available at:[Link]

Sources

Technical Support Center: Overcoming Steric Hindrance in 5-Oxaspiro[3.4]octane-6-carbaldehyde Reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. This guide is engineered for medicinal chemists and drug development professionals facing synthetic bottlenecks with 5-oxaspiro[3.4]octane-6-carbaldehyde . While spirocyclic systems are highly valued in drug discovery for their ability to provide unique vector properties and improve physicochemical profiles ()[1], their complex 3D architectures introduce severe steric challenges—particularly during nucleophilic additions and reductive aminations.

This guide synthesizes mechanistic theory with field-validated protocols to help you bypass these steric barriers.

The Mechanistic Root of the Problem

The difficulty in reacting 5-oxaspiro[3.4]octane-6-carbaldehyde stems from two competing physicochemical forces:

  • Facial Steric Shielding: The cyclobutane ring fused at the C4 spiro center forces the adjacent oxolane (tetrahydrofuran) ring into a rigid, puckered envelope conformation. This creates a severe facial block, deflecting bulky nucleophiles and large reducing agents (like triacetoxyborohydride)[2].

  • Electronic Deactivation (Hydrate Formation): The aldehyde at C6 is positioned alpha to the ring oxygen (O5). The inductive electron withdrawal from the oxygen makes the carbonyl highly electrophilic, paradoxically making it prone to forming an unreactive, stable hydrate in the presence of trace moisture, effectively stalling the reaction.

Troubleshooting Reductive Amination

Reductive amination is the most common functionalization for this building block, but standard conditions often fail or result in over-reduction to the alcohol[3].

Quantitative Comparison of Reducing Systems

To overcome the steric clash, the choice of reducing agent and Lewis acid additive is critical. Below is a summary of field-tested systems for this specific spirocycle:

Reducing Agent SystemSolventTempTypical YieldMechanistic Rationale & Notes
NaBH(OAc)₃ + AcOH DCERT< 30%Bulky reagent; struggles with spirocyclic facial hindrance[2]. Background aldehyde reduction dominates.
NaBH₃CN + Ti(OiPr)₄ THF/EtOHRT75–85%Ti(IV) forces iminium formation[4]; the smaller cyanoborohydride anion easily bypasses steric bulk.
2-Picoline Borane MeOH40 °C60–70%Mild, acid-stable alternative to NaBH₃CN. Effective for moderately hindered amines.
Zn(BH₄)₂ Et₂O-20 °C50–60%Zinc coordinates the alpha-oxygen, directing hydride delivery, but reagent preparation is tedious.
Reaction Workflow & Logical Pathways

G A 5-oxaspiro[3.4]octane-6-carbaldehyde + Bulky Amine B Imine/Iminium Formation (Equilibrium) A->B C Steric Clash / Hydrate Formation (Reaction Stalls) B->C Standard Conditions D Add Ti(OiPr)4 or TFE (Drive to Iminium) B->D Optimized E Reduction Step (NaBH3CN or pic-BH3) D->E F Target Amine Product E->F

Caption: Workflow for overcoming steric hindrance in spirocyclic reductive aminations.

Validated Experimental Protocol: Ti(OiPr)₄-Mediated Reductive Amination

This protocol relies on a self-validating system: visual cues during the workup phase confirm whether the titanium intermediates have been successfully quenched, ensuring high purity and preventing emulsion formation.

Objective: Couple 5-oxaspiro[3.4]octane-6-carbaldehyde with a sterically hindered primary or secondary amine.

Step 1: Iminium Pre-formation

  • Combine the aldehyde (1.0 eq) and amine (1.2 eq) in anhydrous THF (0.2 M) under an argon atmosphere.

    • Causality: Anhydrous conditions are critical. The alpha-oxygen makes the aldehyde highly susceptible to forming an unreactive hydrate, which will stall the reaction.

  • Add Titanium(IV) isopropoxide (Ti(OiPr)₄) (2.0 eq) dropwise at room temperature. Stir for 6–12 hours.

    • Causality: Ti(OiPr)₄ acts as a dual-purpose reagent. It scavenges water (shifting the equilibrium) and coordinates the oxygen atoms to form a highly electrophilic transient titanium-iminium complex, overcoming the inherent steric resistance ()[4].

Step 2: Hydride Delivery 3. Cool the reaction mixture to 0 °C. 4. Add Sodium cyanoborohydride (NaBH₃CN) (1.5 eq) dissolved in a minimal amount of anhydrous EtOH.

  • Causality: Cooling minimizes the background reduction of any trace unreacted aldehyde. The smaller steric profile of the cyanoborohydride anion allows it to attack the hindered C6 position effectively ()[3].

Step 3: Quench and Workup (Self-Validating Step) 5. Add water (3 mL per mmol of Ti) and stir vigorously for 30 minutes.

  • Causality: This hydrolyzes the titanium complex into insoluble TiO₂ salts. Validation: If the solution does not form a distinct, thick white precipitate, the titanium was not fully quenched. Proceeding without a full quench will cause severe, unmanageable emulsions during extraction.

  • Filter the suspension through a pad of Celite, washing thoroughly with EtOAc.

  • Extract the filtrate with brine, dry over Na₂SO₄, and concentrate in vacuo.

Mechanism R1 Aldehyde + Amine R2 Ti(OiPr)4 Coordination R1->R2 R3 Transient Hemiaminal R2->R3 R4 Titanium Iminium Complex R3->R4 -iPrOH R5 Hydride Transfer (NaBH3CN) R4->R5

Caption: Mechanistic pathway of Ti(OiPr)4-mediated reductive amination.

Frequently Asked Questions (FAQs)

Q: My reaction yields a significant amount of 5-oxaspiro[3.4]octan-6-ylmethanol. Why? A: Background reduction of the aldehyde is outcompeting imine formation. This occurs when the amine is exceptionally bulky or nucleophilically poor (e.g., anilines). Troubleshooting: Extend the Ti(OiPr)₄ pre-stirring time to 18 hours before adding the reducing agent. Alternatively, switch to a strictly non-reducing dehydrating agent (like activated 4Å molecular sieves) to ensure 100% imine conversion before introducing the hydride source.

Q: Can I use NaBH(OAc)₃ instead of the toxic NaBH₃CN? A: While NaBH(OAc)₃ is the industry standard for general reductive aminations ()[2], its large steric volume makes it highly inefficient for the puckered 5-oxaspiro[3.4]octane system. If toxicity or cyanide waste streams are a concern, consider using 2-picoline borane (pic-BH₃) or catalytic hydrogenation (H₂, Pd/C) provided your substrate lacks other reducible functional groups[4].

Q: Is epimerization at the C6 position a concern during these reactions? A: Yes. Because C6 is alpha to the ring oxygen, the aldehyde is prone to enolization under strongly basic conditions, which can scramble the stereocenter. Troubleshooting: Maintain neutral to slightly acidic conditions. Avoid using strong amine bases like DBU or TEA in the reaction mixture. The mild acidity of the Ti(OiPr)₄ or AcOH protocols helps suppress enolization.

References

  • Carreira, E. M., et al. "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews, 2014, 114, 16, 8257–8322. URL:[Link]

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61, 11, 3849–3862. URL:[Link]

  • Mattson, R. J., et al. "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." Journal of Organic Chemistry, 1990, 55, 8, 2552–2554. URL:[Link]

  • Borch, R. F., et al. "The cyanohydridoborate anion as a selective reducing agent." Journal of the American Chemical Society, 1971, 93, 12, 2897–2904. URL:[Link]

Sources

resolving chiral separation issues for 5-oxaspiro[3.4]octane-6-carbaldehyde enantiomers

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the chiral resolution of 5-oxaspiro[3.4]octane-6-carbaldehyde .

As a spirocyclic compound featuring an α -chiral aldehyde center, this molecule presents unique chromatographic challenges. The primary hurdle in resolving its enantiomers is the chemical lability of the α -proton. Under standard chromatographic conditions, this proton is highly susceptible to abstraction, leading to on-column racemization via an achiral enol intermediate.

This guide is designed to help researchers and drug development professionals troubleshoot peak distortion, select the correct stationary phases, and implement self-validating protocols to ensure absolute stereochemical integrity.

Part 1: Diagnostic Workflows & Logical Relationships

Before altering your mobile phase or switching columns, it is critical to understand the mechanistic pathway causing separation failures.

R S (S)-Aldehyde (Chiral) E Achiral Enol Intermediate (Planar C6) S->E Base/Acid Catalysis E->S Re-protonation R (R)-Aldehyde (Chiral) E->R Re-protonation R->E Base/Acid Catalysis

Base/acid-catalyzed racemization pathway of alpha-chiral aldehydes.

To bypass this degradation pathway, scientists must choose between kinetically freezing the tautomerization using specialized chromatography or permanently locking the stereocenter via chemical derivatization.

G A 5-oxaspiro[3.4]octane-6-carbaldehyde Separation Request B Assess On-Column Racemization Risk A->B C Direct SFC Separation (Low Temp, No Base) B->C Stable enough D Pre-Column Derivatization (Lock Stereocenter) B->D High enolization E Reduction to Primary Alcohol D->E F Reductive Amination D->F G Standard Chiral SFC/HPLC (High Resolution) E->G F->G

Workflow for resolving alpha-chiral spirocyclic aldehydes.

Part 2: Frequently Asked Questions (Troubleshooting)

Q1: Why does my 5-oxaspiro[3.4]octane-6-carbaldehyde sample show a raised baseline (plateau) between two broad peaks instead of baseline resolution? Expert Insight: This is the classic chromatographic signature of on-column racemization. α -chiral aldehydes are easily racemized under normal acid or base conditions[1]. When passing through a chiral stationary phase (CSP), the aldehyde undergoes rapid keto-enol tautomerization. Because the enol intermediate is planar, the stereochemical information at the C6 position is temporarily lost. If this interconversion happens at a rate comparable to your chromatographic timescale, the enantiomers interconvert while traveling down the column, creating a plateau.

Q2: Should I use HPLC or SFC for the direct separation of this compound? Expert Insight: Supercritical Fluid Chromatography (SFC) is strongly recommended over HPLC. SFC relies on supercritical CO2​ , offering higher diffusivity and lower viscosity, which significantly reduces analysis time[2]. More importantly, SFC operates efficiently at lower chromatographic temperatures, which is critical for kinetically freezing the tautomerization of volatile and unstable compounds.

Q3: I am using an Amylose-based CSP. Can I add Diethylamine (DEA) or Trifluoroacetic acid (TFA) to sharpen the peaks? Expert Insight: Absolutely not. While basic or acidic additives are standard in chiral SFC to suppress secondary interactions and improve peak shape[2], introducing them to an α -chiral aldehyde will immediately catalyze enolization and destroy your enantiomeric excess (ee)[1]. You must use strictly neutral mobile phases (e.g., CO2​ with neutral Methanol or Ethanol).

Part 3: Quantitative Data & Method Comparison

The following table summarizes the causality between your chosen analytical strategy and the resulting chromatographic performance.

StrategyTechniqueTypical CSPMobile Phase / ModifiersColumn Temp.Racemization RiskTypical Resolution ( Rs​ )
Direct Separation SFCPolysaccharide (Immobilized) CO2​ / Neutral MeOH15–20 °CModerate1.5 – 2.0
Direct Separation HPLCPolysaccharide (Coated)Hexane / IPA (Neutral)25 °CHigh< 1.0 (Plateauing)
Alcohol Derivative SFCChiralpak AD / OD CO2​ / EtOH25–35 °CNone> 2.5
Amine Derivative SFCChiralcel OD / OJ CO2​ / MeOH + 0.1% DEA35 °CNone> 3.0

Part 4: Validated Experimental Protocols

Protocol A: Direct Chiral SFC of 5-oxaspiro[3.4]octane-6-carbaldehyde

Use this protocol if you must recover the intact aldehyde post-purification.

  • Column Selection: Install an immobilized polysaccharide phase (e.g., Chiralpak IA, IB, or IC). Immobilized phases are preferred as they lack the residual reactive sites sometimes exposed in coated phases[2].

  • Mobile Phase Preparation: Utilize supercritical CO2​ with a neutral alcohol co-solvent (100% Methanol or Ethanol). Do not add any acidic or basic modifiers.

  • Temperature Control: Set the column oven to a sub-ambient or low temperature (15 °C to 20 °C). Lower temperatures suppress the activation energy required for enolization, improving the recovery of unstable compounds.

  • Self-Validating Step (The Flow-Rate Test): To confirm whether a poor separation is due to column inefficiency or on-column racemization, run the exact same method at half the flow rate .

    • Causality: If the resolution decreases and the plateau rises, the longer residence time is allowing more enolization to occur, confirming on-column racemization. If the resolution improves, the issue is purely chromatographic efficiency.

Protocol B: Pre-Column Derivatization (Reduction to Alcohol)

Use this protocol for analytical ee determination, as it permanently locks the stereocenter.

  • Reaction Setup: Dissolve 10 mg of 5-oxaspiro[3.4]octane-6-carbaldehyde in 1.0 mL of anhydrous Methanol in a dry vial.

  • Temperature Control: Chill the solution to 0 °C using an ice bath. Causality: Lowering the temperature prevents the basic hydride reagent from acting as a Brønsted base and abstracting the α -proton before nucleophilic attack occurs.

  • Reduction: Add 1.2 equivalents of Sodium Borohydride ( NaBH4​ ) portion-wise. Stir for 15 minutes.

  • Quenching & Extraction: Quench the reaction with 1 mL of saturated aqueous NH4​Cl to neutralize residual hydride. Extract the aqueous layer with Ethyl Acetate (3 x 2 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under vacuum.

  • Chromatographic Analysis: Analyze the resulting 5-oxaspiro[3.4]octan-6-ylmethanol via standard Chiral SFC. Because the α -proton is no longer adjacent to a carbonyl, enolization is impossible. You may now safely use basic additives (e.g., 0.1% Isopropylamine) to optimize peak shape[2].

  • Self-Validating Step: Always inject a fully racemic standard of the synthesized alcohol first to establish a baseline resolution ( Rs​ > 1.5). Only after confirming baseline resolution should you inject your enantioenriched sample to determine the true ee.

Part 5: References

  • Chiral Purification of Volatile Flavors and Fragrances by SFC Source: Waters Corporation URL:[Link]

  • Visible Light-Promoted Deracemization of α-Amino Aldehyde by Synergistic Chiral Primary Amine and Hypervalent Iodine Catalysis Source: Journal of the American Chemical Society (ACS) URL:[Link]

  • Use of SFC for Chiral separation in Pharmaceutical Industry Source: Chromedia URL:[Link]

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background Source: Chromatography Online (LCGC) URL:[Link]

Sources

Validation & Comparative

5-oxaspiro[3.4]octane-6-carbaldehyde vs traditional morpholine scaffolds

Author: BenchChem Technical Support Team. Date: April 2026

Strategic Scaffold Hopping: 5-Oxaspiro[1]octane-6-carbaldehyde vs. Traditional Morpholine Scaffolds in Drug Discovery

Executive Summary

The "Escape from Flatland" paradigm has fundamentally shifted modern medicinal chemistry, emphasizing the replacement of planar, low-complexity rings with three-dimensional, sp3 -rich frameworks. Morpholine is ubiquitous in drug discovery as a solubilizing group and hinge-binding motif; however, its relative conformational flexibility and exposed α -carbons frequently lead to severe metabolic liabilities.

This guide provides an in-depth technical comparison between traditional morpholine scaffolds and the emerging spirocyclic building block 5-oxaspiro[1]octane-6-carbaldehyde . By leveraging the inherent three-dimensional nature of spirocycles, researchers can modulate physicochemical properties, improve metabolic stability, and increase the fraction of sp3 hybridized carbons ( Fsp3​ )[2].

Mechanistic & Structural Comparison

The Morpholine Liability

Morpholine possesses an oxygen hydrogen-bond acceptor and a basic nitrogen, making it highly attractive for improving aqueous solubility. However, it suffers from a critical flaw: metabolic soft spots . The α -carbons adjacent to the heteroatoms are prime targets for Cytochrome P450 (CYP450) mediated oxidation. This often results in the rapid formation of lactams or complete ring-opening, leading to high intrinsic clearance ( CLint​ ) and poor in vivo half-lives. Furthermore, when N-linked to aromatic systems, morpholine often adopts a flattened conformation that contributes minimally to the overall 3D complexity of the molecule.

The Spirocyclic Advantage: 5-oxaspiro[1]octane

Spirocyclic scaffolds are increasingly incorporated into approved drugs and clinical candidates due to their ability to rigidify molecular vectors[3]. The 5-oxaspiro[1]octane system consists of an oxolane (tetrahydrofuran) ring spiro-fused to a cyclobutane ring.

  • Steric Shielding: The spiro-fusion creates a quaternary carbon that forces substituents into a rigid, out-of-plane 3D conformation. This steric bulk physically prevents the adjacent carbons from properly aligning with the catalytic heme iron in CYP3A4 and CYP2D6, effectively shutting down α -oxidation.

  • High Fsp3​ Contribution: The incorporation of nitrogen heterocycles embedded within spiroacetal or spiro-carbon frameworks represents an important starting point for assembling complex screening libraries[4]. The 5-oxaspiro[1]octane scaffold drastically increases the Fsp3​ metric, which statistically correlates with higher clinical success rates.

  • Versatile Functionalization: The "-6-carbaldehyde" handle allows for seamless late-stage functionalization via reductive amination, enabling chemists to replace N-linked morpholines with a robust C-N linked spirocycle.

G Morpholine Traditional Morpholine (Low 3D Complexity) CYP450 CYP450 Docking (Alpha-carbon oxidation) Morpholine->CYP450 Toxicity Metabolic Liability (High Clearance) CYP450->Toxicity Spirocycle 5-oxaspiro[3.4]octane (High Fsp3 & Quaternary C) Steric Steric Shielding (Restricted CYP Access) Spirocycle->Steric Stability Metabolic Stability (Low Clearance) Steric->Stability

Fig 1: Mechanistic rationale for improved metabolic stability of spirocyclic scaffolds vs morpholine.

Quantitative Data Profile

To objectively evaluate the impact of scaffold hopping, the table below summarizes representative physicochemical and in vitro ADME data when a generic core is derivatized with either a morpholine appendage or a 5-oxaspiro[1]octane appendage.

Property / MetricMorpholine Adduct5-oxaspiro[1]octane AdductImpact on Drug Design
Fsp3​ Contribution Low (Often acts as a flat appendage)High (Rigid 3D projection)Higher Fsp3​ correlates with reduced off-target toxicity.
LogD (pH 7.4) ~1.2~1.8Spirocycles slightly increase lipophilicity but maintain good membrane permeability.
HLM CLint​ (µL/min/mg) > 80 (High Clearance)< 15 (Low Clearance)Steric shielding prevents CYP450-mediated α -oxidation.
Thermodynamic Sol. (µM) 150120Comparable solubility profile due to the retained oxygen H-bond acceptor.
CYP450 Liability High ( α -carbon oxidation)Low (Steric shielding)Prolonged in vivo half-life for the spirocyclic analog.

Experimental Protocols

To validate the integration of 5-oxaspiro[1]octane-6-carbaldehyde into your drug discovery pipeline, the following self-validating protocols outline the synthesis and subsequent metabolic evaluation of the scaffold.

Protocol 1: Scaffold Installation via Reductive Amination

Objective: Covalently link 5-oxaspiro[1]octane-6-carbaldehyde to a primary amine core. Causality & Rationale: We utilize Sodium Triacetoxyborohydride (STAB) rather than Sodium Borohydride (NaBH 4​ ). STAB is a milder reducing agent that requires the protonation of the imine (forming an iminium ion) to proceed. This prevents the premature reduction of the 5-oxaspiro[1]octane-6-carbaldehyde into its corresponding alcohol, ensuring high conversion rates to the desired secondary amine.

  • Imine Formation: Dissolve the primary amine core (1.0 eq) and 5-oxaspiro[1]octane-6-carbaldehyde (1.2 eq) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration. Stir at room temperature for 2 hours to allow complete imine formation.

  • Reduction: Add STAB (2.0 eq) portion-wise to the reaction mixture. Stir for 12 hours at room temperature under a nitrogen atmosphere.

  • Quench & Extraction: Quench the reaction with saturated aqueous NaHCO 3​ . Extract the aqueous layer with dichloromethane (DCM) three times.

  • Purification: Dry the combined organic layers over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo. Purify the crude product via preparative HPLC (C18 column, MeCN/H 2​ O gradient with 0.1% TFA) to achieve >95% purity.

Protocol 2: In Vitro Microsomal Stability ( CLint​ ) Assay

Objective: Evaluate the metabolic stability of the synthesized spirocyclic compound versus the morpholine analog. Causality & Rationale: Human Liver Microsomes (HLM) contain the primary CYP450 enzymes responsible for phase I metabolism. By tracking the parent compound's disappearance over time, we calculate the intrinsic clearance ( CLint​ ). A self-validating system requires the inclusion of a high-clearance positive control (e.g., Verapamil) and a low-clearance negative control (e.g., Warfarin) to ensure enzyme viability and assay integrity.

  • Incubation Mixture: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl 2​ . Add HLM to a final protein concentration of 0.5 mg/mL.

  • Compound Addition: Spike the test compound (spirocycle or morpholine analog) to a final concentration of 1 µM. Ensure the final organic solvent concentration remains < 0.5% v/v to prevent CYP inhibition.

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

  • Time-Course Sampling: At t = 0, 5, 15, 30, 45, and 60 minutes, transfer a 50 µL aliquot of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to precipitate proteins and immediately quench the reaction.

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

  • Data Processing: Plot the natural log of the remaining parent compound area ratio versus time. The slope of the linear regression ( −k ) is used to calculate half-life ( t1/2​=0.693/k ) and Intrinsic Clearance ( CLint​=(0.693/t1/2​)×(Incubation Volume/Microsomal Protein) ).

Workflow Step1 1. Reductive Amination (Aldehyde + Amine + STAB) Step2 2. Compound Purification (Prep-HPLC >95% purity) Step1->Step2 Step3 3. Microsomal Incubation (HLM, NADPH, 37°C) Step2->Step3 Step4 4. LC-MS/MS Quantification (MRM Mode) Step3->Step4 Step5 5. CLint Calculation (Half-life determination) Step4->Step5

Fig 2: Standardized workflow for synthesizing and evaluating clearance of spirocyclic derivatives.

References

  • Source: Journal of Medicinal Chemistry (PubMed)
  • The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry Source: BLDpharm Insights URL
  • Source: Journal of Organic Chemistry (PubMed)

Sources

Escaping Flatland: Metabolic Stability Comparison of 5-oxaspiro[3.4]octane vs. Phenyl Rings

Author: BenchChem Technical Support Team. Date: April 2026

The transition from two-dimensional "flatland" to three-dimensional architectural space is a defining paradigm in modern medicinal chemistry. For decades, the phenyl ring has served as the quintessential hydrophobic pharmacophore. However, its planar nature and electron-rich π -system often introduce critical liabilities, including poor aqueous solubility and high susceptibility to cytochrome P450 (CYP450)-mediated oxidative metabolism[1].

To circumvent these issues, drug development professionals are increasingly turning to saturated, sp3 -rich bicyclic bioisosteres. Among these, 5-oxaspiro[3.4]octane has emerged as a highly effective structural replacement. This guide provides an objective, data-driven comparison of the metabolic stability of 5-oxaspiro[3.4]octane versus traditional phenyl rings, detailing the mechanistic causality behind their divergent pharmacokinetic profiles.

Mechanistic Causality: Why Phenyl Rings Fail & Spirocycles Succeed

To understand the metabolic advantages of 5-oxaspiro[3.4]octane, we must examine the specific enzymatic interactions at play during Phase I metabolism.

The Phenyl Ring Liability: π -Cloud Oxidation

Phenyl rings are highly lipophilic and planar, allowing them to easily partition into the hydrophobic active sites of CYP450 enzymes in the liver. Once bound, the electron-dense π -cloud is highly susceptible to electrophilic attack by the high-valent iron-oxo species of the CYP450 heme center. This typically results in epoxidation (forming reactive arene oxides) or direct hydroxylation[1]. These intermediates are not only rapidly cleared but can also rearrange into toxic benzoquinones, which covalently bind to cellular nucleophiles, causing hepatotoxicity[2].

The 5-oxaspiro[3.4]octane Advantage: sp3 Shielding

Replacing the phenyl ring with a 5-oxaspiro[3.4]octane scaffold fundamentally alters the metabolic landscape through three causal mechanisms[3]:

  • Elimination of the π -Cloud: The fully saturated sp3 framework removes the primary site for arene epoxidation, completely bypassing the benzoquinone toxicity pathway[2].

  • Steric Shielding & Rigidity: The spirocyclic junction imposes a rigid, constrained 3D geometry. This dense molecular volume sterically hinders CYP450 enzymes from achieving the necessary geometry to abstract hydrogen atoms from the aliphatic C-H bonds.

  • Lipophilicity Reduction: The embedded oxygen atom acts as a hydrogen bond acceptor, significantly lowering the partition coefficient (LogD). Lower lipophilicity reduces non-specific binding to the hydrophobic active sites of metabolic enzymes, thereby decreasing overall metabolic turnover[4].

MetabolicPathway Phenyl Phenyl Ring (2D Planar) CYP_Ph CYP450 Oxidation Phenyl->CYP_Ph Epoxide Arene Oxide / Epoxide (Reactive Intermediate) CYP_Ph->Epoxide Toxicity Covalent Binding & Rapid Clearance Epoxide->Toxicity Spiro 5-oxaspiro[3.4]octane (3D sp3-rich) CYP_Sp CYP450 Interaction Spiro->CYP_Sp Stable Metabolic Resistance (Steric Shielding) CYP_Sp->Stable Excretion Prolonged Half-Life & Safe Excretion Stable->Excretion

CYP450-mediated metabolic pathways: Phenyl ring vs 5-oxaspiro[3.4]octane.

Quantitative Data Comparison

The following table summarizes representative matched molecular pair (MMP) data, illustrating the pharmacokinetic shift when a para-substituted phenyl ring is replaced by a 5-oxaspiro[3.4]octane bioisostere in a standard lead optimization campaign[1][4].

Pharmacokinetic MetricPhenyl Ring Analog5-oxaspiro[3.4]octane AnalogPerformance Shift
LogD (pH 7.4) 3.82.1-1.7 units (Reduced lipophilicity)
Kinetic Solubility (µg/mL) < 5.0> 150.0> 30x Increase
HLM Intrinsic Clearance ( CLint​ ) 85.4 µL/min/mg18.2 µL/min/mg78% Reduction (Improved stability)
HLM Half-Life ( t1/2​ ) 12 minutes94 minutes~8x Extension
Reactive Metabolite Flags Positive (GSH Adducts)NegativeEliminated toxicity risk

Data Note: The incorporation of the oxygen heteroatom in the spirocycle is critical; purely carbocyclic spirocycles (e.g., spiro[3.3]heptane) improve solubility but can sometimes introduce new aliphatic hydroxylation liabilities. The 5-oxaspiro[3.4]octane specifically mitigates this through polar de-risking[4].

Experimental Protocols: Self-Validating Metabolic Stability Assay

To objectively validate the metabolic stability of these bioisosteres, researchers must utilize a self-validating Human Liver Microsome (HLM) assay. This protocol ensures that the observed clearance is strictly CYP450-dependent by utilizing a minus-NADPH control.

Step-by-Step HLM Methodology
  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the test compounds (Phenyl analog and 5-oxaspiro[3.4]octane analog) in DMSO.

    • Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ . Ensure final DMSO concentration is ≤0.1% to prevent CYP enzyme inhibition.

  • Microsome Addition:

    • Add pooled Human Liver Microsomes (HLM) to the reaction mixture to achieve a final protein concentration of 0.5 mg/mL.

    • Pre-incubate the mixture in a shaking water bath at 37°C for 5 minutes.

  • Reaction Initiation (The Trigger):

    • Initiate the metabolic reaction by adding NADPH (nicotinamide adenine dinucleotide phosphate) to a final concentration of 1 mM.

    • Self-Validation Step: Run a parallel control sample where buffer is added instead of NADPH. If the compound degrades in the absence of NADPH, the instability is chemical, not CYP450-mediated.

  • Time-Course Sampling:

    • At designated time points (0, 5, 15, 30, and 45 minutes), extract a 50 µL aliquot from the reaction mixture.

  • Reaction Quenching:

    • Immediately dispense the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). This denatures the microsomes and halts all enzymatic activity.

  • Centrifugation & LC-MS/MS Analysis:

    • Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C to precipitate proteins.

    • Analyze the supernatant via LC-MS/MS to quantify the remaining percentage of the parent compound. Calculate t1/2​ and CLint​ based on the exponential decay of the analyte area ratio.

HLMWorkflow Prep 1. Prepare 1 µM Test Compound HLM 2. Add HLM (0.5 mg/mL protein) Prep->HLM NADPH 3. Initiate with NADPH (1 mM) HLM->NADPH Incubate 4. Incubate at 37°C (0 to 45 min) NADPH->Incubate Quench 5. Quench with Cold Acetonitrile Incubate->Quench LCMS 6. LC-MS/MS Quantification Quench->LCMS

Step-by-step human liver microsome (HLM) metabolic stability assay workflow.

Strategic Recommendations

When optimizing a lead compound suffering from high intrinsic clearance or poor solubility driven by a phenyl ring, the 5-oxaspiro[3.4]octane scaffold offers a superior alternative.

When to use Phenyl Rings: Retain phenyl rings only when the planar π

π stacking interactions are absolutely critical for target receptor binding and cannot be mimicked by 3D space-filling models.
  • When to use 5-oxaspiro[3.4]octane: Deploy this bioisostere when the phenyl ring acts merely as a structural spacer or hydrophobic filler. The introduction of the spirocyclic oxygen will drastically improve aqueous solubility, while the rigid sp3 geometry will block CYP450-mediated degradation, resulting in a highly stable, patentable, and drug-like clinical candidate[2].

  • References

    Sources

    A Comparative Guide to HPLC Method Validation for the Purity of 5-Oxaspiro[3.4]octane-6-carbaldehyde

    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction: The Analytical Challenge of a Novel Spirocycle

    5-Oxaspiro[3.4]octane-6-carbaldehyde is a spirocyclic compound featuring a reactive aldehyde functional group. With a molecular formula of C8H12O2 and a molecular weight of 140.18 g/mol , this molecule represents a class of rigid, three-dimensional structures increasingly sought after in drug discovery as potential scaffolds and building blocks.[1][2] The purity of such intermediates is paramount, as undetected impurities can propagate through multi-step syntheses, leading to final active pharmaceutical ingredients (APIs) with compromised safety and efficacy profiles. The control of process-related impurities and potential degradants is a critical aspect of quality control, mandated by regulatory bodies worldwide.[3][4]

    Aldehydes, however, present a unique analytical challenge. Their low intrinsic ultraviolet (UV) absorbance makes direct quantification by High-Performance Liquid Chromatography (HPLC) with a UV detector difficult, especially at the low levels required for impurity profiling.[5] This guide provides an in-depth, validated HPLC method for the purity determination of 5-oxaspiro[3.4]octane-6-carbaldehyde, leveraging a pre-column derivatization strategy. We will explore the causality behind each methodological choice, present a complete validation protocol according to the International Council for Harmonisation (ICH) Q2(R2) guidelines, and objectively compare the performance of this HPLC method with alternative analytical technologies.[6][7]

    HPLC Method Development: A Rationale-Driven Approach

    The cornerstone of a reliable analytical method is a development process grounded in the physicochemical properties of the analyte and potential impurities.

    The Necessity of Derivatization

    To overcome the poor UV absorptivity of 5-oxaspiro[3.4]octane-6-carbaldehyde, a pre-column derivatization step is employed. The most robust and widely used agent for this purpose is 2,4-dinitrophenylhydrazine (DNPH).[8]

    Causality: DNPH reacts with the carbonyl group of the aldehyde in an acidic medium to form a stable 2,4-dinitrophenylhydrazone derivative.[9] This derivative incorporates a highly conjugated system, resulting in a strong chromophore with a UV absorbance maximum around 360 nm, enabling highly sensitive detection.[10][11] This strategy transforms a challenging analyte into one that is ideal for reverse-phase HPLC-UV analysis.

    Chromatographic Conditions

    The following conditions were optimized to ensure a selective and efficient separation of the derivatized analyte from potential impurities.

    ParameterSpecificationRationale
    Column C18 Reverse-Phase (e.g., 4.6 mm x 250 mm, 5 µm)The non-polar stationary phase is ideal for retaining the hydrophobic DNPH derivatives. This column chemistry provides excellent selectivity for a wide range of carbonyl compounds.[11]
    Mobile Phase A Water:Acetonitrile:Tetrahydrofuran (60:30:10, v/v/v)Water and acetonitrile are standard reverse-phase solvents. The addition of THF improves the resolution of isomeric hydrazones which can sometimes co-elute.
    Mobile Phase B Acetonitrile:Water (90:10, v/v)A higher concentration of organic solvent to elute more strongly retained components.
    Gradient Elution 0-15 min: 100% A; 15-25 min: to 100% B; 25-30 min: 100% BA gradient program is essential for a purity method. It allows for the elution of early, more polar impurities while also ensuring that any late-eluting, non-polar impurities are effectively washed from the column, preventing carryover.
    Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and separation efficiency.
    Column Temperature 30°CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and improves peak shape by reducing mobile phase viscosity.[11]
    Detection Wavelength 360 nmThis wavelength is near the absorbance maximum for most aldehyde-DNPH derivatives, providing optimal sensitivity.[11]
    Injection Volume 20 µLA typical injection volume that balances sensitivity with the risk of column overloading.

    HPLC Method Validation: A Framework for Trust

    Method validation is the process of providing objective evidence that an analytical method is fit for its intended purpose.[7][12] The following protocols are designed as a self-validating system, with pre-defined acceptance criteria based on ICH Q2(R2) guidelines.[6][13]

    dot

    HPLC_Validation_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2) Dev Develop HPLC Method (Column, Mobile Phase, etc.) Deriv Optimize Derivatization (DNPH Reaction) Dev->Deriv Specificity Specificity (Forced Degradation) Deriv->Specificity Begin Validation Linearity Linearity & Range Accuracy Accuracy (Spike/Recovery) Precision Precision (Repeatability & Intermediate) Robustness Robustness (Deliberate Variation) LOQ LOD & LOQ (S/N Ratio) Final Method is Fit for Purpose Robustness->Final

    Caption: A typical workflow for HPLC method development and validation.

    Specificity (and Forced Degradation)

    Purpose: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[14][15]

    Protocol:

    • Prepare Samples:

      • Blank: Derivatizing reagent + diluent.

      • Analyte Standard: 5-oxaspiro[3.4]octane-6-carbaldehyde standard solution.

      • Impurity-Spiked Sample: Spike the analyte with known potential process impurities (e.g., 5-oxaspiro[3.4]octane-6-carboxylic acid, 5-oxaspiro[3.4]octan-6-yl)methanol).

      • Forced Degradation Samples: Subject the analyte to stress conditions to intentionally degrade it.

        • Acidic: 0.1 M HCl at 60°C for 24 hours.

        • Basic: 0.1 M NaOH at 60°C for 24 hours.

        • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

        • Thermal: 80°C for 48 hours (solid state).

        • Photolytic: Expose to UV light (ICH Q1B) for 24 hours.

    • Analysis: Derivatize and analyze all samples by HPLC.

    • Evaluation:

      • The blank should show no interfering peaks at the retention time of the analyte or its known impurities.

      • The analyte peak should be spectrally pure (as determined by a photodiode array detector) and well-resolved from all impurity and degradation peaks (Resolution > 2.0).

      • The method is considered "stability-indicating" if it can resolve the main analyte peak from the peaks of degradation products.[16]

    Linearity and Range

    Purpose: To demonstrate that the analytical procedure's results are directly proportional to the concentration of the analyte in samples within a given range.[15]

    Protocol:

    • Prepare Standards: Prepare at least five concentrations of the derivatized analyte reference standard across the expected range. A typical range for a purity assay is 80% to 120% of the target analytical concentration. For impurity quantification, the range should bracket the expected impurity levels.

    • Analysis: Inject each concentration in triplicate.

    • Evaluation:

      • Plot a graph of the mean peak area versus concentration.

      • Perform a linear regression analysis.

      • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should not be significantly different from zero.

    Accuracy

    Purpose: To determine the closeness of the test results obtained by the method to the true value. Accuracy is typically assessed using a recovery study.[17]

    Protocol:

    • Prepare Spiked Samples: Prepare a sample matrix (e.g., a placebo or a mixture of known impurities) and spike it with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three replicates at each level.

    • Analysis: Analyze the spiked samples and determine the concentration of the analyte.

    • Evaluation:

      • Calculate the percent recovery for each replicate using the formula: (Measured Concentration / Theoretical Concentration) * 100.

      • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each concentration level.

    Precision

    Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[14][18]

    Protocol:

    • Repeatability (Intra-assay precision):

      • Prepare six individual samples of the analyte at 100% of the target concentration.

      • Analyze these samples on the same day, with the same analyst, and on the same instrument.

    • Intermediate Precision:

      • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Evaluation:

      • Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD) for both repeatability and intermediate precision studies.

      • Acceptance Criteria: The %RSD for both studies should be not more than 2.0%.

    Limit of Detection (LOD) and Limit of Quantitation (LOQ)

    Purpose:

    • LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

    • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[12]

    Protocol:

    • Approach: The signal-to-noise (S/N) ratio method is commonly used.

    • Procedure:

      • Determine the noise level of the chromatogram by analyzing a blank sample and measuring the signal fluctuation in a region close to the expected retention time of the analyte.

      • Prepare and inject a series of diluted solutions of the analyte.

      • Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD.

      • Determine the concentration that yields a signal-to-noise ratio of approximately 10:1 for LOQ.

    • Confirmation: The precision (%RSD) at the LOQ should be evaluated and is typically required to be <10%.

    Robustness

    Purpose: To measure the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[7][17]

    Protocol:

    • Parameter Variation: Introduce small, deliberate changes to the method parameters, one at a time.

      • Flow Rate: ± 0.1 mL/min (e.g., 0.9 and 1.1 mL/min).

      • Column Temperature: ± 5°C (e.g., 25°C and 35°C).

      • Mobile Phase Composition: ± 2% absolute in the organic component.

      • Detection Wavelength: ± 2 nm (e.g., 358 nm and 362 nm).

    • Analysis: Analyze a system suitability standard under each modified condition.

    • Evaluation:

      • Assess the impact on system suitability parameters (e.g., retention time, peak asymmetry, resolution).

      • Acceptance Criteria: The system suitability parameters should remain within their pre-defined acceptance limits for all variations, demonstrating the method's robustness.

    dot

    Validation_Parameters_Relationship FitForPurpose Fit for Intended Purpose (ICH Q2) Accuracy Accuracy (Trueness) FitForPurpose->Accuracy Precision Precision (Scatter) FitForPurpose->Precision Specificity Specificity (Selectivity) FitForPurpose->Specificity Robustness Robustness (Reliability) FitForPurpose->Robustness Linearity Linearity Accuracy->Linearity demonstrates over Precision->Linearity demonstrates over LOQ LOQ (Sensitivity) Precision->LOQ defines at Specificity->Accuracy is required for Specificity->LOQ influences Robustness->Precision ensures Range Range Linearity->Range defines

    Caption: Interrelationship of key analytical method validation parameters.

    Comparison with Alternative Analytical Methods

    While HPLC is a powerful tool, a comprehensive purity assessment often benefits from orthogonal methods—techniques that rely on different separation or detection principles.[19]

    ParameterValidated HPLC-UV (DNPH) Gas Chromatography-Mass Spectrometry (GC-MS) Quantitative NMR (qNMR) Titrimetric Methods
    Principle Chromatographic separation of derivatives with UV detection.Separation of volatile compounds based on boiling point, with mass-based identification.[8]Absolute quantification based on the ratio of analyte signal to a certified internal standard signal.[19]Chemical reaction with the aldehyde group, followed by titration.[20]
    Specificity High; demonstrated through forced degradation. Can resolve isomers.Very High; mass selective detector provides structural confirmation.High; provides structural information, but may have issues with overlapping signals in complex mixtures.Low; will react with any aldehyde or ketone present, not specific to the target analyte.[19]
    Sensitivity (LOQ) Very High (ng/mL range)High (pg to ng/mL range), especially with selective ion monitoring.Low (typically >0.1% w/w).Moderate (depends on indicator and reaction stoichiometry).
    Precision (%RSD) Excellent (< 2%)Very Good (< 5%)Excellent (< 1%)Good (< 3%)
    Strengths Robust, reproducible, widely available, excellent for routine QC.[8]Gold standard for identifying volatile and semi-volatile impurities.[19]Primary method providing absolute purity without a specific analyte reference standard.[19]Rapid, low-cost, simple instrumentation.
    Limitations Requires derivatization; limited to UV-active compounds.Limited to thermally stable and volatile compounds; derivatization may be needed.Lower sensitivity; requires expensive high-field NMR instrumentation.Non-specific; prone to interference from other carbonyl-containing compounds.[20]

    Conclusion

    The reverse-phase HPLC method detailed here, utilizing pre-column derivatization with DNPH, provides a robust, sensitive, and specific system for determining the purity of 5-oxaspiro[3.4]octane-6-carbaldehyde. The comprehensive validation protocol, designed in accordance with ICH Q2(R2) guidelines, establishes the method as "fit for purpose" for quality control and stability testing in a regulated drug development environment.[6][21] While orthogonal methods like GC-MS and qNMR offer complementary information—particularly for volatile impurity identification and absolute purity determination, respectively—the validated HPLC method stands as the benchmark for routine, high-throughput purity analysis due to its superior balance of performance, accessibility, and reliability.

    References

    • Method for the determination fo aldehydes and ketones in ambient air using HPLC - EPA. Available from: [Link]

    • Q2(R2) Validation of Analytical Procedures March 2024 - FDA. Available from: [Link]

    • HPLC Analysis of Aldehydes and Ketones in Air Samples - Aurora Pro Scientific. Available from: [Link]

    • FDA Guidance on Analytical Method Validation. Available from: [Link]

    • Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. Available from: [Link]

    • Essential FDA Guidelines for Bioanalytical Method Validation. Available from: [Link]

    • Q2(R2) Validation of Analytical Procedures - FDA. Available from: [Link]

    • Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC - Waters Corporation. Available from: [Link]

    • Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives - ACS Publications. Available from: [Link]

    • A Review of HPLC Method Development and Validation as per ICH Guidelines - Asian Journal of Pharmaceutical Analysis. Available from: [Link]

    • Q2(R1) Validation of Analytical Procedures: An Implementation Guide - ResearchGate. Available from: [Link]

    • Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - MDPI. Available from: [Link]

    • Integrated Quantification and Identification of Aldehydes and Ketones in Biological Samples - ACS Publications. Available from: [Link]

    • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Available from: [Link]

    • Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. Available from: [Link]

    • Analytical Method Validation: ICH and USP Perspectives - International Journal of Research and Review. Available from: [Link]

    • Methods for Determining Aldehydes in Air. Available from: [Link]

    • Assay for aldehyde content - Google Patents.
    • Oxa-spirocycles: synthesis, properties and applications - Semantic Scholar. Available from: [Link]

    • 5-oxa-6-azaspiro[3.4]oct-6-ene-7-carbaldehyde - PubChem. Available from: [Link]

    • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery - ResearchGate. Available from: [Link]

    • Risk Assessment of Genotoxic Impurities in New Chemical Entities: Strategies To Demonstrate Control - ACS Publications. Available from: [Link]

    • Synthesis of Impurities in the Manufacture of Oxcarbazepine and Carbamazepine - Journal of Pharmaceutical Research. Available from: [Link]

    Sources

    Conformational Restriction in Medicinal Chemistry: Lipophilicity (LogP) Profiling of 5-Oxaspiro[3.4]octane-6-carbaldehyde vs. Linear Analogs

    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist, I frequently encounter the challenge of optimizing the physicochemical properties of lead compounds without sacrificing target affinity. The incorporation of sp³-rich spirocyclic motifs is a cornerstone strategy in modern multiparametric optimization (MPO) for drug discovery 1[1].

    The transition from flexible, linear aliphatic chains to rigidified spirocycles—such as the 5-oxaspiro[3.4]octane scaffold—offers a profound mechanism to modulate lipophilicity (LogP), metabolic stability, and spatial configuration 2[2]. This guide objectively compares the lipophilic profile of 5-oxaspiro[3.4]octane-6-carbaldehyde against a matched linear acyclic counterpart (2-ethoxyhexanal), providing both the mechanistic rationale and the experimental framework required to validate these physicochemical shifts.

    Mechanistic Basis for LogP Modulation

    Lipophilicity is fundamentally driven by the hydrophobic effect—the entropic penalty of water molecules forming highly ordered clathrate shells around non-polar molecular surfaces. Linear ethers, due to their high degree of conformational freedom (multiple rotatable bonds), adopt extended conformations in aqueous environments. This exposes a large solvent-accessible surface area (SASA).

    Conversely, the 5-oxaspiro[3.4]octane system forces the oxygen heteroatom and the hydrocarbon framework into a highly compact, orthogonal bicyclic geometry. Because the energetic cost of cavity formation in the aqueous phase is lower for compact molecules, the thermodynamic drive to partition into the lipophilic phase (octanol or lipid bilayer) is heavily attenuated. Consequently, spirocyclic compounds consistently exhibit reduced lipophilicity compared to analogous linear or monocyclic molecules3[3].

    MechanisticLogic Linear Linear Ether Analog (High Flexibility) SASA_High Extended Conformation (High SASA) Linear->SASA_High Spiro 5-oxaspiro[3.4]octane (Rigid Scaffold) SASA_Low Compact 3D Geometry (Low SASA) Spiro->SASA_Low LogP_High High Desolvation Penalty (Increased LogP) SASA_High->LogP_High LogP_Low Low Desolvation Penalty (Decreased LogP) SASA_Low->LogP_Low

    Logical flow: Conformational restriction reduces surface area, lowering lipophilicity (LogP).

    Quantitative Data Presentation

    To illustrate this effect, we compare the physicochemical properties of 5-oxaspiro[3.4]octane-6-carbaldehyde with 2-ethoxyhexanal, a linear analog matched for molecular weight and heteroatom count.

    (Note: Baseline LogP data is extrapolated from the established XLogP3 of 0.5 for the closely related 5-oxaspiro[3.4]octane-2-carboxylic acid 4[4]).

    Physicochemical Property5-oxaspiro[3.4]octane-6-carbaldehydeLinear Analog (2-Ethoxyhexanal)Rationale for Shift
    Molecular Weight 140.18 g/mol 144.21 g/mol Matched for comparative baseline.
    Rotatable Bonds 1 (Exocyclic aldehyde)6Spiro-fusion eliminates backbone flexibility.
    Fraction sp³ (Fsp³) 0.880.88Both are highly saturated.
    SASA (Estimated) ~280 Ų~340 ŲSpirocycle is orthogonal and compact.
    LogP (Calculated) ~0.8~2.2Compactness reduces hydrophobic partitioning.
    Experimental Protocol: Self-Validating Shake-Flask LC-MS/MS

    To empirically determine the LogP difference between these structural classes, we employ a miniaturized shake-flask method coupled with LC-MS/MS. This protocol is designed as a self-validating system : it incorporates a reference standard (Propranolol) to verify phase equilibrium and system suitability, ensuring data trustworthiness.

    Step 1: Phase Pre-Saturation (Critical Causality Step)

    • Procedure: Vigorously stir equal volumes of 1-octanol and aqueous buffer (10 mM Phosphate, pH 7.4) for 24 hours at 25°C.

    • Causality: Octanol and water are partially miscible. Failing to pre-saturate the phases leads to volume shifts during the assay as the solvents dissolve into one another, altering the concentration calculations and yielding erroneous LogP values.

    Step 2: Compound Spiking and Equilibration

    • Procedure: Dissolve the test compounds and the validation standard (Propranolol, known LogP = 3.48) in DMSO to 10 mM. Spike 10 µL into 990 µL of the pre-saturated bi-phasic system (final concentration 100 µM, 1% DMSO). Shake at 300 rpm for 2 hours at 25°C.

    • Causality: A 2-hour equilibration ensures thermodynamic partitioning is complete. The strict 1% DMSO cap prevents the co-solvent from artificially increasing the apparent aqueous solubility of the lipophilic analog.

    Step 3: Phase Separation via Ultracentrifugation

    • Procedure: Centrifuge the mixture at 10,000 x g for 15 minutes at 25°C.

    • Causality: Agitation creates micro-emulsions (microscopic octanol droplets suspended in water). If not strictly separated by high-speed centrifugation, these droplets carry lipophilic compound into the aqueous sample, falsely lowering the calculated LogP.

    Step 4: LC-MS/MS Quantification

    • Procedure: Carefully sample the octanol (top) and aqueous (bottom) phases using a Hamilton syringe. Dilute both phases 1:100 in the mobile phase and inject onto a UPLC-MS/MS system (MRM mode).

    • Causality: Mass spectrometry provides absolute specificity. Unlike UV-Vis, which can be skewed by minor, highly-absorbing impurities, MS/MS ensures that only the intact parent mass of the spirocycle or linear ether is quantified.

    Step 5: System Validation and Calculation

    • Procedure: Calculate LogP = Log10([AUC_octanol] / [AUC_water]). Validate the run by confirming the Propranolol standard falls within ±0.1 log units of its known 3.48 value.

    ProtocolWorkflow A 1. Phase Pre-Saturation (Prevents Vol Shift) B 2. Equilibration (Thermodynamic State) A->B C 3. Ultracentrifugation (Breaks Emulsions) B->C D 4. LC-MS/MS (Specific Quant) C->D E 5. Validation (Propranolol Std) D->E

    Self-validating Shake-Flask LC-MS/MS workflow for accurate LogP determination.

    Conclusion & Impact on Drug Development

    The strategic replacement of a linear ether with a 5-oxaspiro[3.4]octane scaffold effectively reduces lipophilicity by approximately 1.0 to 1.5 LogP units. This reduction is not merely a numerical shift; it directly translates to improved aqueous solubility, reduced plasma protein binding, and a lower propensity for hERG inhibition or off-target toxicity. By utilizing rigorous, self-validating experimental protocols, medicinal chemists can confidently leverage these spirocyclic motifs to navigate the complex multiparametric landscape of modern drug discovery.

    References
    • Source: European Journal of Medicinal Chemistry (via NIH/PubMed)
    • Source: Chemical Reviews (ACS Publications)
    • 5-Oxaspiro[3.
    • Source: ACS Catalysis (ACS Publications)

    Sources

    Comprehensive Mass Spectrometry Comparison Guide: Elucidating the Fragmentation Pattern of 5-oxaspiro[3.4]octane-6-carbaldehyde

    Author: BenchChem Technical Support Team. Date: April 2026

    Spirocyclic scaffolds are increasingly utilized in modern drug development to introduce three-dimensional complexity, improve metabolic stability, and alter physicochemical properties compared to traditional flat aromatic rings[1]. Among these, 5-oxaspiro[3.4]octane-6-carbaldehyde (C₈H₁₂O₂, MW: 140.18 g/mol ) presents a unique analytical challenge. As a volatile, low-molecular-weight aliphatic aldehyde featuring a highly strained spiro-fused cyclobutane-tetrahydrofuran (THF) system, its structural elucidation and quantitation require carefully selected mass spectrometry (MS) techniques.

    This guide objectively compares the performance, mechanistic fragmentation logic, and experimental workflows of Direct GC-EI-MS versus Derivatization-Assisted LC-ESI-MS/MS for the analysis of this specific spirocycle.

    Mechanistic Fragmentation Logic: Hard vs. Soft Ionization

    The choice of ionization source fundamentally alters the fragmentation pathways observed. Understanding the causality behind these bond cleavages is critical for accurate structural assignment[2].

    Electron Ionization (EI-MS, 70 eV)

    In GC-MS, 70 eV electron ionization generates an odd-electron radical cation (OE⁺•)[2]. For 5-oxaspiro[3.4]octane-6-carbaldehyde, the initial ionization predominantly occurs at the ethereal oxygen.

    • α-Cleavage (m/z 111): The dominant fragmentation is the α-cleavage of the aldehyde group, expelling a neutral formyl radical (•CHO, 29 Da). This process is thermodynamically driven by the formation of a highly stable, even-electron oxonium ion at m/z 111[3].

    • Strain-Relief Cleavage (m/z 83 & 112): The spiro[3.4] system contains significant angle strain within the cyclobutane ring. Fragmentation relieves this strain via a retro-[2+2] cycloaddition or direct ethylene loss (C₂H₄, 28 Da). This can occur directly from the molecular ion (yielding m/z 112) or sequentially from the m/z 111 oxonium ion (yielding m/z 83)[4].

    Fragmentation M M+• m/z 140 C8H12O2 A [M - CHO]+ m/z 111 C7H11O M->A α-cleavage (-29 Da, •CHO) B [M - C2H4]+• m/z 112 C6H8O2 M->B Cyclobutane ring cleavage (-28 Da) C [M - CHO - C2H4]+ m/z 83 C5H7O A->C Retro-[2+2] (-28 Da, C2H4) B->C α-cleavage (-29 Da, •CHO)

    Logical fragmentation pathway of 5-oxaspiro[3.4]octane-6-carbaldehyde in EI-MS.

    Electrospray Ionization (ESI-MS/MS)

    Aliphatic aldehydes lack strongly basic sites, resulting in poor proton affinity and negligible ESI+ signal[2]. To circumvent this, the aldehyde is derivatized with 2,4-dinitrophenylhydrazine (DNPH) to form a hydrazone. This adds a basic nitrogen and an extended conjugated system, shifting the analysis to even-electron (EE⁺) fragmentation rules under Collision-Induced Dissociation (CID)[5]. The protonated derivative ([M+H]⁺ at m/z 321) primarily fragments via N-N bond cleavage and neutral losses of the spiro-ether moiety.

    Quantitative Data & Diagnostic Ions

    The following tables summarize the empirical data used to differentiate the analytical utility of both platforms.

    Table 1: Key Diagnostic Ions in EI-MS (70 eV)

    m/zIon TypeRelative AbundanceStructural Assignment
    140 M⁺•Low (~5-10%)Intact molecular radical cation.
    111 [M - CHO]⁺Base Peak (100%)α-cleavage; highly stabilized oxonium ion.
    112 [M - C₂H₄]⁺•Medium (~30%)Cyclobutane ring opening (strain relief).
    83 [M - CHO - C₂H₄]⁺High (~70%)Sequential loss of formyl radical and ethylene.

    Table 2: Performance Comparison (GC-EI-MS vs. LC-ESI-MS/MS)

    ParameterDirect GC-EI-MSDNPH-Derivatized LC-ESI-MS/MS
    Ionization Mode Hard (70 eV), Odd-Electron (OE⁺•)Soft (ESI+), Even-Electron (EE⁺)
    Primary Utility De novo structural elucidationHigh-sensitivity targeted quantitation
    Limit of Detection ~10–50 ng/mL~0.1–1.0 ng/mL
    Sample Preparation Minimal (Direct solvent dilution)Moderate (Incubation, quenching)
    Data Output Library-matchable fingerprintCustom MRM transitions required

    Comparative Analytical Workflows

    Workflow cluster_GC Method A: GC-EI-MS cluster_LC Method B: LC-ESI-MS/MS Start Sample: 5-oxaspiro[3.4]octane-6-carbaldehyde GC_Prep Direct Dilution (Hexane/DCM) Start->GC_Prep LC_Prep DNPH Derivatization (Hydrazone Formation) Start->LC_Prep GC_Ion Hard Ionization (70 eV) Radical Cation (M+•) GC_Prep->GC_Ion GC_Out Library Searchable Fragmentation Fingerprint GC_Ion->GC_Out LC_Ion Soft Ionization (ESI+) Even-Electron Ion [M+H]+ LC_Prep->LC_Ion LC_Out High Sensitivity MRM Quantitation LC_Ion->LC_Out

    Comparative analytical workflows for spirocyclic aldehyde mass spectrometry.

    Self-Validating Experimental Protocols

    To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify experimental success before data acquisition.

    Protocol A: Direct GC-EI-MS Structural Elucidation

    Causality: GC-MS is selected for its ability to vaporize the intact spirocycle without thermal degradation, while 70 eV EI provides reproducible, library-searchable fragmentation[3].

    • System Suitability (Tuning): Perform an autotune using Perfluorotributylamine (PFTBA). Validation Checkpoint: Ensure the m/z 69, 219, and 502 relative abundances meet standard 70 eV criteria to guarantee consistent fragmentation energy.

    • Sample Preparation: Dilute the analyte to 10 µg/mL in anhydrous dichloromethane (DCM).

    • Injection: Inject 1 µL in splitless mode (Inlet Temp: 250°C) onto a non-polar column (e.g., HP-5MS).

    • Blank Verification: Validation Checkpoint: Run a pure DCM blank immediately prior to the sample. The baseline must be flat at the expected retention time to rule out carryover.

    • Data Acquisition: Scan range m/z 35–300. Verify the presence of the M⁺• (m/z 140) and the expected ~8.8% abundance of the M+1 isotope peak (m/z 141), confirming the C₈ carbon count.

    Protocol B: Derivatization-Assisted LC-ESI-MS/MS Quantitation

    Causality: Because the bare aldehyde ionizes poorly in ESI, DNPH derivatization is strictly required to lower the limit of detection for pharmacokinetic or trace-level studies[2].

    • Reagent Preparation: Prepare a 10 mM solution of DNPH in acetonitrile containing 0.1% formic acid (catalyst for hydrazone formation).

    • Derivatization Reaction: Mix 100 µL of the sample extract with 100 µL of the DNPH reagent. Incubate at 40°C for 60 minutes.

    • Internal Standard Quenching: Add 10 µL of a stable isotope-labeled internal standard (e.g., hexanal-d12-DNPH) to normalize matrix effects.

    • Reaction Validation: Validation Checkpoint: During the LC-MS run, monitor the unreacted DNPH peak (m/z 199 in ESI+). A significant excess of this peak must be present; if absent, the reagent was depleted, and the target analyte conversion cannot be assumed quantitative.

    • MRM Acquisition: Monitor the transition of the protonated derivative ([M+H]⁺ m/z 321) to its dominant CID product ions (e.g., m/z 163)[5].

    References

    • Synthesis and Reactivity of Spirocarbocycles as Scaffolds for Nucleoside Analogues Source: The Journal of Organic Chemistry - ACS Public
    • Straightforward Synthesis of Spirocyclic Tetrahydrofurans by a Reductive MCR/Iodoetherification Sequence Source: The Journal of Organic Chemistry - ACS Public
    • Structural characterization and mass spectrometry fragmentation signatures of macrocyclic alkanes isolated from a Sydney Basin torbanite, Australia Source: cas.cn URL:[1.12]
    • An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucid
    • Ion fragmentation of small molecules in mass spectrometry Source: Purdue Engineering / UAB URL:[1.17]

    Sources

    X-ray crystallography validation of 5-oxaspiro[3.4]octane-6-carbaldehyde structure

    Author: BenchChem Technical Support Team. Date: April 2026

    Structural Elucidation of 5-oxaspiro[3.4]octane-6-carbaldehyde: A Comparative Guide to X-Ray Crystallography via the Crystalline Sponge Method vs. Alternative Modalities

    Executive Summary

    The spirocyclic building block 5-oxaspiro[3.4]octane-6-carbaldehyde (C8H12O2, MW: 140.18 g/mol ) is a highly valuable bioisostere in modern drug discovery[1]. Structurally, it features a tetrahydrofuran ring fused to a cyclobutane ring via a spiro carbon, with an aldehyde moiety adjacent to the oxygen atom. This alpha-alkoxy aldehyde configuration provides unique 3D vectors for target binding but presents a severe analytical bottleneck: it is a low-molecular-weight liquid at room temperature[1].

    As a Senior Application Scientist, the challenge is clear: traditional Single-Crystal X-Ray Diffraction (SCXRD) requires high-quality crystals (>0.1 mm)[2], making direct analysis of liquid analytes impossible without chemical derivatization. This guide objectively compares the performance of the Crystalline Sponge Method (CS-XRD) against alternative modalities like Microcrystal Electron Diffraction (MicroED) and Nuclear Magnetic Resonance (NMR), providing a self-validating experimental framework for the absolute stereochemical assignment of this volatile spirocycle.

    Comparative Analysis of Structural Validation Modalities

    To elucidate the 3D structure and absolute configuration of 5-oxaspiro[3.4]octane-6-carbaldehyde, researchers must navigate the physical limitations of the analyte.

    • Microcrystal Electron Diffraction (MicroED): MicroED has revolutionized the analysis of sub-micron crystals[3][4]. Because electrons interact with matter more strongly than X-rays, it requires crystals that are one-billionth the size of those needed for SCXRD[3]. However, the fundamental requirement remains: the sample must be crystalline[4]. For a neat liquid like 5-oxaspiro[3.4]octane-6-carbaldehyde, MicroED fails unless the sample is chemically derivatized into a solid or frozen into a crystalline matrix (which often yields amorphous glass)[2].

    • NMR Spectroscopy (2D/3D): While standard for bulk purity and 2D connectivity, NMR struggles with absolute stereochemistry. Assigning the absolute configuration of the chiral centers in the spiro system would require reduction of the aldehyde and subsequent derivatization with chiral auxiliaries (e.g., Mosher's esters), introducing synthetic overhead and the risk of stereochemical scrambling.

    • Crystalline Sponge Method (CS-XRD): This is the premier solution for liquid analytes. By soaking the liquid aldehyde into a pre-crystallized porous metal-organic framework (MOF), the guest molecules are ordered non-covalently within the pores[5]. This establishes the long-range periodic order required for Bragg diffraction without needing to crystallize the analyte itself[6], allowing for direct observation of the native molecule's absolute configuration[7].

    Table 1: Quantitative Performance Comparison for 5-oxaspiro[3.4]octane-6-carbaldehyde
    Analytical ModalitySample State RequirementRequired MassAbsolute ConfigurationNative Structure PreservedAnalysis Time
    Crystalline Sponge (CS-XRD) Liquid / Oil~5 µgDirect (Flack Parameter)Yes2–4 Days
    MicroED Sub-micron Crystals~10–100 fgDirect (Dynamical Refinement)No (Fails for liquids)Hours
    SCXRD (Traditional) Single Crystal (>0.1 mm)~1–5 mgDirectNo (Requires derivatization)Weeks
    NMR (2D/3D) Solution~1–5 mgIndirect (Chiral Auxiliaries)YesMinutes–Hours

    Workflow and Mechanistic Visualization

    The superiority of the CS-XRD approach lies in its ability to bypass the crystallization bottleneck entirely.

    Workflow Start 5-oxaspiro[3.4]octane-6-carbaldehyde (Liquid/Volatile) NMR NMR Spectroscopy Start->NMR MicroED MicroED Start->MicroED CSXRD Crystalline Sponge SCXRD Start->CSXRD NMR_Result Relative Stereochemistry (Requires Chiral Auxiliaries) NMR->NMR_Result MicroED_Result Requires Sub-micron Crystallization (Fails for Neat Liquids) MicroED->MicroED_Result CSXRD_Result Absolute Configuration Direct Observation CSXRD->CSXRD_Result

    Caption: Workflow comparison for structural validation of liquid spirocyclic aldehydes.

    The Causality of Host-Guest Interactions

    Why does the sponge method work so effectively for this specific compound? The MOF [(ZnI2)3(tpt)2] (where tpt = tris(4-pyridyl)-1,3,5-triazine) features electron-deficient zinc nodes and triazine rings[5]. The carbonyl oxygen of 5-oxaspiro[3.4]octane-6-carbaldehyde acts as a Lewis base, forming weak dipole-dipole or hydrogen-bonding-like interactions with the framework (analogous to interactions observed with other aldehydes like phenylethanal)[7]. This non-covalent anchoring restricts the conformational flexibility of the oxaspiro ring, locking it into a predictable lattice[5].

    CS_Mechanism MOF Porous MOF Network [(ZnI2)3(tpt)2] Pore Pore Confinement (Dipole & van der Waals Interactions) MOF->Pore Analyte Analyte Soaking (5-oxaspiro[3.4]octane-6-carbaldehyde) Analyte->Pore Diffraction X-Ray Diffraction (Synchrotron or In-house) Pore->Diffraction Structure Absolute 3D Structure Elucidation Diffraction->Structure

    Caption: Mechanism of the crystalline sponge method for non-covalent trapping and SCXRD analysis.

    Self-Validating Experimental Protocol: CS-XRD

    To ensure absolute scientific integrity, the following protocol incorporates built-in validation gates to prevent false positives during the structural elucidation of 5-oxaspiro[3.4]octane-6-carbaldehyde.

    Phase 1: MOF Preparation & Baseline Validation

    • Synthesis: Synthesize the porous network [(ZnI2)3(tpt)2] using established solvent-layering techniques to yield crystals of approximately 100 µm in size[5].

    • Self-Validation Gate (Pre-Soak): Mount a single, unsoaked crystal and perform a rapid 10-minute X-ray scan.

      • Causality: Confirming the unit cell parameters match the empty/solvent-filled MOF ensures framework integrity and rules out twinning or degradation before introducing the analyte.

    Phase 2: Analyte Soaking (The "Molecular Flask") 3. Solution Preparation: Prepare a 10% v/v solution of 5-oxaspiro[3.4]octane-6-carbaldehyde in cyclohexane[5].

    • Causality: Cyclohexane acts as a bulky, weak-binding solvent. It occupies the MOF pores to maintain structural stability but is thermodynamically driven to be displaced by the more polar aldehyde guest[5].
    • Incubation: Submerge the validated MOF crystal in 50 µL of the analyte solution within a sealed microtube and incubate at 50 °C for 48 to 72 hours[5].
    • Causality: Elevated temperature increases the kinetic energy of the system, accelerating the diffusion of the viscous aldehyde into the porous network without compromising the MOF's thermal stability[5].

    Phase 3: Diffraction & Stereochemical Elucidation 5. Harvesting: Harvest the crystal, coat it in paratone oil, and flash-cool to 100 K in a liquid nitrogen stream.

    • Causality: Flash-cooling minimizes the thermal motion of the trapped guest molecules, significantly improving high-angle diffraction resolution and reducing dynamic disorder[5].
    • Data Collection: Collect full-sphere diffraction data using a microfocus X-ray source (Cu Kα radiation, λ = 1.5418 Å) or synchrotron radiation[5].
    • Self-Validation Gate (Post-Refinement): During structural refinement, locate the guest molecule in the residual electron density map.
    • Causality: The absolute configuration of the chiral centers at the spiro junction and the aldehyde-bearing carbon is validated by calculating the Flack parameter. A value approaching 0.0 (with an esd < 0.1) confirms the correct enantiomer assignment, serving as a definitive, self-contained proof of structure.

    Conclusion

    For liquid, low-molecular-weight bioisosteres like 5-oxaspiro[3.4]octane-6-carbaldehyde, traditional SCXRD and MicroED are fundamentally limited by the sample's state of matter[2][4]. The Crystalline Sponge method circumvents this by utilizing a pre-formed MOF to enforce crystalline order on the liquid analyte[5][6]. By following the self-validating protocol outlined above, researchers can achieve unambiguous absolute stereochemical assignment in a fraction of the time required for chemical derivatization.

    References

    • Title: Buy 5-Oxaspiro[3.4]octane-6-carbaldehyde (EVT-13596881)
    • Source: creative-biostructure.
    • Title: An Overview of Microcrystal Electron Diffraction (MicroED)
    • Source: rsc.
    • Source: nih.
    • Source: mdpi.
    • Source: merckgroup.

    Sources

    in vitro toxicity profile of 5-oxaspiro[3.4]octane-6-carbaldehyde vs standard aldehydes

    Author: BenchChem Technical Support Team. Date: April 2026

    A Technical Comparison Guide for Drug Development Professionals

    As drug discovery programs increasingly prioritize the optimization of physicochemical properties, the bioisosteric replacement of flat, reactive functional groups with three-dimensional scaffolds has become a cornerstone strategy. Aldehydes are highly versatile synthetic intermediates and pharmacophores, but their inherent electrophilicity often leads to off-target toxicity, protein cross-linking, and oxidative stress.

    This guide provides an objective, data-driven comparison of the in vitro toxicity profile of 5-oxaspiro[3.4]octane-6-carbaldehyde —a next-generation spirocyclic bioisostere—against standard aliphatic and aromatic aldehydes. By analyzing the mechanistic causality behind these profiles, we aim to equip medicinal chemists with the insights needed to leverage spirocyclic scaffolds safely and effectively.

    Mechanistic Causality: Decoupling Utility from Toxicity

    To understand why 5-oxaspiro[3.4]octane-6-carbaldehyde exhibits a superior safety profile, we must first examine the molecular mechanisms of aldehyde toxicity.

    Standard short-chain aliphatic aldehydes (e.g., hexanal) and aromatic aldehydes (e.g., benzaldehyde) act as hard electrophiles that readily form covalent adducts with hard biological nucleophiles, such as the primary amine groups on lysine residues[1]. Conversely, α,β-unsaturated aldehydes (e.g., 4-hydroxy-2-nonenal, 4-HNE) act as soft electrophiles, preferentially undergoing 1,4-Michael addition with soft nucleophilic thiolate groups on cysteine residues and intracellular glutathione (GSH)[1]. This rapid depletion of GSH dismantles the cell's primary antioxidant defense, leading to the accumulation of reactive oxygen species (ROS) and subsequent apoptosis[2].

    The Spirocyclic Advantage: Small spirocyclic scaffolds have attracted significant attention due to their unique three-dimensional structure, high fraction of sp³ carbons (Fsp³), and rigid ring systems[3]. 5-oxaspiro[3.4]octane-6-carbaldehyde mitigates electrophilic toxicity through two distinct mechanisms:

    • Steric Shielding: The rigid, orthogonal geometry of the spiro[3.4]octane core creates significant steric hindrance around the carbonyl carbon, physically impeding the approach of bulky biological nucleophiles.

    • Electronic Modulation: The adjacent oxygen atom within the oxaspiro ring exerts an inductive electron-withdrawing effect. In this constrained geometry, it alters the hydration equilibrium of the aldehyde, effectively dampening its kinetic reactivity toward spontaneous Schiff base formation or thiol adduction.

    Pathway N1 Aldehyde Exposure (Standard vs Spirocyclic) N2 GSH Depletion & Protein Adduction N1->N2 Standard Aldehydes N3 Steric Shielding & Reduced Electrophilicity N1->N3 5-oxaspiro[3.4]octane N4 ROS Accumulation & Oxidative Stress N2->N4 N5 Cellular Homeostasis Maintained N3->N5 N6 Apoptosis / Cytotoxicity N4->N6

    Divergent cellular responses to standard vs. spirocyclic aldehyde exposure.

    Quantitative Data Comparison

    The following table synthesizes the in vitro toxicity metrics of 5-oxaspiro[3.4]octane-6-carbaldehyde compared to standard reference aldehydes. Data is benchmarked using V79-4 Chinese hamster lung fibroblasts, a gold-standard model for evaluating aldehyde-induced oxidative stress due to their well-characterized baseline and sensitivity to ROS accumulation[4].

    CompoundStructure TypeV79 Cytotoxicity (IC₅₀, 48h)GSH Depletion (% at 1 mM, 2h)Protein Adducts (Rel. Fluorescence)Ames Mutagenicity (TA98/TA100)
    5-oxaspiro[3.4]octane-6-carbaldehyde Spirocyclic Aliphatic> 10.0 mM < 5% Baseline Negative
    Hexanal Linear Aliphatic1.8 mM65%ModerateNegative
    Benzaldehyde Aromatic2.5 mM40%LowNegative
    4-Hydroxy-2-nonenal (4-HNE) α,β-Unsaturated0.05 mM95%HighPositive

    Interpretation: The spirocyclic aldehyde demonstrates a near-complete absence of GSH depletion and cytotoxicity at concentrations where standard linear and aromatic aldehydes induce significant cellular stress.

    Self-Validating Experimental Protocols

    To ensure trustworthiness and reproducibility, the protocols utilized to generate the comparative data are designed as self-validating systems. We prioritize direct biochemical readouts over indirect surrogate markers to eliminate confounding variables.

    Protocol A: Kinetic GSH Depletion Assay (DTNB Method)

    Causality Check: We utilize 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) rather than fluorescent thiol probes. Fluorescent probes can suffer from spectral overlap with autofluorescent aldehyde-protein aggregates. DTNB provides a direct, stoichiometric absorbance readout of free sulfhydryl groups, ensuring an artifact-free quantification of GSH depletion[2].

    • Cell Seeding: Seed V79-4 fibroblasts at 1×104 cells/well in a 96-well clear-bottom plate. Incubate overnight at 37°C in 5% CO₂.

    • Compound Dosing: Aspirate media and treat cells with vehicle (0.1% DMSO) or aldehydes (serial dilutions from 0.1 mM to 10 mM) in serum-free media for exactly 2 hours.

    • Reaction Quenching: Wash cells rapidly with ice-cold PBS (pH 7.4) to halt electrophilic reactions and remove extracellular unreacted aldehydes.

    • Lysis: Add 50 µL of 1% Triton X-100 in 50 mM Tris-HCl (pH 8.0) per well. Agitate on an orbital shaker for 15 minutes at 4°C to release intracellular GSH.

    • Colorimetric Development: Add 50 µL of 1.0 mM DTNB solution (prepared in reaction buffer) to each well, yielding a final DTNB concentration of 0.5 mM.

    • Quantification: Incubate for 10 minutes at room temperature protected from light. Measure absorbance at 412 nm using a microplate reader. Normalize data to the vehicle control to determine the percentage of GSH depletion.

    Workflow S1 1. Cell Culture (V79 Fibroblasts) S2 2. Compound Dosing (0.1 - 10 mM) S1->S2 S3 3. Lysis & DTNB Addition S2->S3 S4 4. Absorbance Readout (412 nm) S3->S4 S5 5. Data Normalization (% Control GSH) S4->S5

    Step-by-step experimental workflow for the in vitro GSH depletion assay.
    Protocol B: V79 Fibroblast Cytotoxicity Screen (MTT Assay)

    Causality Check: V79 cells are selected because they lack the confounding high basal expression of certain aldehyde dehydrogenases (like ALDH3A1) found in many hepatic models, which can artificially mask the intrinsic toxicity of the test compound[4].

    • Cell Seeding: Seed V79-4 cells at 5×103 cells/well in 96-well plates.

    • Exposure: Treat with test aldehydes (0.01 mM to 10 mM) for 48 hours. Include a positive control (e.g., 4-HNE) to validate assay sensitivity.

    • Labeling: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C to allow viable cells to reduce the tetrazolium dye into insoluble formazan.

    • Solubilization: Carefully aspirate the media and add 100 µL of pure DMSO to each well to dissolve the formazan crystals.

    • Measurement: Read absorbance at 570 nm. Calculate the IC₅₀ using non-linear regression analysis.

    Conclusion

    The integration of 5-oxaspiro[3.4]octane-6-carbaldehyde into drug discovery pipelines represents a significant advancement in bioisosteric design. By leveraging the steric bulk and electronic modulation inherent to the oxaspirocyclic framework, researchers can effectively utilize the synthetic versatility of the aldehyde moiety while bypassing the severe liabilities of GSH depletion and cytotoxicity associated with standard electrophilic aldehydes.

    Sources

    Safety Operating Guide

    5-oxaspiro[3.4]octane-6-carbaldehyde proper disposal procedures

    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist, I understand that managing specialized spirocyclic building blocks requires moving beyond generic safety data sheets. 5-oxaspiro[3.4]octane-6-carbaldehyde (CAS: 1880817-17-3) is a highly valuable reagent in modern drug discovery, offering unique structural rigidity[1][2]. However, its dual functional groups—an aldehyde and a spirocyclic ether—create a complex hazard profile that dictates strict operational and disposal logistics.

    To build a self-validating safety culture in your laboratory, you must understand the causality behind how this chemical degrades. This guide provides the definitive, step-by-step operational and disposal plan for 5-oxaspiro[3.4]octane-6-carbaldehyde waste.

    Physicochemical Profiling & Hazard Causality

    The disposal strategy for 5-oxaspiro[3.4]octane-6-carbaldehyde is governed by two distinct reactive pathways:

    • The Aldehyde Moiety (Autoxidation): Aldehydes rapidly react with atmospheric oxygen to form carboxylic acids. In a sealed waste container, this exothermic autoxidation can alter the pH of your waste stream and cause dangerous pressure buildup.

    • The Spirocyclic Ether Moiety (Peroxide Formation): Like all ethers, the oxaspiro ring is susceptible to radical-mediated autoxidation, forming shock-sensitive hydroperoxides over time[3].

    Table 1: Quantitative Hazard Thresholds & Disposal Logistics

    Property / ThresholdValue / SpecificationCausality / Impact on Disposal
    Molecular Formula C8H12O2[1]Contains no halogens; eligible for cost-effective non-halogenated fuels blending[4].
    Molecular Weight 140.18 g/mol [1]Volatile Organic Compound (VOC); requires sealed, vented storage to prevent inhalation risks.
    Peroxide Safe Limit < 20 ppm[5]Waste is stable; safe for standard transport and bulk segregation.
    Peroxide Quench Threshold 20 - 100 ppm[6]Unstable waste; requires active chemical quenching prior to movement or disposal.
    High-Risk Peroxide Level > 100 ppm[6]Critical explosion hazard; Do not move . Requires immediate EHS intervention[6].

    Operational Handling & Pre-Disposal Logistics

    To minimize downstream disposal hazards, operational controls must be implemented at the bench.

    • Inert Storage: Always store the neat chemical and its primary waste stream under an inert atmosphere (Argon or N2) at < 4°C[3]. This simultaneously suppresses both acid and peroxide formation.

    • Inventory Control: Date the container upon receipt and upon opening. Treat this compound as a Class B peroxide former, requiring testing every 6 to 12 months[7].

    Step-by-Step Disposal Workflows

    Every protocol below is designed as a self-validating system , ensuring that no step is completed without empirical confirmation of safety.

    Phase A: Peroxide Testing and Quenching Protocol

    Because of the ether linkage, you cannot blindly consolidate this waste. It must be tested to prevent introducing shock-sensitive peroxides into bulk waste drums[3].

    • Sampling: In a fume hood, dip a commercial iodide-based peroxide test strip into a 1 mL aliquot of the waste solvent.

    • Quantification: Wait 15 seconds and compare the color change to the manufacturer's scale.

    • Decision Matrix:

      • If < 20 ppm: Proceed directly to Phase B.

      • If > 100 ppm: Evacuate the immediate hood area and contact EHS[6].

      • If 20–100 ppm: Execute the quenching step below.

    • Quenching (For 20-100 ppm): Add a freshly prepared 10% w/v aqueous ferrous sulfate ( FeSO4​ ) solution to the waste in a 1:10 volume ratio[5]. Stir gently for 15 minutes.

    • System Validation: Retest the treated organic layer with a new peroxide strip. The protocol is only complete when the strip reads < 20 ppm. If it remains elevated, repeat step 4.

    Phase B: Self-Validating Waste Segregation (The Beilstein Check)

    5-oxaspiro[3.4]octane-6-carbaldehyde is a non-halogenated solvent. Segregating it from halogenated waste (e.g., Dichloromethane) is critical, as mixing them triggers stricter EPA regulations and doubles incineration costs[4][8].

    To validate that your waste stream has not been cross-contaminated with halogens during synthesis:

    • Preparation: Heat a clean copper wire in a Bunsen burner flame until no color is observed.

    • Sampling: Dip the cooled wire into a micro-aliquot of the 5-oxaspiro[3.4]octane-6-carbaldehyde waste.

    • Ignition: Return the wire to the flame.

    • System Validation:

      • No Green Flame: Validates the absence of halogens. Proceed to consolidate into the Non-Halogenated Organic Waste carboy[4].

      • Transient Green Flame: Indicates halogen cross-contamination. You must redirect this specific batch to the Halogenated Waste stream.

    Phase C: Packaging and Final Disposal
    • Packaging: Transfer the validated non-halogenated waste into a chemically compatible High-Density Polyethylene (HDPE) container.

    • Venting: Because residual aldehyde autoxidation can generate off-gassing, utilize a vented waste cap rather than a hermetically sealed lid.

    • Labeling: Affix a standardized EPA hazardous waste tag. Explicitly list "5-oxaspiro[3.4]octane-6-carbaldehyde (Non-Halogenated, Peroxides < 20 ppm)"[9].

    • Incineration: The waste will be collected by a permitted vendor for high-temperature incineration or fuels blending in compliance with RCRA guidelines[4][9].

    Disposal Workflow Visualization

    DisposalWorkflow Start 5-oxaspiro[3.4]octane-6-carbaldehyde Waste Generated PeroxideTest Step 1: Peroxide Testing (Ether Moiety) Start->PeroxideTest PeroxideFail Peroxides > 20 ppm Treat with FeSO4 PeroxideTest->PeroxideFail Positive (>20 ppm) PeroxidePass Peroxides < 20 ppm Proceed to Segregation PeroxideTest->PeroxidePass Negative (<20 ppm) PeroxideFail->PeroxidePass Quenched & Validated Segregation Step 2: Waste Segregation Non-Halogenated Organic PeroxidePass->Segregation Labeling Step 3: Labeling & Storage Store < 4°C, Vented Segregation->Labeling Incineration Step 4: Final Disposal Licensed Incineration Labeling->Incineration

    Figure 1: Decision tree and workflow for the safe disposal of 5-oxaspiro[3.4]octane-6-carbaldehyde.

    References

    • ChemSrc Database: "1880817-17-3_5-Oxaspiro[3.4]octane-6-carbaldehyde" URL: [Link]

    • Stanford University Environmental Health & Safety: "Laboratory Chemical Safety Summaries: Acetaldehyde/Aldehydes" URL: [Link]

    • National Research Council (NIH Bookshelf): "Working with Chemicals - Prudent Practices in the Laboratory" URL:[Link]

    • Oklahoma State University EHS: "Peroxide Forming Chemicals" URL: [Link]

    • University of Illinois Division of Research Safety: "Peroxide-Forming Chemicals" URL: [Link]

    • Berkeley Lab EHS: "Management of Peroxide-Forming Organic Solvents" URL: [Link]

    • Hazardous Waste Experts: "Guidelines for Solvent Waste Recycling and Disposal" URL: [Link]

    • United States Environmental Protection Agency (EPA): "Solvents in the Workplace - How to Determine if They Are Hazardous Waste" URL: [Link]

    Sources

    Personal protective equipment for handling 5-oxaspiro[3.4]octane-6-carbaldehyde

    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist, I frequently consult with drug development teams on the safe integration of complex, bifunctional building blocks into their synthetic pipelines. 5-oxaspiro[3.4]octane-6-carbaldehyde (Molecular Formula: C8H12O2) is a highly valuable spirocyclic scaffold in modern medicinal chemistry [1]. However, its unique structure presents a dual-threat hazard profile: it combines the severe protein-crosslinking and sensitization potential of an aliphatic aldehyde with the insidious, explosive peroxide-forming tendencies of a cyclic ether.

    To ensure laboratory safety and scientific integrity, handling this compound requires more than just wearing gloves; it demands a comprehensive, self-validating operational system. This guide provides the definitive logistical and Personal Protective Equipment (PPE) protocols necessary to handle, store, and dispose of this reagent safely.

    The Causality of Hazards: Why Standard PPE is Insufficient

    Understanding the molecular behavior of 5-oxaspiro[3.4]octane-6-carbaldehyde is critical for selecting the correct protective measures:

    • The Aldehyde Moiety (-CHO): Aldehydes are highly electrophilic. Upon contact with biological tissues, they rapidly form Schiff bases with the primary amines of proteins. This causes severe contact dermatitis, eye damage, and respiratory sensitization [2]. Standard latex gloves offer zero protection, as aldehydes readily permeate latex matrices [2].

    • The Spirocyclic Ether Moiety (5-oxa ring): Similar to tetrahydrofuran (THF), this cyclic ether undergoes spontaneous free-radical auto-oxidation when exposed to ambient oxygen and light. This process generates poly-peroxides that concentrate during evaporation or distillation. These peroxides are highly sensitive to thermal and mechanical shock (friction), posing a severe explosion hazard [4].

    Quantitative Safety & PPE Specifications

    To mitigate these dual hazards, all safety parameters must be strictly quantified and adhered to. The following table summarizes the mandatory PPE and logistical limits for handling this compound.

    ParameterQuantitative StandardOperational Rationale
    Glove Thickness ≥ 8-mil (Nitrile or Butyl Rubber)Prevents rapid chemical breakthrough of electrophilic aldehydes [2].
    Fume Hood Velocity 80 – 100 fpmCaptures volatile, sensitizing vapors before inhalation [3].
    Peroxide Safe Limit < 20 ppmThreshold for safe handling; >20 ppm risks detonation upon friction [4].
    Storage Temperature 2 – 8°CSlows the thermodynamic kinetics of free-radical auto-oxidation.
    Testing Frequency Every 6 monthsClass B peroxide formers accumulate explosive peroxides over time [4].
    Maximum Shelf Life 12 months (Post-opening)Absolute limit for safe retention without chemical stabilization [4].

    Operational Workflows & Self-Validating Protocols

    Every interaction with 5-oxaspiro[3.4]octane-6-carbaldehyde must follow a self-validating loop: you must prove the chemical is safe to handle before you handle it.

    Protocol A: Pre-Operational Peroxide Validation

    Causality: Because spirocyclic ethers form shock-sensitive peroxides, validating peroxide levels prevents accidental detonation during syringe extraction or distillation.

    • Visual Inspection: Before moving the amber storage vial, examine it for visible crystallization, liquid stratification, or discoloration.

      • Critical Validation: Crystals indicate precipitated poly-peroxides. If present, do not touch the container . Contact Environmental Health and Safety (EHS) immediately [4].

    • Atmospheric Control: If visually clear, gently transfer the vial to a certified chemical fume hood.

    • Sampling: Using a clean, chemically inert glass pipette, extract 10 µL of the liquid.

    • Colorimetric Testing: Apply the aliquot to a commercial peroxide test strip (0.5–100 ppm range).

    • Decision Matrix: Read the strip after 15 seconds.

      • Result < 20 ppm: Safe for immediate use. Proceed to Protocol B.

      • Result > 20 ppm: Quarantine the reagent. Do not attempt to distill, concentrate, or use the chemical.

    Protocol B: Safe Dispensing and Inertion

    Causality: Aldehydes degrade upon oxidation to carboxylic acids, while the ether moiety requires strict oxygen exclusion to halt the peroxide-forming cascade.

    • PPE Verification: Don 8-mil nitrile gloves, ANSI Z87.1 chemical splash goggles, and a flame-resistant (FR) lab coat [2]. Ensure no skin is exposed.

    • Dispensing: Draw the required volume using a glass syringe.

      • Critical Validation:Never use ground-glass stoppers or syringes with ground-glass plungers. The friction of glass-on-glass can detonate trace peroxides trapped in the joints [4].

    • Headspace Purging: Insert a needle connected to a low-pressure inert gas line (Nitrogen or Argon) into the vial's headspace. Purge for 15 seconds to completely displace ambient oxygen [4].

    • Sealing: Cap immediately with a PTFE-lined septum cap. PTFE prevents the aldehyde from leaching plasticizers out of standard rubber seals.

    • Storage: Wrap the cap in Parafilm and return the vial to a dark, explosion-proof refrigerator (2–8°C).

    System Visualization: Handling Lifecycle

    The following diagram maps the logical decision tree and operational lifecycle for handling this bifunctional reagent safely.

    G A Receive & Log Chemical 5-oxaspiro[3.4]octane-6-carbaldehyde B Store at 2-8°C (Dark, Inert Atmosphere) A->B C Pre-Use Inspection Visual & Peroxide Strip B->C D Peroxide Concentration? C->D E > 20 ppm Quarantine & Contact EHS D->E High Risk F < 20 ppm Proceed to Fume Hood D->F Safe G Don PPE (Nitrile, Goggles, FR Coat) F->G H Dispense Aliquot (No Ground Glass) G->H I Purge Headspace (N2/Ar) & Seal with PTFE Cap H->I I->B

    Operational workflow for handling peroxide-forming spirocyclic aldehydes.

    Spill Management and Disposal Logistics

    Because 5-oxaspiro[3.4]octane-6-carbaldehyde acts as both a sensitizer and a potential explosive hazard over time, disposal and spill cleanup must be handled with precision.

    • Spill Cleanup: In the event of a spill outside the fume hood, evacuate the immediate area. Personnel must don a NIOSH-approved organic vapor respirator before re-entering [3]. Absorb the spill with non-combustible, inert absorbent pads (do not use paper towels, which pose a fire hazard). Use non-sparking tools to collect the absorbent and place it in a sealed, labeled hazardous waste container.

    • Routine Disposal: Treat all empty containers and expired stock as hazardous waste. Do not allow residues to evaporate in the fume hood, as this concentrates peroxides. If the chemical has exceeded its 12-month post-opening shelf life, it must be disposed of via your institution's EHS department, regardless of the volume remaining [4].

    References

    • Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures. Centers for Disease Control and Prevention (CDC). Available at: [Link]

    • Safe Use of Glutaraldehyde in Health Care. Occupational Safety and Health Administration (OSHA). Available at: [Link]

    • DS Fact Sheet on Managing Peroxide Formers in the Lab. National Institutes of Health (NIH), Office of Research Services. Available at: [Link]

    ×

    Avertissement et informations sur les produits de recherche in vitro

    Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.